Talaporfin (sodium)
Description
BenchChem offers high-quality Talaporfin (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Talaporfin (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H37N5Na4O9 |
|---|---|
Molecular Weight |
799.7 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S,7Z)-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-7-[hydroxy(oxido)methylidene]-2,8,13,18-tetramethyl-3,21-dihydro-2H-porphyrin-5-yl]acetyl]amino]butanedioate |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,42,51-52H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 |
InChI Key |
KNFVIJFCQFJAMH-OBJGRMLXSA-J |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(/C(=C(/O)\[O-])/C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C(O)[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
talaporfin (sodium) chemical structure and properties
An In-depth Technical Guide to Talaporfin (B22635) Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, also known by the trade name Laserphyrin® and designations such as NPe6 and LS11, is a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2] Derived from chlorophyll, it is a chlorin-based compound conjugated with L-aspartic acid, which enhances its water solubility and facilitates efficient cellular uptake.[3] Talaporfin sodium is designed to preferentially accumulate in neoplastic tissues.[4] Upon activation by a specific wavelength of light, it initiates a photochemical reaction that produces cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation with minimal systemic toxicity.[3][5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental protocols.
Chemical Structure and Properties
Talaporfin sodium is the tetrasodium (B8768297) salt of N-[2-[(7S,8S)-3-Carboxy-7-(2-carboxyethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphin-5-yl]acetyl]-L-aspartate.[3] Its structure is characterized by a chlorin (B1196114) e6 macrocycle linked to an L-aspartic acid moiety.
Chemical and Physical Properties
The key chemical and physical properties of talaporfin sodium are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | [5] |
| Synonyms | Laserphyrin, ME2906, LS11, Mono-L-aspartyl chlorin e6, NPe6, Taporfin | [3][6][7] |
| CAS Number | 220201-34-3 | [6][8] |
| Chemical Formula | C₃₈H₃₇N₅Na₄O₉ | [3][5][7] |
| Molecular Weight | 799.7 g/mol (or 799.69) | [3][5][9] |
| Appearance | Purple to black solid | [6][10] |
| Solubility | Soluble in water. Sparingly soluble in PBS (pH 7.2): 1-10 mg/mL. Soluble in DMSO. | [3][6][7][10] |
| Storage | 4°C, sealed storage, away from moisture. For long-term storage (months to years), -20°C is recommended. | [3][6][7] |
Spectral Properties
Talaporfin sodium exhibits characteristic absorption peaks in the Soret band and Q bands, with the longest wavelength absorption being critical for its application in PDT, as it allows for deeper tissue penetration of light.
| Spectral Property | Wavelength (nm) | Notes | Reference(s) |
| Absorption Maxima (λmax) | Soret Band: ~398-409 nmQ Bands: ~502, 530, 620, 654 nm | In phosphate (B84403) buffer solution (pH 7.4). Wavelengths can shift ~10 nm longer upon conjugation with albumin. | [11][12] |
| Activation Wavelength | 664 - 667 nm | Light from a diode laser is typically used for photoactivation in clinical and preclinical settings. | [1][2][13] |
| Emission Maximum (λem) | ~670 nm | The fluorescence quantum yield in water is low, in the order of 10⁻³. | [14] |
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of talaporfin sodium is based on the principles of photodynamic therapy. The process involves three key components: the photosensitizer, light, and molecular oxygen.
-
Administration and Selective Accumulation : Following intravenous administration, talaporfin sodium circulates in the bloodstream and preferentially accumulates in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect of tumor vasculature.[4]
-
Photoactivation : The tumor area is irradiated with light of a specific wavelength (typically 664 nm) that matches the drug's absorption peak.[4] This excites talaporfin sodium from its ground state to a short-lived excited singlet state.
-
Generation of Reactive Oxygen Species (ROS) : The excited photosensitizer can return to the ground state via two pathways. Through intersystem crossing, it can transition to a longer-lived excited triplet state. This triplet-state molecule then transfers its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[1][3][5] This generation of ROS is the pivotal event in PDT.[4]
-
Induction of Cell Death and Vascular Damage : The produced ROS, particularly singlet oxygen, are highly reactive and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[1][4] This leads to localized cell death through apoptosis and necrosis.[4][15] Furthermore, PDT with talaporfin sodium damages the endothelial cells of tumor blood vessels, leading to vascular shutdown, which deprives the tumor of essential nutrients and oxygen.[1][3]
Signaling Pathways
Recent research has begun to elucidate the specific molecular pathways activated by talaporfin sodium-mediated PDT.
-
Vascular Shutdown via RhoA/ROCK Pathway : Talaporfin sodium-PDT induces destruction of endothelial tubes and microtubule depolymerization in endothelial cells. This triggers the formation of F-actin stress fibers and phosphorylation of the myosin light chain (MLC), mediated by the activation of the RhoA/ROCK signaling pathway. This cascade ultimately contributes to the shutdown of tumor vasculature.[16]
-
cGAS-STING Pathway Activation : Talaporfin sodium-PDT can enhance STING (Stimulator of Interferon Genes)-dependent signaling. The STING pathway is a critical regulator of cellular ROS homeostasis, and its activation can enhance the therapeutic efficacy of PDT. Combining a STING agonist with PDT has been shown to significantly inhibit tumor growth.[17]
-
Induction of Immunogenic Cell Death (ICD) : By inducing apoptosis and necrosis, talaporfin sodium-PDT can trigger the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) and high-mobility group protein B1 (HMGB1).[18] This process stimulates an anti-tumor immune response, which can be further enhanced by combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[18]
Experimental Protocols
The following sections provide generalized protocols for common in vitro and in vivo experiments involving talaporfin sodium. These should be adapted based on the specific cell line, animal model, and research question.
In Vitro PDT Cytotoxicity Assay
This protocol outlines the steps to assess the cytotoxic effect of talaporfin sodium-mediated PDT on a cancer cell line.
-
Cell Plating : Plate cancer cells (e.g., human esophageal squamous cell carcinoma (ESCC) cells) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[13]
-
Photosensitizer Incubation : Remove the culture medium and add fresh medium containing various concentrations of talaporfin sodium (e.g., 0-100 µg/mL). Incubate for a defined period (e.g., 24 hours), ensuring plates are protected from light.[13]
-
Wash and Replace Medium : After incubation, aspirate the drug-containing medium, wash the cells twice with sterile Phosphate-Buffered Saline (PBS), and add fresh, drug-free culture medium to each well.[13]
-
Light Irradiation : Irradiate the cells using a suitable light source, such as a diode laser, at a wavelength of 664 nm. The light dose can be varied; a typical setup might use a power density of 15 mW/cm² for a total energy dose of 10 J/cm².[13] Control wells should be included (no drug + light, drug + no light, no drug + no light).
-
Post-Irradiation Incubation : Return the plate to the incubator for 24-48 hours.
-
Viability Assessment : Determine cell viability using a standard method, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay.[17] Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control group and determine the IC₅₀ value (the concentration of talaporfin sodium required to inhibit cell growth by 50% at a given light dose).
In Vivo PDT Xenograft Tumor Model
This protocol describes a preclinical study to evaluate the anti-tumor efficacy of talaporfin sodium-PDT in a mouse xenograft model.
-
Tumor Implantation : Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ ESCC cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[13]
-
Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 50-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[13]
-
Drug Administration : Once tumors reach the target size, administer talaporfin sodium intravenously via the tail vein. Doses can range from 2.5 to 10 mg/kg body weight.[7][13] A typical formulation is 5 mg/mL in 0.9% saline.[6][19]
-
Light Irradiation : After a specific drug-light interval (e.g., 2-4 hours) to allow for tumor accumulation, irradiate the tumor area with a 664 nm laser.[13] A typical light dose is 100 J/cm².[13] The animal should be anesthetized during this procedure. Shield the rest of the animal's body from the laser light.
-
Post-Treatment Monitoring : Monitor the animals for tumor volume, body weight, and any signs of toxicity (e.g., skin photosensitivity) for a set period (e.g., 21 days).[13]
-
Endpoint and Analysis : At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry) to assess necrosis, apoptosis, and vascular damage. Compare tumor growth curves between treatment and control groups.
Protocol for Detection of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment : Perform steps 1-3 of the In Vitro PDT protocol (4.1) using an appropriate culture vessel (e.g., 6-well plate or glass-bottom dish).
-
Probe Incubation : Before irradiation, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.
-
Irradiation : Irradiate the cells as described in step 4 of the In Vitro PDT protocol.
-
Measurement : Immediately after irradiation, measure the fluorescence intensity of the cells. This can be done using a flow cytometer or a fluorescence microscope.[17] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[17]
Conclusion
Talaporfin sodium is a potent and clinically approved second-generation photosensitizer with a well-defined chemical structure and favorable photophysical properties for use in photodynamic therapy. Its mechanism of action, centered on the light-induced generation of singlet oxygen, leads to effective and localized tumor destruction through direct cytotoxicity, vascular shutdown, and the induction of anti-tumor immunity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and optimize the therapeutic potential of talaporfin sodium in oncology.
References
- 1. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 2. Talaporfin - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]
- 5. Talaporfin sodium | C38H37N5Na4O9 | CID 5488036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Talaporfin Sodium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. KEGG DRUG: Talaporfin sodium [kegg.jp]
- 10. Talaporfin sodium | 220201-34-3 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the Absorption and Emission Spectra of Talaporfin Sodium
This technical guide provides a comprehensive overview of the core photophysical properties of talaporfin (B22635) sodium, a second-generation photosensitizer pivotal in photodynamic therapy (PDT). Designed for researchers, scientists, and professionals in drug development, this document details the absorption and emission spectra of talaporfin sodium, outlines rigorous experimental protocols for their measurement, and presents key quantitative data in a clear, comparative format.
Introduction to Talaporfin Sodium
Talaporfin sodium, also known as mono-L-aspartyl chlorin (B1196114) e6 (NPe6), is a chlorin-based photosensitizer. Its efficacy in PDT is fundamentally linked to its ability to absorb light at specific wavelengths and subsequently generate cytotoxic reactive oxygen species, primarily singlet oxygen. A thorough understanding of its absorption and emission characteristics is therefore critical for optimizing therapeutic protocols, including the selection of appropriate light sources and dosimetry.
Spectral Properties of Talaporfin Sodium
Talaporfin sodium exhibits a characteristic absorption spectrum for a chlorin, dominated by an intense Soret band in the blue region of the spectrum and several weaker Q-bands in the green to red region. The most prominent of these Q-bands, located in the red part of the spectrum, is of particular therapeutic importance due to the deeper tissue penetration of red light.
Upon excitation, talaporfin sodium relaxes to its ground state via fluorescence, emitting light at a longer wavelength than it absorbs. This fluorescence is a key characteristic used in photodynamic diagnosis (PDD) to visualize tumor tissues where the photosensitizer has accumulated.
Data Presentation
The following tables summarize the key quantitative data related to the absorption and emission spectra of talaporfin sodium, compiled from various scientific studies.
Table 1: Absorption Maxima (λmax) of Talaporfin Sodium
| Solvent/Medium | Soret Band (nm) | Q-Bands (nm) | Reference(s) |
| Phosphate Buffer (pH 7.4) | ~400 | ~502, ~530, ~620, ~654 | [1] |
| Phosphate Buffer Solution (PBS) | ~398 | ~502, ~530, ~620, ~654 | |
| In conjugation with albumin in PBS | Red-shifted by ~10 nm | Red-shifted by ~10 nm | |
| General (in vitro) | ~664 | [2] |
Table 2: Molar Extinction Coefficients (ε) of Talaporfin Sodium
| Wavelength (nm) | Molar Extinction Coefficient (M-1cm-1) | Solvent/Medium | Reference(s) |
| ~400 | 180,000 | Phosphate Buffer (pH 7.4) | [1] |
| ~654 | 40,000 | Phosphate Buffer (pH 7.4) | [1] |
Table 3: Emission Maxima (λem) of Talaporfin Sodium
| Excitation Wavelength (nm) | Emission Maximum (nm) | Solvent/Medium | Reference(s) |
| ~405 | ~670 | In cells | [3] |
| Not specified | ~670 ± 10 | DMSO | [4] |
Table 4: Photophysical Parameters of Talaporfin Sodium
| Parameter | Value | Conditions | Reference(s) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4) | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the absorption and emission spectra of talaporfin sodium.
Measurement of UV-Vis Absorption Spectrum
Objective: To determine the wavelengths of maximum absorbance and the molar extinction coefficients of talaporfin sodium.
Materials:
-
Talaporfin sodium powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Spectrophotometer grade solvent (e.g., DMSO, if required for initial stock)
-
Calibrated UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of talaporfin sodium and dissolve it in a known volume of PBS (pH 7.4) to prepare a stock solution of known concentration. If solubility is an issue, a small amount of DMSO can be used to initially dissolve the powder before diluting with PBS, ensuring the final DMSO concentration is minimal (<1%) to avoid significant solvent effects.
-
Working Solution Preparation: Prepare a series of dilutions of the stock solution in PBS (pH 7.4) to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Set the wavelength range for scanning (e.g., 300 - 800 nm).
-
Set the scan speed and slit width as appropriate for the instrument and desired resolution.
-
-
Baseline Correction: Fill a quartz cuvette with the blank solvent (PBS, pH 7.4) and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the talaporfin sodium working solution before filling it.
-
Measure the absorbance spectrum of each of the prepared working solutions.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.
-
To determine the molar extinction coefficient (ε), plot absorbance at a specific λmax against the concentration of the solutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (where the path length, l, is 1 cm).
-
Measurement of Fluorescence Emission Spectrum
Objective: To determine the fluorescence emission maximum of talaporfin sodium.
Materials:
-
Talaporfin sodium solutions (prepared as for absorption measurements)
-
Calibrated spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Use a diluted solution of talaporfin sodium with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to one of the absorption maxima of talaporfin sodium (e.g., 400 nm or 654 nm).
-
Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., 600 - 800 nm).
-
Set the excitation and emission slit widths to control the intensity and resolution.
-
-
Blank Measurement: Record a spectrum of the blank solvent to identify any background fluorescence or Raman scatter peaks.
-
Sample Measurement: Record the fluorescence emission spectrum of the talaporfin sodium solution.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).
Visualizations
The following diagrams illustrate key processes and workflows related to the spectroscopic analysis of talaporfin sodium.
References
- 1. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of monoaspartyl chlorin e6 and diaspartyl chlorin e6 for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cellular Uptake and Subcellular Localization of Talaporfin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin (B22635) sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a promising modality for cancer treatment.[1][2] Its therapeutic efficacy is critically dependent on its efficient uptake into target cancer cells and its precise subcellular localization. This technical guide provides an in-depth overview of the molecular mechanisms governing the cellular uptake and subsequent intracellular trafficking of talaporfin sodium, supported by experimental data and detailed protocols.
Cellular Uptake Mechanisms
The entry of talaporfin sodium into cancer cells is an active process primarily mediated by endocytosis.[1][3][4] This process is energy-dependent, requiring intracellular ATP.[1][3][4] Studies have elucidated that both clathrin-dependent and caveolae-dependent endocytosis are the principal pathways for talaporfin sodium internalization.[1][3][4] Furthermore, the K-Ras signaling pathway has been identified as a regulatory mechanism involved in its uptake.[1][3][4]
Quantitative Analysis of Talaporfin Sodium Uptake
The uptake of talaporfin sodium can be quantified by measuring the mean fluorescence intensity (MFI) within cells over time using flow cytometry.[1][5][6] The following table summarizes the impact of various inhibitors on the cellular uptake of talaporfin sodium in the MFH03 sarcoma cell line, demonstrating the involvement of specific endocytic pathways.
| Treatment Condition | Mean Fluorescence Intensity (% of Control) | Pathway Targeted | Reference |
| Control (Talaporfin only) | 100% | - | [1] |
| Incubation on ice (4°C) | Significantly reduced | Active transport | [1] |
| 2-Deoxyglucose (2-DG) and Sodium Azide (NaN₃) | Significantly reduced | ATP synthesis | [1] |
| Pitstop® 2 | Significantly reduced | Clathrin-dependent endocytosis | [1] |
| Nocodazole | Reduced | Microtubule formation | [4] |
Subcellular Localization
Following endocytosis, talaporfin sodium undergoes a defined intracellular trafficking pathway. It is initially localized within early endosomes, as confirmed by co-localization with the early endosome marker Rab5a.[1][7] Subsequently, it is transported to lysosomes, where it accumulates.[1][7][8][9] This is evidenced by its co-localization with the lysosomal-associated membrane protein 1 (LAMP1).[1][7] Notably, talaporfin sodium does not typically co-localize with mitochondria.[1][7] The accumulation in lysosomes is a critical aspect of its mechanism of action in PDT, as light activation in this location leads to the release of lysosomal enzymes and subsequent cell death.[9]
Visualizing Subcellular Localization
Confocal fluorescence microscopy is the primary technique used to visualize the subcellular localization of talaporfin sodium. Cells are co-stained with fluorescent probes specific for different organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) and the inherent fluorescence of talaporfin sodium is observed.
Experimental Protocols
In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol describes a method to quantify the cellular uptake of talaporfin sodium.
Materials:
-
Cancer cell line of interest (e.g., MFH03, SBC3)[1]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)[1]
-
Talaporfin sodium solution (e.g., 30 µg/mL in serum-free medium)[1]
-
Phosphate-buffered saline (PBS)
-
0.5% Formalin in PBS
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel and grow to the desired confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1.0 × 10⁶ cells/mL.[1]
-
Add talaporfin sodium to the cell suspension to a final concentration of 30 µg/mL.[1]
-
Incubate the cells at 37°C for various time points (e.g., 1-4 hours).[1]
-
After incubation, centrifuge the cells and remove the supernatant.
-
Wash the cells three times with cold PBS.[1]
-
Fix the cells with 0.5% formalin in PBS.[1]
-
Analyze the fluorescence intensity of the cells using a flow cytometer. For talaporfin sodium, use an excitation wavelength of 488 nm and a long-pass filter of 655 nm.[1]
-
Use unstained cells as a negative control to set the baseline fluorescence.[1]
Subcellular Localization by Confocal Microscopy
This protocol outlines the procedure for visualizing the intracellular location of talaporfin sodium.
Materials:
-
Cancer cell line of interest
-
Glass-bottom culture dishes
-
Complete cell culture medium
-
Talaporfin sodium solution
-
Organelle-specific fluorescent probes (e.g., LysoTracker Green, MitoTracker Green)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with talaporfin sodium at the desired concentration and for the appropriate duration.
-
During the last 30-60 minutes of incubation, add the organelle-specific fluorescent probe and Hoechst 33342 to the medium according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the dishes with a suitable mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for talaporfin sodium, the organelle probe, and the nuclear stain.
Signaling Pathways and Logical Relationships
The cellular uptake and trafficking of talaporfin sodium involve a series of orchestrated events that can be visualized as a logical workflow.
Caption: Cellular uptake and trafficking pathway of talaporfin sodium.
Caption: Workflow for quantifying talaporfin sodium uptake via flow cytometry.
Conclusion
The cellular uptake of talaporfin sodium is a complex, multi-step process initiated by ATP-dependent endocytosis via both clathrin- and caveolae-mediated pathways, and is regulated by K-Ras signaling.[1][3][4] Its subsequent localization to lysosomes is a key determinant of its photodynamic efficacy.[1][7][8][9] A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the optimization of talaporfin sodium-based photodynamic therapy and the development of novel drug delivery strategies.
References
- 1. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 3. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Talaporfin Sodium on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talaporfin (B22635) sodium, a second-generation photosensitizer, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro when activated by light. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and cellular pathways associated with the in vitro application of talaporfin sodium in photodynamic therapy (PDT). The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and application of this promising anti-cancer agent.
Introduction
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce selective cytotoxicity in malignant cells.[1][2] Talaporfin sodium (also known as mono-L-aspartyl chlorin (B1196114) e6, NPe6) is a potent second-generation photosensitizer derived from chlorophyll.[3][4] Upon administration, it preferentially accumulates in tumor tissues.[5] Subsequent activation by light of a specific wavelength (typically around 664 nm) triggers a cascade of photochemical reactions, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen.[4][5][6] These highly cytotoxic ROS induce cellular damage, culminating in cancer cell death through various mechanisms, including apoptosis and necrosis.[1][5] This guide focuses on the in vitro evidence of talaporfin sodium's efficacy and the methodologies used to assess its cytotoxic potential.
Mechanism of Action and Cellular Uptake
The cytotoxic effect of talaporfin sodium-mediated PDT is initiated by the generation of ROS.[7] This process, known as a Type II photochemical reaction, is the primary driver of cellular damage.[2] The generated ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately compromising cellular integrity.[4][5]
Talaporfin sodium's journey into the cancer cell is an active process. Studies have shown that it is taken up by cancer cells via both clathrin- and caveolae-dependent endocytosis, an energy-dependent process requiring ATP.[3][8] Following uptake, talaporfin sodium translocates from early endosomes to lysosomes, where it accumulates.[3][8] This subcellular localization is a key aspect of its mechanism, as damage to lysosomal membranes can trigger catastrophic cellular events.
Quantitative Cytotoxicity Data
The in vitro efficacy of talaporfin sodium-PDT has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound. The following table summarizes reported IC50 values for talaporfin sodium in different cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as drug incubation time, light dose, and the specific cell line used.
| Cell Line | Cancer Type | IC50 (µM) | Light Dose (J/cm²) | Reference |
| HGC27 | Undifferentiated Gastric Cancer | 13.4 ± 1.0 | Not Specified | [9] |
| MKN74 | Gastric Cancer | 17.4 ± 2.3 | Not Specified | [9] |
| MGG8 | Glioblastoma (Glioma Stem Cells) | ~20-25 | 10 | [10] |
| MGG8 | Glioblastoma (Glioma Stem Cells) | 40 | 5 | [10] |
Experimental Protocols
The assessment of talaporfin sodium's in vitro cytotoxicity involves a series of well-established experimental protocols. Below are detailed methodologies for key assays.
General Experimental Workflow for In Vitro Photodynamic Therapy
A typical in vitro PDT experiment follows a standardized workflow to ensure reproducibility and accuracy. This involves cell seeding, incubation with the photosensitizer, light irradiation, and subsequent assessment of cell viability or death.
Caption: General experimental workflow for in vitro photodynamic therapy.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate and perform the PDT treatment as described in the general workflow.
-
After the post-irradiation incubation period (e.g., 24 hours), add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.[9][11]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Annexin V staining is a common method to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful stain for dead or late apoptotic cells.
Protocol:
-
Perform PDT treatment on cells grown in a suitable culture dish or plate.
-
After the desired post-irradiation incubation time (e.g., 4 hours), collect both adherent and floating cells.[12]
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
Necrosis Detection (Lactate Dehydrogenase (LDH) Assay)
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Perform PDT treatment on cells in a 96-well plate.
-
After the post-irradiation incubation period, carefully collect the cell culture supernatant.[14]
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The amount of LDH release is proportional to the number of necrotic cells.[14][15]
Signaling Pathways in Talaporfin Sodium-Induced Cell Death
Talaporfin sodium-mediated PDT can induce multiple forms of cell death, primarily apoptosis and necrosis, and in some cases, necroptosis.[1][14] The specific pathway activated often depends on the dose of talaporfin sodium and the light energy delivered.[1][15]
Apoptotic Pathway
At lower doses, talaporfin sodium-PDT predominantly induces apoptosis.[1] This is a programmed form of cell death characterized by specific morphological and biochemical changes. The intrinsic (mitochondrial) pathway of apoptosis is often implicated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[1]
Necrotic and Necroptotic Pathways
At higher doses, a shift from apoptosis to necrosis is often observed.[1][15][16] Necrosis is a form of cell death resulting from acute cellular injury and is often associated with inflammation. More recently, a form of programmed necrosis, termed necroptosis, has been shown to be involved in talaporfin sodium-PDT-induced cell death in glioblastoma cells.[14] This pathway is mediated by receptor-interacting serine/threonine-protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).[14]
Caption: Key signaling pathways in talaporfin sodium-PDT.
Conclusion
The in vitro data strongly support the potent and selective cytotoxic effects of talaporfin sodium-mediated photodynamic therapy against a range of cancer cell lines. Its well-defined mechanism of action, involving cellular uptake and ROS-mediated induction of apoptosis and necrosis, provides a solid foundation for its therapeutic application. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for further research and development of talaporfin sodium as a valuable tool in the oncology arsenal. Continued investigation into the nuanced cellular responses and the potential for combination therapies will further elucidate the full therapeutic potential of this promising photosensitizer.
References
- 1. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the in-vivo photochemical rate parameters for PDT reactive oxygen species modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 5. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]
- 6. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 [jstage.jst.go.jp]
- 12. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 14. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of talaporfin sodium-mediated photodynamic therapy on cell death modalities in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photodynamic therapy with talaporfin sodium induces dose- and time-dependent apoptotic cell death in malignant meningioma HKBMM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Animal Models for Talaporfin (Sodium) Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preclinical animal models utilized in the research and development of talaporfin (B22635) (sodium)-mediated photodynamic therapy (PDT). Talaporfin sodium, a second-generation photosensitizer, has demonstrated significant promise in the treatment of various malignancies. This document details the experimental protocols, summarizes key quantitative outcomes, and elucidates the underlying molecular mechanisms of action, offering a valuable resource for professionals in the field of oncology drug development.
Core Principles of Talaporfin (Sodium) Photodynamic Therapy
Talaporfin sodium-PDT is a two-step process that involves the systemic or local administration of the photosensitizer, followed by its activation with light of a specific wavelength, typically around 664 nm.[1][2] This activation in the presence of oxygen generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage and subsequent tumor destruction.[1] The mechanisms of tumor eradication by talaporfin-PDT are multifaceted and include direct tumor cell killing through apoptosis and necrosis, destruction of the tumor vasculature, and the induction of a systemic anti-tumor immune response.[3][4]
Preclinical Animal Models and Experimental Designs
A variety of animal models have been employed to evaluate the safety and efficacy of talaporfin sodium-PDT across a range of cancer types. These models are crucial for determining optimal treatment parameters, understanding the biological effects, and predicting clinical outcomes.
Table 1: Summary of Preclinical Animal Models for Talaporfin (Sodium) PDT Research
| Animal Model | Cancer Type | Talaporfin Sodium Dosage | Light Wavelength (nm) | Light Dose/Irradiance | Drug-Light Interval (DLI) | Key Outcomes |
| Mouse | Subcutaneous Allograft Glioma (C6 cells) | 10 mg/kg | 664 | 100 J/cm² | 90 minutes | Significant tumor growth retardation; Induction of apoptosis and vascular effects.[5][6] |
| Mouse | Bilateral Flank Tumors (Syngeneic) | Not specified | 660 | 16 J/cm² (30.8 mW/cm²) | Not specified | Inhibition of tumor growth on both irradiated and non-irradiated sides (abscopal effect); Enhanced anti-tumor immunity when combined with anti-PD-1 antibody.[3][7] |
| Rat | Intracerebral Glioma (C6 cells) | Not specified (intravenous) | 664 | Not specified | 1 hour | Induction of coagulation necrosis and apoptosis in tumor tissue.[1] |
| Rat | Intracerebral Glioma (C6 cells) | Not specified (intraperitoneal) | Not specified | 75 J/cm² | 90 minutes | Induction of apoptosis; Tumor necrosis correlated with irradiation energy dose.[8][9] |
| Dog | Recurrent Intranasal Carcinoma | 5.0 mg/kg (intravenous) | 665 | Not specified | 2 hours | Almost complete remission and prolonged survival time.[10][11] |
| Syrian Golden Hamster | Pancreatic Cancer (normal pancreas safety study) | Not specified | Not specified | 10-25 J/cm⁻² | Not specified | Established safe light doses for pancreas and liver.[12] |
Detailed Experimental Protocols
The successful implementation of preclinical PDT studies relies on meticulously planned and executed experimental protocols. Below are representative methodologies for key experiments cited in talaporfin (sodium) research.
Protocol 1: Subcutaneous Tumor Model in Mice
-
Cell Culture: Murine glioma cells (e.g., C6) are cultured to approximately 80% confluency in appropriate media.
-
Animal Model: Immunocompromised or syngeneic mice are used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS or culture medium) is injected subcutaneously into the flank or dorsal region of the mouse.[13]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 5-10 mm in diameter), and tumor volume is measured regularly using calipers (Volume = (length × width²)/2).[13]
-
Talaporfin Sodium Administration: Talaporfin sodium is administered, typically via intravenous or intraperitoneal injection, at a predetermined dose (e.g., 10 mg/kg).[5][6]
-
Drug-Light Interval (DLI): A specific time interval is allowed for the photosensitizer to accumulate in the tumor tissue (e.g., 90 minutes).[5][6]
-
Light Irradiation: The tumor is irradiated with a laser or LED light source at the appropriate wavelength (e.g., 664 nm) and a specified light dose (e.g., 100 J/cm²). Surrounding healthy tissue is shielded.[5][6][13]
-
Post-Treatment Monitoring: Tumor growth, animal survival, and any adverse effects are monitored over time.
-
Tissue Analysis: At the end of the study, tumors are excised for histological and molecular analysis (e.g., H&E staining, TUNEL assay for apoptosis, immunohistochemistry for protein expression).
Protocol 2: Orthotopic Intracerebral Glioma Model in Rats
-
Cell Culture: Rat glioma cells (e.g., C6) are cultured to confluence.[1]
-
Animal Model: Sprague-Dawley (SD) rats are commonly used.[1]
-
Stereotactic Tumor Implantation: Rats are anesthetized, and a burr hole is made in the skull. A suspension of C6 glioma cells is stereotactically injected into the desired brain region (e.g., right frontal lobe or basal ganglia).[1][8][9]
-
Tumor Growth: Tumors are allowed to establish for a specific period (e.g., 5 days to 3 weeks).[1][8][9]
-
Talaporfin Sodium Administration: The photosensitizer is administered intravenously or intraperitoneally.[1][8][9]
-
Drug-Light Interval (DLI): A DLI of 60 to 90 minutes is typically employed.[1][8][9]
-
Craniotomy and Light Delivery: A craniotomy is performed to expose the tumor. Light is delivered to the tumor surface or interstitially using a fiber optic diffuser.[1][8][9]
-
Post-Treatment Analysis: Animals are euthanized at various time points post-PDT (e.g., 1, 3, 6, or 24 hours), and brains are removed for histological examination to assess tumor necrosis and apoptosis.[1][8][9]
Protocol 3: Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Tumor tissues or treated cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[14]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[14]
-
Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.[14]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH). An increase in the cleaved forms of caspases and PARP indicates the induction of apoptosis.
Signaling Pathways in Talaporfin (Sodium) PDT
The therapeutic effects of talaporfin-PDT are mediated by a complex interplay of signaling pathways that lead to direct cell killing, vascular damage, and immune activation.
ROS-Mediated Cell Death
Upon light activation, talaporfin sodium generates high levels of ROS, which induce oxidative stress and damage to cellular components. This leads to cell death through multiple mechanisms, including apoptosis, necrosis, and autophagy.[3][7] ROS can trigger the intrinsic apoptotic pathway by causing mitochondrial damage and the release of cytochrome c.
Figure 1: Simplified pathway of ROS-mediated cell death in talaporfin-PDT.
Vascular Shutdown
Talaporfin-PDT can cause significant damage to the tumor vasculature, leading to vascular shutdown and subsequent tumor ischemia and necrosis.[16][17] This effect is mediated, at least in part, by the RhoA/ROCK pathway in endothelial cells.[16][17] PDT-induced ROS activate the RhoA-GTP pathway, leading to the formation of F-actin stress fibers and an increase in myosin light chain (MLC) phosphorylation, which contributes to endothelial cell contraction and disruption of the vascular barrier.[10][16][17]
Figure 2: Signaling pathway of talaporfin-PDT-induced vascular shutdown.
Immunogenic Cell Death (ICD) and Anti-Tumor Immunity
Talaporfin-PDT has been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response against tumor antigens.[3][7] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT), high-mobility group box 1 (HMGB1), ATP, and heat-shock proteins (HSPs).[3] These DAMPs act as "eat me" signals and danger signals that promote the maturation of dendritic cells (DCs) and their presentation of tumor antigens to T cells, leading to a systemic anti-tumor immune response and potentially an abscopal effect.[3][7] The cGAS-STING pathway, which senses cytosolic DNA, has also been implicated in enhancing the anti-tumor effects of talaporfin-PDT through ROS production.[18][19]
Figure 3: Induction of anti-tumor immunity via immunogenic cell death.
Conclusion
Preclinical animal models are indispensable tools for the continued development and optimization of talaporfin (sodium)-mediated photodynamic therapy. The data gathered from these models provide critical insights into the efficacy, safety, and mechanisms of action of this promising cancer treatment modality. This guide has summarized key preclinical models, provided detailed experimental protocols, and visualized the complex signaling pathways involved. As research progresses, the use of these and more advanced animal models will be essential for translating the full potential of talaporfin-PDT into clinical benefits for cancer patients.
References
- 1. Photodynamic therapy of C6-implanted glioma cells in the rat brain employing second-generation photosensitizer talaporfin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of interstitial photodynamic therapy using talaporfin sodium and a semiconductor laser for a mouse allograft glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytocidal Effects of Interstitial Photodynamic Therapy Using Talaporfin Sodium and a Semiconductor Laser in a Rat Intracerebral Glioma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endoscopic photodynamic therapy using talaporfin sodium for recurrent intranasal carcinomas after radiotherapy in three dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.nihon-u.ac.jp [pure.nihon-u.ac.jp]
- 12. Phase I/II study of verteporfin photodynamic therapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Biodistribution of Talaporfin (Sodium): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of talaporfin (B22635) (sodium), a second-generation photosensitizer used in photodynamic therapy (PDT). Also known as mono-L-aspartyl chlorin (B1196114) e6 (NPe6), talaporfin sodium's efficacy is intrinsically linked to its concentration and localization within target tissues. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular mechanisms to support further research and development in the field of oncology.
Pharmacokinetics of Talaporfin (Sodium)
Talaporfin sodium exhibits a multi-compartmental pharmacokinetic profile following intravenous administration. Its elimination from the plasma is characterized by a two-compartment model, with an initial rapid distribution phase followed by a slower elimination phase.[1][2] The drug binds to plasma proteins, primarily albumin and high-density lipoproteins (HDL), which influences its distribution and persistence in the circulatory system.[1]
Quantitative Pharmacokinetic Parameters in Humans
Clinical studies in cancer patients have established key pharmacokinetic parameters for talaporfin sodium. These parameters are crucial for optimizing dosing regimens and the timing of light application in PDT.
| Parameter | Value | Reference |
| Distribution Half-Life (t½α) | 8.63 ± 2.92 hours | [2] |
| Elimination Half-Life (t½β) | 105.90 ± 37.59 hours | [2] |
| Terminal Half-Life | 134 - 168.11 ± 53.40 hours | [1][2] |
| Volume of Distribution (Vd) | 5.94 ± 2.55 L | [2] |
| Clearance (CL) | 0.0394 ± 0.0132 L/hour | [2] |
Table 1: Pharmacokinetic Parameters of Talaporfin (Sodium) in Cancer Patients.
Biodistribution of Talaporfin (Sodium)
The biodistribution of talaporfin sodium is a critical determinant of its therapeutic window, influencing both efficacy and off-target toxicity. It selectively accumulates in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect of neoplastic vasculature.[3] However, significant concentrations are also observed in other organs, particularly those of the reticuloendothelial system.
Quantitative Tissue Distribution in a Mouse Tumor Model
Studies using radiolabeled talaporfin sodium ([14C]NPe6) in mice bearing mammary tumors have provided quantitative insights into its tissue distribution over time.
| Tissue | 4 hours (% Injected Dose/gram) | 24 hours (% Injected Dose/gram) | Reference |
| Tumor | 2.8 ± 0.4 | 2.1 ± 0.3 | [4] |
| Liver | 10.5 ± 1.2 | 7.5 ± 0.9 | [4] |
| Spleen | 4.1 ± 0.6 | 3.5 ± 0.5 | [4] |
| Kidney | 3.5 ± 0.5 | 1.8 ± 0.3 | [4] |
| Lung | 1.9 ± 0.3 | 1.2 ± 0.2 | [4] |
| Skin | 1.5 ± 0.2 | 1.3 ± 0.2 | [4] |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | [4] |
| Blood | 4.5 ± 0.6 | 1.5 ± 0.2 | [4] |
Table 2: Biodistribution of [14C]Talaporfin (Sodium) in Tumor-Bearing Mice.
Experimental Protocols
Accurate assessment of talaporfin sodium's pharmacokinetics and biodistribution relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments.
Quantification of Talaporfin (Sodium) in Biological Tissues by HPLC
This protocol describes the quantification of talaporfin sodium in tissue samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a highly sensitive and specific method.[5]
Materials:
-
Tissue homogenizer
-
Centrifuge
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Talaporfin sodium standard
-
Methanol
-
Water
-
Internal standard (e.g., another fluorescent compound with similar properties)
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the tissue sample (e.g., 100 mg).
-
Add a known volume of homogenization solvent (e.g., 1 mL of a methanol/water mixture).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Extraction:
-
Add the internal standard to the homogenate.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet tissue debris.
-
-
Sample Preparation:
-
Collect the supernatant.
-
If necessary, perform a protein precipitation step by adding an equal volume of acetonitrile, followed by centrifugation.
-
Filter the final supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile and water).
-
Inject a known volume of the prepared sample.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for talaporfin sodium (e.g., excitation ~400 nm, emission ~664 nm).
-
-
Quantification:
-
Prepare a standard curve by analyzing known concentrations of talaporfin sodium.
-
Determine the concentration in the tissue sample by comparing its peak area (normalized to the internal standard) to the standard curve.
-
In Vivo Biodistribution Study in a Mouse Tumor Model
This protocol outlines a typical workflow for assessing the biodistribution of talaporfin sodium in tumor-bearing mice.[4][6]
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Talaporfin sodium solution for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Scintillation counter (if using radiolabeled compound) or imaging system (for fluorescently labeled compound)
Procedure:
-
Animal Model:
-
Establish tumors in mice by subcutaneously injecting a cancer cell line.
-
Allow tumors to grow to a specified size.
-
-
Drug Administration:
-
Administer a known dose of talaporfin sodium (or a labeled analogue) to the mice, typically via intravenous injection.
-
-
Time Points:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
-
Tissue Collection:
-
Collect blood via cardiac puncture.
-
Dissect and collect tumors and major organs (liver, spleen, kidneys, lungs, heart, muscle, skin).
-
-
Sample Processing and Analysis:
-
Weigh each tissue sample.
-
If using a radiolabeled compound, measure the radioactivity in each sample using a gamma or liquid scintillation counter.
-
If using a fluorescently labeled compound, homogenize the tissue and measure the fluorescence intensity using a fluorometer or perform ex vivo imaging.
-
-
Data Calculation:
-
Calculate the concentration of talaporfin sodium in each tissue, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Cellular Uptake and Signaling Pathways
The cellular uptake of talaporfin sodium is an active process mediated by endocytosis.[7] This process is crucial for the intracellular accumulation of the photosensitizer, a prerequisite for effective PDT.
Visualization of Experimental and Signaling Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for a biodistribution study and the proposed signaling pathway for talaporfin sodium uptake.
References
- 1. Pharmacokinetics of N-aspartyl chlorin e6 in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and clinical effects of mono-L-aspartyl chlorin e6 (NPe6) photodynamic therapy in adult patients with primary or secondary cancer of the skin and mucosal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Photodynamic Therapy Using Mono‐l‐aspartyl Chlorin e6 on Vessels and Its Contribution to the Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue distribution and photosensitizing properties of mono-L-aspartyl chlorin e6 in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraoperative Photodiagnosis for Malignant Glioma Using Photosensitizer Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium [thno.org]
- 7. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Talaporfin (Sodium): A Technical Guide to Novel Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin (B22635) sodium, a second-generation chlorin-based photosensitizer, has emerged as a potent and versatile agent in the field of photodynamic therapy (PDT).[1] Derived from chlorophyll, its favorable pharmacokinetic profile, including rapid clearance from the body and reduced skin photosensitivity compared to earlier photosensitizers, has expanded its clinical utility.[2][3] Activated by light at a specific wavelength, typically 664 nm, talaporfin sodium generates reactive oxygen species (ROS) that induce localized cytotoxicity, vascular shutdown, and a robust anti-tumor immune response.[1][4] This technical guide provides an in-depth overview of talaporfin sodium, focusing on its core mechanisms, quantitative efficacy data, detailed experimental protocols, and burgeoning novel therapeutic applications.
Mechanism of Action
The therapeutic efficacy of talaporfin sodium-mediated PDT is a multi-faceted process initiated by the intravenous administration of the photosensitizer, which preferentially accumulates in hyperproliferative tissues such as tumors.[4] Subsequent illumination of the target tissue with a specific wavelength of light triggers a cascade of photochemical and photobiological events.
Upon light absorption, the ground-state talaporfin sodium molecule is excited to a short-lived singlet state, which can then transition to a longer-lived triplet state. This triplet-state photosensitizer can react with molecular oxygen via two primary pathways:
-
Type I Reaction: Involves electron transfer to produce superoxide (B77818) anions, which can further generate other ROS such as hydrogen peroxide and hydroxyl radicals.
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This is considered the predominant cytotoxic species in talaporfin PDT.
These ROS inflict damage on cellular components, including lipids, proteins, and nucleic acids, leading to various modes of cell death.[5] The primary mechanisms of action are:
-
Direct Cytotoxicity: ROS-induced oxidative stress directly damages tumor cells, leading to apoptosis and necrosis.[5]
-
Vascular Shutdown: Talaporfin PDT causes significant damage to the tumor vasculature. This anti-vascular effect is mediated, in part, by the activation of the RhoA/ROCK signaling pathway in endothelial cells, leading to cytoskeletal changes, cell contraction, and ultimately, vascular occlusion and tumor ischemia.[6][7]
-
Induction of Anti-Tumor Immunity: The immunogenic cell death induced by talaporfin PDT releases damage-associated molecular patterns (DAMPs), which can stimulate an innate and adaptive immune response against the tumor.[8] This includes the activation of the cGAS-STING pathway, which senses cytosolic DNA released from damaged tumor cells and triggers an interferon response, further enhancing anti-tumor immunity.[9][10][11][12]
Quantitative Data
The following tables summarize the quantitative data from various preclinical and clinical studies on talaporfin sodium-mediated PDT.
Table 1: In Vitro Cytotoxicity of Talaporfin PDT
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HGC27 | Undifferentiated Gastric Cancer | 13.4 ± 1.0 | [13][14] |
| MKN74 | Gastric Cancer | 17.4 ± 2.3 | [13][14] |
| T98G | Glioblastoma | Variable, dose-dependent | [15] |
| A172 | Glioblastoma | Variable, dose-dependent | [15] |
| U251 | Glioblastoma | Variable, dose-dependent | [15] |
Table 2: Clinical Efficacy of Talaporfin PDT in Esophageal Cancer
| Study Phase | Patient Population | Treatment Regimen | Complete Response (CR) Rate | Key Findings | Reference |
| Phase I | Local failure after CRT/RT | 40 mg/m² talaporfin, 50-100 J/cm² laser | 55.6% (5/9) | Recommended phase II dose of 100 J/cm². No dose-limiting toxicities. | [16] |
| Phase II | Local failure after CRT/RT | 40 mg/m² talaporfin, 100 J/cm² laser | 88.5% (23/26 patients) | High efficacy with minimal skin phototoxicity. | [2] |
| Retrospective | Local failure after CRT/RT | 40 mg/m² talaporfin, 100 J/cm² laser | 83.3% (10/12) | Effective and safe in a clinical practice setting. | [17] |
| Retrospective | Local failure after CRT | 40 mg/m² talaporfin | 69.0% | Favorable outcomes compared to porfimer sodium PDT. | [2] |
Table 3: Clinical Efficacy of Talaporfin PDT in Glioblastoma (GBM)
| Patient Population | Treatment Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Findings | Reference |
| Newly Diagnosed GBM | Intraoperative PDT (40 mg/m² talaporfin, 27 J/cm² laser) | 12.0 months | 24.8 months | Phase II trial results. | [18] |
| Recurrent GBM | Surgery + Intraoperative PDT | 5.7 months | 16.0 months | Significantly longer PFS and OS compared to surgery alone. | [18] |
| Newly Diagnosed IDH-wildtype GBM | Surgery + Intraoperative PDT | 10.8 months | 24.6 months | Significantly longer PFS and OS compared to non-PDT group. | [19] |
| Newly Diagnosed Malignant Gliomas | Intraoperative PDT (40 mg/m² talaporfin, 27 J/cm² laser) | 23 months (for newly diagnosed) | 26 months (for 3 deceased newly diagnosed patients) | High response rate (80%) in newly diagnosed patients. | [20] |
| Recurrent Malignant Gliomas | Intraoperative PDT (40 mg/m² talaporfin, 27 J/cm² laser) | 3 months | 9 months | Low response rate (25%) in recurrent tumors. | [20] |
Table 4: Clinical Efficacy of Talaporfin PDT in Non-Small Cell Lung Cancer (NSCLC)
| Patient Population | Treatment Regimen | Complete Response (CR) Rate | Key Findings | Reference |
| Early-stage central superficial tumors | 40 mg/m² talaporfin | 85% | Phase II study with promising results. | [21] |
| Early lung cancer | 40 mg/m² talaporfin | 92.1% (35/38 lesions) | High CR rate with the aid of photodynamic diagnosis. | [22] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of talaporfin PDT in cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][14]
-
Photosensitizer Incubation: Replace the culture medium with fresh medium containing various concentrations of talaporfin sodium (e.g., 0-100 µg/mL).[23] Incubate for a predetermined period (e.g., 3-24 hours) in the dark.[14][23]
-
Washing: Remove the talaporfin-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.[14][23]
-
Irradiation: Add fresh, phenol (B47542) red-free medium or PBS to each well. Irradiate the cells with a 660-664 nm laser at a specific light dose (e.g., 10-16 J/cm²).[8][23]
-
Post-Irradiation Incubation: Incubate the cells for 24-48 hours.[14][23]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Tumor Model in Mice
This protocol describes a general procedure for evaluating the in vivo efficacy of talaporfin PDT in a murine tumor model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised or syngeneic mice.[4][24]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).[23]
-
Photosensitizer Administration: Administer talaporfin sodium intravenously via the tail vein at a specific dose (e.g., 3.125-10 mg/kg).[8][23][25]
-
Drug-Light Interval: Wait for a predetermined period (e.g., 2-4 hours) to allow for optimal tumor accumulation of the photosensitizer.[23]
-
Irradiation: Anesthetize the mice and irradiate the tumor with a 664 nm laser at a specific light dose (e.g., 100 J/cm²).[23][26]
-
Tumor Volume Measurement: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals for a specified period (e.g., 21 days).[23]
-
Data Analysis: Calculate tumor volume and compare the tumor growth in the treated group to that in control groups.
Signaling Pathways
Vascular Shutdown via RhoA/ROCK Pathway
Talaporfin PDT induces a rapid shutdown of tumor vasculature, a critical component of its anti-cancer effect. This process is mediated by the activation of the RhoA/ROCK signaling pathway in endothelial cells.
Caption: Talaporfin PDT-induced vascular shutdown via the RhoA/ROCK pathway.
Immunogenic Cell Death and cGAS-STING Pathway Activation
Talaporfin PDT promotes an anti-tumor immune response through the induction of immunogenic cell death and subsequent activation of the cGAS-STING pathway.
Caption: Activation of the cGAS-STING pathway by talaporfin PDT.
Novel Therapeutic Applications
The unique mechanisms of action of talaporfin sodium are being leveraged for a variety of novel therapeutic applications beyond its established use as a standalone cancer therapy.
Combination Therapy with Immune Checkpoint Inhibitors
The ability of talaporfin PDT to induce immunogenic cell death makes it an ideal candidate for combination with immune checkpoint inhibitors (ICIs). By promoting the release of tumor antigens and activating an anti-tumor immune response, talaporfin PDT can potentially convert "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors that are susceptible to ICI treatment. Preclinical studies have shown that the combination of talaporfin PDT with anti-PD-1 or anti-PD-L1 antibodies can lead to synergistic anti-tumor effects, including the regression of distant, non-irradiated tumors (an abscopal effect).[26]
Novel Drug Delivery Systems
To enhance the tumor-specific delivery and therapeutic efficacy of talaporfin sodium, various novel drug delivery systems are being explored. These include liposomal formulations, nanoparticle-based carriers, and conjugation to tumor-targeting moieties. These approaches aim to improve the solubility, stability, and tumor accumulation of talaporfin, thereby maximizing its therapeutic index.
Photodynamic Diagnosis (PDD)
Talaporfin sodium exhibits fluorescence that can be utilized for the real-time visualization of malignant tissues during surgery. This application, known as photodynamic diagnosis (PDD), allows surgeons to more accurately delineate tumor margins and identify residual tumor tissue that may not be visible under normal light. This is particularly valuable in the resection of infiltrative tumors like glioblastoma, where maximal safe resection is critical for improving patient outcomes.[22]
Antimicrobial Photodynamic Therapy (aPDT)
The ability of talaporfin sodium to generate ROS upon light activation is also being investigated for the treatment of localized microbial infections. aPDT with talaporfin has shown potential in eradicating bacteria, fungi, and viruses, offering a promising alternative to conventional antibiotics, particularly in the context of rising antimicrobial resistance.
Treatment of Macular Degeneration
Preliminary studies have explored the use of talaporfin PDT for the treatment of choroidal neovascularization in age-related macular degeneration (AMD).[27] The principle involves the selective destruction of the abnormal blood vessels in the macula, thereby preventing leakage and further vision loss.[28][29] While still in early stages of investigation, this represents a potential non-oncologic application for talaporfin.
Conclusion
Talaporfin sodium is a highly effective second-generation photosensitizer with a well-characterized mechanism of action and a favorable safety profile. Its clinical utility in the photodynamic therapy of various cancers is well-established, and ongoing research continues to unveil its potential in a range of novel therapeutic applications. The ability to induce a multi-pronged attack on tumors through direct cytotoxicity, vascular disruption, and immune stimulation makes it a valuable tool in the oncologist's armamentarium. Furthermore, its application in combination therapies, advanced drug delivery systems, and non-oncologic indications highlights the expanding therapeutic landscape for this versatile photosensitizer. As research progresses, talaporfin sodium is poised to play an increasingly important role in the management of a diverse array of diseases.
References
- 1. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. THE ANTITUMOR EFFECT OF TALAPORFIN PHOTO DYNAMIC THERAPY (PDT) COMBINED WITH A STING AGONIST - Digestive Disease Week [ddw.digitellinc.com]
- 13. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 15. Photodynamic therapy with talaporfin sodium induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I study of photodynamic therapy using talaporfin sodium and diode laser for local failure after chemoradiotherapy for esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photodynamic Therapy Using Talaporfin Sodium for Local Failure after Chemoradiotherapy or Radiotherapy for Esophageal Cancer: A Single Center Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Clinical Benefits of Photodynamic Therapy Using Talaporfin Sodium in Patients With Isocitrate Dehydrogenase -Wildtype Diagnosed Glioblastoma: A Retrospective Study of 100 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preliminary clinical report on safety and efficacy of photodynamic therapy using talaporfin sodium for malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Photodynamic Therapy of Non–Small Cell Lung Cancer. Narrative Review and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photodynamic therapy for lung cancers based on novel photodynamic diagnosis using talaporfin sodium (NPe6) and autofluorescence bronchoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Efficacy of interstitial photodynamic therapy using talaporfin sodium and a semiconductor laser for a mouse allograft glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. youtube.com [youtube.com]
- 29. Macular disease treatments - Macular Society [macularsociety.org]
Investigating the Singlet Oxygen Quantum Yield of Talaporfin (Sodium): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talaporfin (B22635) sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT). Its therapeutic efficacy is intrinsically linked to its ability to generate cytotoxic singlet oxygen (¹O₂) upon photoactivation. The singlet oxygen quantum yield (ΦΔ) is a critical parameter for quantifying this efficiency. This technical guide provides an in-depth analysis of the singlet oxygen quantum yield of talaporfin sodium, detailing the experimental methodologies for its determination and exploring the key signaling pathways modulated by talaporfin-mediated PDT.
Introduction to Talaporfin Sodium and Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to induce localized cell death, primarily through the generation of reactive oxygen species (ROS). Talaporfin sodium (mono-L-aspartyl chlorin (B1196114) e6, NPe6) is a chlorin-based photosensitizer with strong absorption in the red spectral region, allowing for deeper tissue penetration of light. Upon excitation by light of a specific wavelength, talaporfin transitions to an excited triplet state. Through a Type II photochemical reaction, it transfers energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent responsible for the therapeutic effect of PDT.
Singlet Oxygen Quantum Yield of Talaporfin Sodium
The singlet oxygen quantum yield (ΦΔ) is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. It is a crucial parameter for evaluating the photochemical efficiency of a photosensitizer. The reported singlet oxygen quantum yield for talaporfin sodium varies in the literature, with values of 0.53 and 0.77 being cited.[1][2] This discrepancy may arise from different experimental conditions, such as the solvent used, the concentration of the photosensitizer, and the reference standard employed in the measurement.
Quantitative Data Summary
| Parameter | Value | Measurement Method | Reference Photosensitizer | Solvent | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | Near-Infrared Luminescence Spectroscopy | Not Specified | Not Specified | [1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Near-Infrared Luminescence Spectroscopy | Not Specified | Phosphate Buffer (pH 7.4) |
Experimental Protocols for Determining Singlet Oxygen Quantum Yield
The determination of the singlet oxygen quantum yield can be performed through direct or indirect methods.
Direct Method: Near-Infrared (NIR) Luminescence Spectroscopy
This method directly detects the weak phosphorescence emitted by singlet oxygen as it decays back to its ground state, which occurs at approximately 1270 nm.
Experimental Workflow:
References
Methodological & Application
Protocol for the In Vitro Application of Talaporfin Sodium in Photodynamic Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of talaporfin (B22635) sodium in in vitro settings for photodynamic therapy (PDT) research. The protocols outlined below cover dissolution, experimental design, and analysis of cellular responses.
Introduction to Talaporfin Sodium in Photodynamic Therapy
Talaporfin sodium is a second-generation photosensitizer used in photodynamic therapy.[1][2][3] Upon activation by light of a specific wavelength, typically around 664 nm, it generates reactive oxygen species (ROS), which are highly cytotoxic to cancer cells.[4] This process leads to cell death through various mechanisms, including apoptosis and necrosis, and can also induce vascular shutdown in tumors.[1][3][4] In vitro studies are crucial for elucidating the mechanisms of action and optimizing the therapeutic parameters of talaporfin sodium-mediated PDT.
Dissolution of Talaporfin Sodium for In Vitro Use
Proper dissolution of talaporfin sodium is critical for accurate and reproducible experimental results. The following protocol provides guidelines for preparing stock solutions.
Recommended Solvents and Concentration
Talaporfin sodium is soluble in several solvents suitable for in vitro studies. The choice of solvent may depend on the specific requirements of the experiment.
| Solvent | Maximum Concentration | Notes |
| Water (Sterile, Deionized) | 20 mg/mL (25.01 mM) | Requires ultrasonication for complete dissolution. Recommended for direct addition to aqueous cell culture media. |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (2.50 mM) | Requires ultrasonication. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble (1-10 mg/mL) | Ensure the pH is maintained at 7.2 for optimal solubility. |
Data compiled from multiple sources.
Protocol for Preparing a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh the desired amount of talaporfin sodium powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, deionized water to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution briefly and then sonicate in a water bath until the powder is completely dissolved.
-
Sterilization: If the stock solution is prepared in water or PBS, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter. This is not necessary for DMSO stocks if sterile DMSO is used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
Experimental Protocols for In Vitro Photodynamic Therapy
The following are generalized protocols for common in vitro assays used to evaluate the efficacy of talaporfin sodium-mediated PDT. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment
A variety of cancer cell lines have been used in studies with talaporfin sodium. The choice of cell line will depend on the research focus.
General Cell Seeding and Incubation:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, larger flasks for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Replace the culture medium with fresh medium containing the desired concentration of talaporfin sodium. Concentrations typically range from 1 µg/mL to 100 µg/mL, or in the µM range, depending on the cell line and the endpoint being measured.
-
Incubate the cells with talaporfin sodium for a predetermined period, generally ranging from 1 to 24 hours.[5][6]
Light Irradiation
Light activation of talaporfin sodium is a critical step in PDT.
-
After the incubation period, wash the cells twice with PBS to remove any unbound talaporfin sodium.
-
Add fresh, phenol (B47542) red-free culture medium to the cells.
-
Irradiate the cells with a light source emitting at a wavelength of approximately 664 nm.[5] The light dose, typically measured in J/cm², will need to be optimized.
-
Following irradiation, return the cells to the incubator for a further incubation period (e.g., 24, 48, or 72 hours) before performing downstream assays.
Experimental Workflow
Caption: Experimental workflow for in vitro studies with talaporfin sodium.
Key In Vitro Assays
Cytotoxicity Assays
To determine the cell-killing efficacy of talaporfin sodium-mediated PDT, colorimetric assays such as MTT, WST-1, or WST-8 are commonly used. These assays measure the metabolic activity of viable cells.
Protocol Example (MTT Assay):
-
Following the post-irradiation incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assays
Apoptosis is a common mode of cell death induced by PDT. It can be detected using various methods.
Protocol Example (Annexin V/Propidium (B1200493) Iodide Staining):
-
Harvest the cells (including floating cells in the medium) after the desired post-irradiation incubation period.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Detection
The generation of ROS is the primary mechanism of action of PDT. Intracellular ROS can be detected using fluorescent probes.
Protocol Example (DCF-DA Assay):
-
After irradiation, wash the cells with PBS.
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) at a final concentration of 10-20 µM in serum-free medium.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Signaling Pathways in Talaporfin Sodium-Mediated PDT
Talaporfin sodium-mediated PDT initiates a cascade of signaling events that ultimately lead to cell death. The primary trigger is the generation of ROS, which induces oxidative stress and damages various cellular components.[4]
Caption: Signaling pathways activated by talaporfin sodium-mediated PDT.
The mitochondrial pathway of apoptosis is a key mechanism. ROS-induced damage to mitochondria leads to the release of cytochrome c into the cytoplasm.[7] This activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[7] At higher concentrations of talaporfin sodium or higher light doses, necrosis and necroptosis can also be induced.[8] Additionally, in endothelial cells, talaporfin sodium-mediated PDT can activate the RhoA/ROCK pathway, leading to vascular shutdown.[3]
References
- 1. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 2. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]
- 5. Cell death pathways in photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodynamic Therapy in Combination with Talaporfin Sodium Induces Mitochondrial Apoptotic Cell Death Accompanied with Necrosis in Glioma Cells [jstage.jst.go.jp]
- 8. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Talaporfin (Sodium)-Based Photodynamic Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Talaporfin (B22635) sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a minimally invasive therapeutic strategy for various cancers.[1][2][3][4][5] This modality involves the systemic or local administration of talaporfin sodium, which preferentially accumulates in tumor tissues. Subsequent activation by light of a specific wavelength (typically around 664 nm) generates reactive oxygen species (ROS), leading to localized cell death, vascular shutdown, and induction of an anti-tumor immune response.[6][7][8][9] These protocols provide a comprehensive guide for the application of talaporfin-based PDT in preclinical and clinical research settings.
Data Presentation
Table 1: In Vitro Experimental Parameters for Talaporfin-Based PDT
| Parameter | Details | Cell Lines | References |
| Talaporfin Sodium Concentration | 0 - 100 µg/mL | Esophageal Squamous Cell Carcinoma (ESCC) cells, Human Umbilical Vein Endothelial Cells (HUVECs) | [1][6] |
| Incubation Time | 24 hours | ESCC cells | [6] |
| Light Source | Diode Laser | ESCC cells | [2] |
| Wavelength | 664 nm | ESCC cells | [2][6] |
| Power Density | 15 mW/cm² | ESCC cells | [6] |
| Light Dose | 10 J/cm² | ESCC cells | [6] |
Table 2: In Vivo Animal Study Parameters for Talaporfin-Based PDT
| Parameter | Details | Animal Model | Tumor Type | References |
| Talaporfin Sodium Dose | 40 mg/m² | Mice | Malignant Brain Tumors | [10][11] |
| Administration Route | Intravenous | Mice | Malignant Brain Tumors | [10][11] |
| Light Source | Diode Laser | Mice | Malignant Brain Tumors | [10][11] |
| Wavelength | 663 nm, 664 nm | Rat, Mice | Myocardial Cells, Malignant Brain Tumors | [10][11][12] |
| Power Density | 150 mW/cm² | Mice | Malignant Brain Tumors | [10][11] |
| Light Dose | 20 J/cm², 27 J/cm² | Rat, Mice | Myocardial Cells, Malignant Brain Tumors | [10][11][12] |
| Drug-Light Interval | 22 - 27 hours | Mice | Malignant Brain Tumors | [10] |
Table 3: Clinical Trial Parameters for Talaporfin-Based PDT
| Parameter | Details | Cancer Type | References |
| Talaporfin Sodium Dose | 40 mg/m² | Esophageal, Colorectal Liver Metastases, Malignant Brain Tumors | [10][13][14] |
| Administration Route | Intravenous | Esophageal, Colorectal Liver Metastases, Malignant Brain Tumors | [2][10][14] |
| Light Source | Diode Laser, LED | Esophageal, Colorectal Liver Metastases, Malignant Brain Tumors | [2][10][15] |
| Wavelength | 664 nm | Esophageal, Malignant Brain Tumors | [2][10] |
| Power Density | 150 mW/cm² | Esophageal, Malignant Brain Tumors | [4][10][13] |
| Light Dose | 100 J/cm², 200 J/cm² | Esophageal, Colorectal Liver Metastases | [13][15][16][17][18] |
| Drug-Light Interval | 1 hour, 4-6 hours, 24 hours | Colorectal Liver Metastases, Esophageal, Malignant Brain Tumors | [11][15][16][17] |
Experimental Protocols
Protocol 1: In Vitro Talaporfin-PDT Cytotoxicity Assay
This protocol outlines the steps to assess the cytotoxic effects of talaporfin-based PDT on cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., ESCC cells)
-
Complete cell culture medium
-
Talaporfin sodium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Diode laser with a wavelength of 664 nm
-
Cell viability assay kit (e.g., MTT, WST)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Photosensitizer Incubation: Prepare various concentrations of talaporfin sodium (e.g., 0-100 µg/mL) in complete cell culture medium.[6] Remove the existing medium from the wells and add the talaporfin sodium-containing medium. Incubate for 24 hours.[6]
-
Washing: After incubation, carefully aspirate the medium containing talaporfin sodium and wash the cells twice with PBS to remove any unbound photosensitizer.[6]
-
Irradiation: Add fresh, drug-free medium to each well. Irradiate the designated wells with a 664 nm diode laser at a power density of 15 mW/cm² to deliver a total light dose of 10 J/cm².[6] Control groups should include cells with no treatment, cells treated with talaporfin sodium but no light, and cells exposed to light but no talaporfin sodium.
-
Post-Irradiation Incubation: Incubate the plates for a further 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using a standard assay such as MTT or WST according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to the untreated control.
Protocol 2: In Vivo Talaporfin-PDT in a Subcutaneous Tumor Model
This protocol describes the application of talaporfin-based PDT in a murine subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
Talaporfin sodium
-
Sterile PBS or saline for injection
-
Diode laser with a wavelength of 664 nm
-
Fiber optic diffuser
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).[6]
-
Photosensitizer Administration: Prepare a solution of talaporfin sodium in a suitable vehicle. Administer a single intravenous injection of talaporfin sodium (e.g., 40 mg/m²) to each tumor-bearing mouse.[10][11]
-
Drug-Light Interval: House the mice in a dark environment for a predetermined period (e.g., 22-27 hours) to allow for the accumulation of talaporfin sodium in the tumor.[10]
-
Anesthesia and Irradiation: Anesthetize the mouse. Position the fiber optic diffuser to illuminate the entire tumor surface. Irradiate the tumor with a 664 nm diode laser at a power density of 150 mW/cm² to deliver a total light dose of 27 J/cm².[10][11]
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days.
-
Data Analysis: Plot the tumor growth curves for each treatment group (e.g., control, talaporfin sodium alone, light alone, PDT). Analyze the data for statistically significant differences in tumor growth inhibition.
Signaling Pathways and Workflows
Signaling Pathway of Talaporfin-PDT Induced Vascular Shutdown
Caption: Talaporfin-PDT induces vascular shutdown via the RhoA/ROCK pathway.
Experimental Workflow for In Vitro Talaporfin-PDT
Caption: Workflow for assessing in vitro cytotoxicity of talaporfin-PDT.
Logical Relationship of Talaporfin-PDT's Anti-Tumor Mechanisms
Caption: Mechanisms of anti-tumor activity of talaporfin-PDT.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phase II clinical study on intraoperative photodynamic therapy with talaporfin sodium and semiconductor laser in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary clinical report on safety and efficacy of photodynamic therapy using talaporfin sodium for malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a practical animal model of photodynamic therapy using a high concentration of extracellular talaporfin sodium in interstitial fluid: influence of albumin animal species on myocardial cell photocytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Salvage Photodynamic Therapy Using Talaporfin Sodium for Local Failure of Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodynamic Therapy Using Talaporfin Sodium for Local Failure after Chemoradiotherapy or Radiotherapy for Esophageal Cancer: A Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photodynamic therapy with talaporfin sodium for endoscopically unresectable gastric cancer using a novel simultaneous light‐emitting method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Light Dosimetry and Parameters for Talaporfin (Sodium) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin (B22635) sodium, also known as mono-L-aspartyl chlorin (B1196114) e6 (NPe6), is a second-generation photosensitizer used in photodynamic therapy (PDT) and photochemical internalization (PCI).[1][2] This document provides detailed application notes and protocols for the effective use of talaporfin sodium, with a focus on light dosimetry and activation parameters. Talaporfin sodium exhibits a major absorption peak at a wavelength of 664 nm, which allows for deeper tissue penetration compared to first-generation photosensitizers.[2][3] Upon activation by light of this specific wavelength, talaporfin sodium generates reactive oxygen species (ROS), primarily singlet oxygen, which induces cellular damage and subsequent cell death through apoptosis or necrosis.[4][5] This process not only directly kills tumor cells but can also disrupt tumor vasculature and stimulate an anti-tumor immune response.[1][4][6]
Mechanism of Action
Talaporfin sodium is administered intravenously and selectively accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[1] Following a specific drug-light interval to allow for optimal accumulation in the target tissue, the tumor is illuminated with light at a wavelength of 664-667 nm.[4] This light activation triggers a photochemical reaction, leading to the production of ROS. The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[4] Additionally, talaporfin-based PDT can induce vascular shutdown within the tumor by affecting endothelial cells, mediated by the RhoA/ROCK pathway.[6][7] The destruction of cancer cells can also release tumor antigens and damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[1][8]
Quantitative Data for Talaporfin (Sodium) Activation
The following tables summarize the key parameters for talaporfin sodium activation derived from various in vitro, in vivo, and clinical studies.
Table 1: In Vitro Experimental Parameters
| Cell Type | Talaporfin Conc. (µM) | Incubation Time (h) | Wavelength (nm) | Light Dose (J/cm²) | Fluence Rate (mW/cm²) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5–64 | 4 | 660 | 16 | 36 | [6][9] |
| Esophageal Squamous Carcinoma Cells (ESCC) | 0–100 (µg/mL) | 24 | 664 | 10 | 15 | [10] |
| Various Cell Lines | Not specified | 4 | 670 | 10 | 50 | [11] |
| MC38 Cells | 15.6 | 5 | Not specified | 7.5 | 25 | [12] |
| Splenocytes and MC38 Cells | 5 | 2 | Not specified | 100 | 150 | [12] |
| Glioblastoma Stem-like Cells (MGG8) | 0–60 | 1 | 670 | 0–10 | 50 | [13] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Tumor Type | Talaporfin Dose (mg/kg) | Drug-Light Interval (h) | Wavelength (nm) | Light Dose (J/cm²) | Fluence Rate (mW/cm²) | Reference |
| Mice | Esophageal Squamous Cell Carcinoma (ESCC) Xenograft | 0–10 | 2 | 664 | 100 | Not specified | [10] |
| Mice | Not specified | Not specified | 2 | Not specified | 60 | Not specified |
Table 3: Clinical Study Parameters
| Indication | Talaporfin Dose (mg/m²) | Drug-Light Interval (h) | Wavelength (nm) | Light Dose (J/cm²) | Fluence Rate (mW/cm²) | Reference |
| Early Lung Cancer | 40 | 4 | 664 | 100 | 150 | [2] |
| Metastatic/Primary Superficial Cutaneous Carcinoma | 2.5–3.5 (mg/kg) | 4 | 664 | 100 | Not specified | [2] |
| Locally Advanced, Refractory Tumors | 40 | 1 | Not specified | 200 (J/cm) | Not specified | [14][15] |
| Esophageal Cancer (Local Failure after CRT/RT) | 40 | 4–6 | 664 | 50–100 | Not specified | [16][17] |
| Esophagogastric Junction Cancer | 40 | 5 | 664 | 100 (per session) | Not specified | [18] |
| Malignant Glioma (Intraoperative) | 40 | 22–26 | 664 | 27 | 150 | [19] |
Experimental Protocols
Protocol 1: In Vitro Talaporfin-PDT for Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., ESCC, HUVECs) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[6][10]
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing the desired concentration of talaporfin sodium (e.g., 0.5–100 µg/mL).[10] Incubate the cells for a specified period (e.g., 1-24 hours) in a light-protected environment.[10][11][13]
-
Washing: After incubation, carefully wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound talaporfin sodium.[10]
-
Irradiation: Add fresh, phenol (B47542) red-free medium or PBS to the wells. Irradiate the cells using a suitable light source, such as a diode laser or a light-emitting diode (LED) system, with a specific wavelength (e.g., 660-670 nm).[6][10][11] Deliver a defined light dose (e.g., 10-16 J/cm²) at a specific fluence rate (e.g., 15-50 mW/cm²).[6][10][11]
-
Post-Irradiation Incubation: Following irradiation, replace the medium with fresh complete culture medium and incubate the cells for 24-48 hours.[10]
-
Cell Viability Assessment: Assess cell viability using a standard method such as the WST-1 or MTT assay.[10][13]
Protocol 2: In Vivo Talaporfin-PDT in a Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 10 x 10⁶ TE-11R ESCC cells) suspended in Matrigel into the dorsal skin of immunocompromised mice (e.g., NOD/SCID).[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50–150 mm³).[10]
-
Photosensitizer Administration: Administer talaporfin sodium intravenously via the tail vein at a specific dose (e.g., 0-10 mg/kg).[10]
-
Drug-Light Interval: Wait for a predetermined period (e.g., 2 hours) to allow for the photosensitizer to accumulate in the tumor tissue.[10]
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of pentobarbital (B6593769) sodium).
-
Irradiation: Irradiate the tumor area with a semiconductor laser at a wavelength of 664 nm, delivering a light dose of 100 J/cm².[10]
-
Tumor Monitoring: Monitor tumor volume and the general health of the mice for a specified period (e.g., 21 days).[10]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry).
Visualizations
Caption: Signaling pathway of talaporfin sodium-mediated photodynamic therapy.
Caption: A typical experimental workflow for in vitro talaporfin-PDT studies.
References
- 1. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]
- 2. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 5. Targets and Mechanisms of Photodynamic Therapy in Lung Cancer Cells: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 11. In Vitro Comparative Study of Near-Infrared Photoimmunotherapy and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. A multicenter Phase I safety study of intratumoral photoactivation of talaporfin sodium in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advancements in photodynamic therapy of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photodynamic therapy with talaporfin sodium for endoscopically unresectable gastric cancer using a novel simultaneous light‐emitting method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Talaporfin (Sodium) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of talaporfin (B22635) (sodium), a second-generation photosensitizer, in preclinical mouse models of photodynamic therapy (PDT). The information is compiled from various research studies to guide the design and execution of in vivo experiments.
Mechanism of Action
Talaporfin sodium, also known as mono-L-aspartyl chlorin (B1196114) e6 (NPe6) or ATX-S10(Na), is a photosensitizing agent used in photodynamic therapy for cancer treatment.[1] Its mechanism of action involves several key steps. Following systemic administration, talaporfin sodium selectively accumulates in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect characteristic of tumor vasculature.[1] Upon activation by light of a specific wavelength, typically around 664 nm, the photosensitizer transitions to an excited state.[1][2] This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), most notably singlet oxygen.[1][2] These ROS induce direct cytotoxicity by damaging cellular components such as lipids, proteins, and nucleic acids, leading to apoptosis and necrosis of cancer cells.[1][2] Furthermore, the PDT effect extends to the tumor vasculature, causing vascular shutdown and subsequent tumor ischemia, which contributes to the overall anti-tumor effect.[2][3]
Experimental Protocols
In Vivo Photodynamic Therapy in a Subcutaneous Tumor Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of talaporfin-mediated PDT in mice bearing subcutaneous tumors.
Materials:
-
Talaporfin sodium (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS) or saline for reconstitution
-
Tumor cells (e.g., C6 glioma, SCCVII, Meth-A sarcoma)
-
Immunocompromised or syngeneic mice (e.g., BALB/c nude, SCID, C3H/He)
-
Diode laser with a specific wavelength of 664 nm
-
Fiber optic diffuser
-
Anesthetic (e.g., isoflurane, pentobarbital (B6593769) sodium)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously implant a known number of tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank or back of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 5-10 mm in diameter).
-
-
Talaporfin Sodium Administration:
-
Drug-Light Interval (DLI):
-
Allow for a specific time interval between the administration of talaporfin sodium and laser irradiation. This interval is crucial for optimal tumor accumulation of the photosensitizer. Studies have shown effective intervals ranging from 90 minutes to 4 hours.[4][7][8] A kinetic study with a C6 glioma model identified 90 minutes as an appropriate timing for interstitial PDT.[4][9]
-
-
Laser Irradiation:
-
Anesthetize the mice.
-
Position the fiber optic diffuser to deliver light directly to the tumor surface or interstitially.
-
Irradiate the tumor with a 664 nm diode laser at a specific power density and for a duration to achieve the desired energy density. Energy densities often range from 100 to 200 J/cm².[4][5][6] For interstitial PDT in a mouse glioma model, an energy density of 100 J/cm² or higher was found to be effective.[4]
-
-
Post-Treatment Monitoring:
-
Monitor the mice for any adverse effects.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis to assess treatment efficacy (e.g., necrosis, apoptosis).
-
Topical Administration for Skin Models
For skin-related tumor models or other skin conditions, a topical application of talaporfin sodium can be utilized.
Materials:
-
Talaporfin sodium ointment (e.g., 1% w/v)
-
Tape-stripping supplies (if necessary to enhance penetration)
-
Diode laser (664 nm)
Procedure:
-
Preparation of the Skin:
-
For enhanced penetration, the treatment area on the mouse skin can be tape-stripped.
-
-
Topical Application:
-
Apply the talaporfin sodium ointment to the target area.
-
-
Incubation:
-
Allow for an incubation period for the photosensitizer to penetrate the tissue.
-
-
Laser Irradiation:
-
Follow-up:
-
Monitor the treated skin for therapeutic effects and any signs of toxicity.
-
Quantitative Data Summary
The following tables summarize the key parameters for talaporfin sodium dosage and administration in various mouse models as reported in the literature.
Table 1: Intravenous and Intraperitoneal Administration of Talaporfin Sodium in Mouse Models
| Mouse Model | Tumor Type | Administration Route | Dosage (mg/kg) | Drug-Light Interval | Laser Wavelength (nm) | Energy Density (J/cm²) | Reference |
| C3H/He mice | SCCVII | Intravenous | Not specified | 2-4 hours | Not specified | Not specified | |
| Nude mice | Human tumor xenografts | Not specified | 5 | 3 hours | Diode laser | 200 | [6] |
| Mouse | Allograft glioma (C6) | Intraperitoneal | 10 | 90 minutes | 664 | 100 | [4][9][11] |
| Nude mice | Peritoneal metastasis of gastric cancer (MKN-45) | Intraperitoneal | Not specified | 2-8 hours | Not specified | 2, 5, 10 | [7] |
| Bilateral tumor-bearing mice | Murine melanoma | Intravenous | 7.5 | 2 hours | 664 | 100 | [5] |
| Nude mice | HeLa tumors | Intraperitoneal | 30 | 2 hours | 670 | 100 J/tumor |
Table 2: Topical Administration of Talaporfin Sodium in Mouse Models
| Mouse Model | Condition | Administration Route | Concentration | Laser Wavelength (nm) | Energy Density (J/cm²) | Reference |
| Tape-stripped mouse skin | TPA-treated skin | Topical ointment | 1% (w/v) | Diode laser | 50 | [10] |
| Transplanted SCC | Squamous Cell Carcinoma | Topical ointment | 1% (w/v) | Diode laser | 150 | [10] |
| SCID mice xenografts | Bowen disease, Basal-cell carcinoma, Psoriasis | Topical ointment | 1% (w/v) | Diode laser | Not specified | [10] |
Visualizations
Caption: Experimental workflow for talaporfin-mediated PDT in a subcutaneous mouse tumor model.
References
- 1. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]
- 2. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 3. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of interstitial photodynamic therapy using talaporfin sodium and a semiconductor laser for a mouse allograft glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Photodynamic therapy for experimental tumors using ATX-S10(Na), a hydrophilic chlorin photosensitizer, and diode laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Talaporfin-mediated photodynamic therapy for peritoneal metastasis of gastric cancer in an in vivo mouse model: drug distribution and efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic effect of interstitial photodynamic therapy using ATX-S10(Na) and a diode laser on radio-resistant SCCVII tumors of C3H/He mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel ATX-S10(Na) photodynamic therapy for human skin tumors and benign hyperproliferative skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of interstitial photodynamic therapy using talaporfin sodium and a semiconductor laser for a mouse allograft glioma model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Talaporfin (Sodium) in Fluorescence-Guided Surgery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin (B22635) sodium, a second-generation photosensitizer, has emerged as a valuable tool in oncological surgery, enabling real-time intraoperative visualization of malignant tissues. Its application in fluorescence-guided surgery (FGS) is predicated on its preferential accumulation in tumor cells and its distinct fluorescence emission upon excitation with a specific wavelength of light. This allows surgeons to more accurately delineate tumor margins, identify residual tumor cells, and improve the precision of surgical resection. These notes provide an overview of the principles, quantitative data, and detailed protocols for the use of talaporfin sodium in FGS, intended to guide researchers and professionals in the field of drug development.
Talaporfin sodium's utility extends beyond diagnostics; it is also employed in photodynamic therapy (PDT), where its light-induced activation generates cytotoxic reactive oxygen species (ROS), leading to tumor cell death and vascular shutdown.[1][2] This dual functionality as both an imaging agent and a therapeutic agent makes it a promising theranostic tool in cancer treatment.
Principle of Action
The application of talaporfin sodium in FGS is based on the following key principles:
-
Selective Accumulation: Following intravenous administration, talaporfin sodium selectively accumulates in malignant tissues. This is attributed to the enhanced permeability and retention (EPR) effect of tumor vasculature and potentially specific cellular uptake mechanisms.
-
Fluorescence Emission: Talaporfin sodium is a fluorophore that, upon excitation with light of a specific wavelength, emits fluorescence at a longer wavelength. This emitted light can be detected by specialized imaging systems in the operating room.
-
Real-time Visualization: The fluorescence signal provides real-time visual feedback to the surgeon, highlighting tumor tissue that may not be discernible under normal white light. This is particularly crucial for identifying infiltrating tumor margins and residual tumor deposits.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of talaporfin sodium in fluorescence-guided surgery, compiled from various studies.
| Parameter | Value | Reference |
| Excitation Wavelength | 400 nm or 664 nm | [3][4] |
| Emission Peak | 664 nm | [3][5] |
| Recommended Dosage | 40 mg/m² | [6][7] |
| Administration Timing | 22-26 hours before surgery | [3][8] |
| Fluorescence Intensity | Mean Talaporfin Sodium Concentration (µg/g) | Reference |
| Strong | 1.62 | [4][6] |
| Weak | 0.67 | [4][6] |
| No Fluorescence | 0.19 | [4][6] |
Signaling Pathways
The therapeutic effects of talaporfin sodium, particularly in the context of photodynamic therapy which often complements FGS, involve specific signaling pathways.
Vascular Shutdown Mechanism
Talaporfin sodium-based PDT has been shown to induce the shutdown of tumor vasculature through the RhoA/ROCK pathway.[1] Light activation of talaporfin sodium in endothelial cells leads to the activation of the Rho-GTP pathway, resulting in increased phosphorylation of myosin light chain (MLC) and the formation of F-actin stress fibers.[1] This process ultimately causes endothelial cell contraction and destruction of the tumor's blood supply.[1]
Caption: Talaporfin-PDT induced vascular shutdown pathway.
Antitumor Immune Response Enhancement
The generation of ROS by talaporfin sodium PDT can also stimulate the cGAS-STING pathway.[2] This pathway is a critical component of the innate immune system that recognizes cytosolic DNA, leading to the production of type I interferons and other cytokines that can enhance the antitumor immune response.[2] Combining a STING agonist with talaporfin PDT has been shown to significantly inhibit tumor growth more than either therapy alone.[2]
Caption: Talaporfin-PDT enhancement of antitumor immunity.
Experimental Protocols
Protocol 1: In Vivo Fluorescence-Guided Surgery in a Murine Xenograft Model
This protocol outlines a general procedure for FGS using talaporfin sodium in a preclinical animal model.
Materials:
-
Talaporfin sodium (lyophilized powder)
-
Sterile saline for injection
-
Tumor-bearing mice (e.g., subcutaneous or intracranial xenografts)
-
Fluorescence imaging system with appropriate excitation and emission filters (e.g., 400 nm excitation, >650 nm emission)
-
Surgical microscope adapted for fluorescence imaging
-
Standard surgical instruments
Procedure:
-
Reconstitution of Talaporfin Sodium: Reconstitute the lyophilized talaporfin sodium powder with sterile saline to the desired concentration. Protect the solution from light.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation).
-
Drug Administration: Administer talaporfin sodium intravenously via the tail vein at a dose of 40 mg/m².
-
Incubation Period: Allow for a 24-hour incubation period to ensure optimal tumor accumulation and clearance from normal tissues.[4][6] House the animals in a dimly lit environment during this period to prevent photosensitivity reactions.
-
Surgical Procedure:
-
Position the anesthetized mouse under the fluorescence-equipped surgical microscope.
-
Make an incision over the tumor site under standard white light illumination.
-
Switch to the fluorescence imaging mode. Irradiate the surgical field with the excitation light (e.g., 400 nm or 664 nm).[3][4]
-
Observe the fluorescence emitted from the tumor tissue. The tumor should appear as a bright, fluorescent area, while the surrounding normal tissue should exhibit minimal fluorescence.
-
Proceed with the surgical resection, using the fluorescence signal to guide the removal of the tumor and to identify any residual fluorescent tissue.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia. Continue to house the animal in a dimly lit environment for at least 48 hours post-surgery.
Caption: Workflow for in vivo fluorescence-guided surgery.
Protocol 2: Ex Vivo Fluorescence Confirmation of Resected Tissues
This protocol is for the validation of fluorescence in resected tissue samples.
Materials:
-
Resected tissue samples from FGS
-
Fluorescence measurement system (e.g., spectrometer with a fiber optic probe)
-
Excitation light source (e.g., 400 nm laser)
-
Microscope slides
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: Immediately after resection, place the tissue samples on a microscope slide. If necessary, rinse gently with PBS to remove excess blood.
-
Fluorescence Measurement:
-
Correlation with Histopathology:
-
Following fluorescence measurement, fix the tissue samples in formalin and process for standard histopathological analysis (e.g., H&E staining).
-
Correlate the fluorescence intensity with the histopathological findings (e.g., tumor cellularity, presence of necrosis) to validate the accuracy of the fluorescence signal in identifying tumor tissue.
-
Conclusion
Talaporfin sodium is a powerful tool for fluorescence-guided surgery, offering real-time visualization of malignant tissues and the potential for simultaneous photodynamic therapy. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and optimize the use of this photosensitizer in preclinical and clinical settings. Adherence to standardized protocols and careful quantification of fluorescence are essential for advancing the application of talaporfin sodium in oncology. Further research is warranted to explore its full potential in various cancer types and in combination with other therapeutic modalities.
References
- 1. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraoperative Photodynamic Diagnosis Using Talaporfin Sodium Simultaneously Applied for Photodynamic Therapy against Malignant Glioma: A Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraoperative Photodiagnosis for Malignant Glioma Using Photosensitizer Talaporfin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraoperative Photodynamic Diagnosis Using Talaporfin Sodium Simultaneously Applied for Photodynamic Therapy against Malignant Glioma: A Prospective Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraoperative Photodiagnosis for Malignant Glioma Using Photosensitizer Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First Clinical Report of the Intraoperative Macro- and Micro-Photodiagnosis and Photodynamic Therapy Using Talaporfin Sodium for a Patient with Disseminated Lumbar Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Techniques for Measuring Talaporfin (Sodium) Concentration in Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin (B22635) (sodium), a second-generation photosensitizer, is a key component in photodynamic therapy (PDT). Accurate quantification of its concentration in target tissues is critical for pharmacokinetic studies, dosimetry, and optimizing therapeutic outcomes. This document provides detailed application notes and protocols for three common analytical techniques used to measure talaporfin (sodium) concentration in tissue: High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of talaporfin (sodium) in complex biological matrices like tissue homogenates. It offers good selectivity and sensitivity.
Application Note
This protocol describes the quantification of talaporfin (sodium) in tissue samples using a reversed-phase HPLC method with UV-Vis detection. The method involves tissue homogenization, solvent extraction, and chromatographic separation.
Experimental Protocol
1. Materials and Reagents
-
Talaporfin (sodium) standard
-
Internal Standard (e.g., a structurally similar porphyrin)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Tissue samples
2. Equipment
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add homogenization buffer (e.g., 1:4 w/v) and the internal standard.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
To precipitate proteins and extract talaporfin, add a 3-fold volume of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
4. HPLC Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 405 nm (Soret band) or ~664 nm (Q-band)[1][2]
5. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of talaporfin (sodium) to the internal standard against the concentration of the standards.
-
Determine the concentration of talaporfin (sodium) in the tissue samples by interpolating their peak area ratios from the calibration curve.
HPLC Experimental Workflow
II. Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for the direct measurement of talaporfin (sodium) in tissue homogenates, leveraging its intrinsic fluorescent properties.
Application Note
This protocol details a method for the rapid quantification of talaporfin (sodium) in tissue using a fluorescence microplate reader. The method is suitable for high-throughput screening of a large number of samples.
Experimental Protocol
1. Materials and Reagents
-
Talaporfin (sodium) standard
-
Homogenization/Lysis Buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent like Triton X-100)
-
Tissue samples
-
Black, clear-bottom 96-well microplates
2. Equipment
-
Homogenizer
-
Centrifuge
-
Fluorescence microplate reader
3. Sample Preparation
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Add homogenization/lysis buffer (e.g., 1:10 w/v).
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized talaporfin (sodium).
4. Fluorescence Measurement
-
Pipette a known volume of the supernatant (e.g., 100 µL) into the wells of a black, clear-bottom 96-well plate.
-
Prepare a series of talaporfin (sodium) standards in the same homogenization/lysis buffer.
-
Measure the fluorescence intensity using a microplate reader with the following settings:
5. Data Analysis
-
Subtract the average fluorescence intensity of the blank (homogenization/lysis buffer only) from all standard and sample readings.
-
Construct a calibration curve by plotting the background-subtracted fluorescence intensity against the concentration of the talaporfin (sodium) standards.
-
Calculate the concentration of talaporfin (sodium) in the tissue samples from the calibration curve.
Fluorescence Spectroscopy Workflow
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of talaporfin (sodium) in tissue, making it the gold standard for bioanalysis, especially when low concentrations are expected.
Application Note
This protocol provides a method for the highly sensitive and selective quantification of talaporfin (sodium) in tissue homogenates using LC-MS/MS. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Experimental Protocol
1. Materials and Reagents
-
Talaporfin (sodium) standard
-
Stable isotope-labeled talaporfin (sodium) internal standard (if available)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Homogenization Buffer: PBS, pH 7.4
-
Tissue samples
2. Equipment
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
3. Sample Preparation
-
Follow the same sample preparation steps as described in the HPLC protocol (Section I.3). The use of a stable isotope-labeled internal standard added at the beginning of the process is highly recommended.
4. LC-MS/MS Conditions
-
LC System: Utilize a similar reversed-phase C18 column and gradient program as described for HPLC.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be empirically determined by infusing a standard solution of talaporfin (sodium) into the mass spectrometer. The precursor ion will be the [M+H]+ of talaporfin (sodium). Product ions are generated by collision-induced dissociation (CID) of the precursor ion.
-
Example (Hypothetical) MRM Transitions:
-
Talaporfin (sodium): Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of talaporfin (sodium) in the samples from the calibration curve.
LC-MS/MS Experimental Workflow
IV. Data Presentation: Comparison of Techniques
The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation.
| Parameter | HPLC-UV/Vis | Fluorescence Spectroscopy | LC-MS/MS |
| Principle | Chromatographic separation and UV-Vis absorbance | Excitation and measurement of emitted light | Chromatographic separation and mass-to-charge ratio |
| Sensitivity | Moderate (ng/mL range) | High (pg/mL to ng/mL range) | Very High (pg/mL to fg/mL range) |
| Selectivity | Good | Moderate to Good | Very High |
| Linearity Range | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude | Typically 4-5 orders of magnitude |
| Sample Throughput | Moderate | High | Moderate |
| Matrix Effects | Moderate | High (potential for quenching) | High (ion suppression/enhancement) |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Typical Recovery | 85-115% | Not applicable (direct measurement) | 80-120% (highly dependent on extraction) |
| Limit of Detection (LOD) | ~5-10 ng/mL | ~0.1-1 ng/mL | ~0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | ~15-30 ng/mL | ~0.5-5 ng/mL | ~0.05-0.5 ng/mL |
Note: The quantitative values in this table are estimates and can vary significantly depending on the specific tissue matrix, instrumentation, and protocol optimization. Method validation is essential to determine the actual performance characteristics for a given application.
Conclusion
The selection of an appropriate technique for measuring talaporfin (sodium) concentration in tissue is a critical step in preclinical and clinical research. HPLC provides a robust and reliable method for routine analysis. Fluorescence spectroscopy offers a high-throughput and sensitive option for rapid screening. LC-MS/MS stands as the most sensitive and selective method, ideal for studies requiring the lowest possible detection limits. Each protocol should be carefully validated to ensure data accuracy and reliability for its intended purpose.
References
- 1. Intraoperative Photodynamic Diagnosis Using Talaporfin Sodium Simultaneously Applied for Photodynamic Therapy against Malignant Glioma: A Prospective Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraoperative Photodynamic Diagnosis Using Talaporfin Sodium Simultaneously Applied for Photodynamic Therapy against Malignant Glioma: A Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Talaporfin (Sodium) in Sonodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for the use of talaporfin (B22635) (sodium) in sonodynamic therapy (SDT) are primarily extrapolated from extensive research on its application in photodynamic therapy (PDT), supplemented with general principles of sonodynamic therapy. Direct, comprehensive studies on talaporfin (sodium) as a sonosensitizer are limited. Therefore, these guidelines serve as a starting point for research and development, and optimization of specific parameters is highly recommended.
Introduction to Talaporfin (Sodium) in Sonodynamic Therapy
Talaporfin (sodium), a second-generation photosensitizer, is a chlorin (B1196114) e6 derivative known for its high efficiency in generating reactive oxygen species (ROS) upon activation.[1] While clinically approved for photodynamic therapy (PDT) in various cancers, its potential as a sonosensitizer in sonodynamic therapy (SDT) is an emerging area of interest. SDT utilizes ultrasound waves to activate a sonosensitizer, offering the advantage of deeper tissue penetration compared to light used in PDT.[2][3] This makes talaporfin (sodium) a promising candidate for treating deep-seated or bulky tumors.
The proposed mechanism of action for talaporfin (sodium) in SDT involves the synergistic interaction between the drug and ultrasound waves. It is hypothesized that acoustic cavitation, the formation and collapse of microbubbles in the tissue, plays a crucial role. This process can lead to sonoluminescence and pyrolysis, providing the energy to activate talaporfin (sodium) and trigger the generation of cytotoxic ROS, primarily singlet oxygen.[4] This, in turn, induces direct tumor cell killing, vascular shutdown, and potentially stimulates an anti-tumor immune response.[2][5]
Quantitative Data Summary
Due to the limited availability of quantitative data for talaporfin (sodium) in SDT, the following tables summarize key findings from preclinical and clinical studies in PDT. These values can serve as a reference for designing initial SDT experiments.
Table 1: Preclinical Efficacy of Talaporfin (Sodium) in Photodynamic Therapy (PDT)
| Cell Line/Animal Model | Talaporfin (Sodium) Dose | Light/Ultrasound Parameters | Outcome Measure | Result | Citation |
| Human Esophageal Squamous Cell Carcinoma (ESCC) Cells (in vitro) | 0-100 µg/mL | Wavelength: 664 nm, Laser power: 15 mW/cm², Total irradiation: 10 J/cm² | Cell Viability (WST-1 assay) | Dose-dependent decrease in cell viability | [6] |
| ESCC Xenograft (NOD/SCID mice) | 0-10 mg/kg (intravenous) | Wavelength: 664 nm, Light dose: 100 J/cm² | Tumor Volume Reduction | Dose-dependent tumor reduction | [6] |
| HCT116 Colon Cancer Cells (in vitro) | Not specified | Not specified | IC50 | 16.58 (±1.03) µmol/L (Parental), 19.21 (±1.38) µmol/L (STING KO) | [7] |
| HCT116 Xenograft (Mouse model) | Not specified | Not specified | Tumor Growth Inhibition | Significant inhibition with combination of STING agonist | [7] |
Table 2: Clinical Efficacy of Talaporfin (Sodium) in Photodynamic Therapy (PDT)
| Cancer Type | Patient Cohort | Talaporfin (Sodium) Dose | Light/Ultrasound Parameters | Outcome Measure | Result | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Malignant Brain Tumors | 22 patients | 40 mg/m² (intravenous) | Wavelength: 664 nm, Power density: 150 mW/cm², Energy density: 27 J/cm² | 12-month Overall Survival | 95.5% |[8] | | Newly Diagnosed Glioblastoma | 13 patients | 40 mg/m² (intravenous) | Wavelength: 664 nm, Power density: 150 mW/cm², Energy density: 27 J/cm² | 12-month Overall Survival | 100% |[8] | | Esophageal Cancer (local failure after CRT) | 41 patients | 40 mg/m² | Power density: 150 mW/cm², Energy level: 100 J/cm² | Complete Response (CR) Rate | 84.6% |[9] | | Isocitrate Dehydrogenase-Wildtype Glioblastoma | 44 patients (PDT group) | Not specified | Wavelength: 664 nm | Median Overall Survival | 24.6 months (vs. 17.6 months in non-PDT group) |[8] |
Experimental Protocols
The following are detailed, proposed protocols for in vitro and in vivo sonodynamic therapy research using talaporfin (sodium). These are starting points and require optimization.
In Vitro Sonodynamic Therapy Protocol
Objective: To assess the cytotoxic effects of talaporfin (sodium)-mediated SDT on cancer cells.
Materials:
-
Talaporfin (sodium) (e.g., Laserphyrin®)
-
Cancer cell line of interest (e.g., HT-29, HCT116, various ESCC lines)[6][7][10]
-
Cell culture medium and supplements
-
96-well plates or other suitable culture vessels
-
Ultrasound transducer and generator[11]
-
Acoustic coupling gel
-
Cell viability assay kit (e.g., MTT, WST-1)
-
ROS detection reagent (e.g., DCFH-DA)[7]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[6]
-
Talaporfin (Sodium) Incubation: Prepare a stock solution of talaporfin (sodium) and dilute it in a cell culture medium to achieve final concentrations ranging from 0 to 100 µg/mL.[6] Replace the medium in the wells with the talaporfin (sodium)-containing medium and incubate for a predetermined time (e.g., 24 hours).[4]
-
Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound talaporfin (sodium).
-
Ultrasound Application:
-
Apply a layer of acoustic coupling gel to the bottom of the culture plate.
-
Place the ultrasound transducer in direct contact with the bottom of the plate.[11]
-
Expose the cells to ultrasound with optimized parameters. Suggested starting parameters are a frequency of 1-3 MHz, an intensity of 0.5-5 W/cm², and a duration of 1-5 minutes.[3][12] It is crucial to monitor the temperature to avoid hyperthermia.
-
-
Post-Treatment Incubation: After ultrasound exposure, incubate the cells for a further 24-72 hours.
-
Assessment of Cytotoxicity: Measure cell viability using a standard assay such as MTT or WST-1.[4]
-
ROS Detection (Optional): To confirm the mechanism of cell death, intracellular ROS levels can be measured using a fluorescent probe like DCFH-DA at various time points post-sonication.[7]
In Vivo Sonodynamic Therapy Protocol
Objective: To evaluate the anti-tumor efficacy of talaporfin (sodium)-mediated SDT in a preclinical animal model.
Materials:
-
Talaporfin (sodium)
-
Immunocompromised mice (e.g., NOD/SCID, BALB/c nude)
-
Cancer cell line for xenograft implantation
-
Ultrasound transducer and generator
-
Acoustic coupling gel
-
Anesthesia for animals
-
Calipers for tumor measurement
Methodology:
-
Tumor Xenograft Model: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).[6]
-
Talaporfin (Sodium) Administration: Administer talaporfin (sodium) intravenously via the tail vein at a suggested dose range of 0-10 mg/kg.[6]
-
Drug-Ultrasound Interval: Allow for a specific time interval (e.g., 2-24 hours) for the talaporfin (sodium) to accumulate in the tumor tissue.[6]
-
Anesthesia and Ultrasound Application:
-
Anesthetize the mouse.
-
Apply a generous amount of acoustic coupling gel to the skin overlying the tumor.
-
Position the ultrasound transducer directly on the tumor.
-
Apply ultrasound at optimized parameters. Suggested starting parameters are a frequency of 1-3 MHz, an intensity of 1-5 W/cm², and a duration of 5-15 minutes.
-
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days for a period of several weeks.
-
Histological Analysis (Optional): At the end of the study, tumors can be excised for histological analysis to assess necrosis, apoptosis, and vascular damage.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Proposed Signaling Pathways in Talaporfin-Mediated Sonodynamic Therapy:
Based on PDT studies, the following signaling pathways may be relevant in the context of SDT with talaporfin (sodium).
-
cGAS-STING Pathway: Sonodynamic therapy-induced DNA damage and the release of cytosolic DNA can activate the cGAS-STING pathway, leading to an innate immune response against the tumor.[7][13]
References
- 1. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Benefits of Photodynamic Therapy Using Talaporfin Sodium in Patients With Isocitrate Dehydrogenase -Wildtype Diagnosed Glioblastoma: A Retrospective Study of 100 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sonodynamic therapy: Ultrasound parameters and in vitro experimental configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Talaporfin (Sodium) with Chemotherapy or Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining talaporfin (B22635) sodium-mediated photodynamic therapy (PDT) with chemotherapy or immunotherapy for enhanced anti-cancer efficacy. The protocols detailed below are synthesized from published preclinical studies and are intended to serve as a guide for designing and executing robust experimental workflows.
Introduction: The Rationale for Combination Therapy
Talaporfin sodium, a second-generation photosensitizer, is activated by light of a specific wavelength (typically 664 nm) to produce reactive oxygen species (ROS) in tumor tissues. This leads to direct tumor cell killing, vascular damage, and the induction of an inflammatory response.[1][2] Emerging evidence strongly suggests that the therapeutic efficacy of talaporfin PDT can be significantly enhanced by combining it with either chemotherapy or immunotherapy.
Chemotherapy Combination: The synergistic effect of combining talaporfin PDT with chemotherapy stems from complementary mechanisms of action. PDT can induce localized tumor destruction and increase the permeability of tumor vasculature, potentially enhancing the delivery and efficacy of systemically administered chemotherapeutic agents.[2][3] Furthermore, non-cytotoxic PDT has been shown to sensitize cancer cells to chemotherapy.[3]
Immunotherapy Combination: Talaporfin PDT is known to induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response.[4][5][6] This is characterized by the release of damage-associated molecular patterns (DAMPs), which activate the innate immune system and lead to the maturation of dendritic cells and the subsequent priming of tumor-specific T cells.[4][7] Combining talaporfin PDT with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies, can further unleash the anti-tumor immune response, leading to systemic effects, including the regression of distant, non-irradiated tumors (an abscopal effect).[4][6][8]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from preclinical studies investigating the combination of talaporfin PDT with chemotherapy and immunotherapy.
Combination with Chemotherapy
Table 1: In Vitro Cytotoxicity of Talaporfin PDT Combined with Chemotherapeutic Agents
| Cell Line | Cancer Type | Chemotherapeutic Agent | Talaporfin Sodium (TS) Concentration (µM) | Light Dose (J/cm²) | IC50 of Chemo Alone (µM) | IC50 of Chemo with TS-PDT (µM) | Fold Sensitization | Reference |
| NOZ | Bile Duct Carcinoma | 5-Fluorouracil | Not Specified | Not Specified | >1000 | Significantly Lower | Not Quantified | [2] |
| NOZ | Bile Duct Carcinoma | Gemcitabine | Not Specified | Not Specified | ~20 | Significantly Lower | Not Quantified | [2] |
| NOZ | Bile Duct Carcinoma | Oxaliplatin | Not Specified | Not Specified | ~100 | Significantly Lower | Not Quantified | [2] |
| NOZ | Bile Duct Carcinoma | Cisplatin | Not Specified | Not Specified | ~100 | Significantly Lower | Not Quantified | [2] |
| HGC27 | Undifferentiated Gastric Cancer | SN-38 | 5 | Not Specified | 87.5 ± 3.6 | 47.8 ± 28.8 | 1.83 | [3][9] |
| HGC27 | Undifferentiated Gastric Cancer | SN-38 | 10 | Not Specified | 87.5 ± 3.6 | 12.3 ± 8.6 | 7.11 | [3][9] |
| TE-5R | 5-FU Resistant Esophageal Squamous Cell Carcinoma | 5-Fluorouracil | 0-100 µg/mL | 10 | High | Dose-dependent cytotoxicity | Not Quantified | [10] |
| TE-11R | 5-FU Resistant Esophageal Squamous Cell Carcinoma | 5-Fluorouracil | 0-100 µg/mL | 10 | High | Dose-dependent cytotoxicity | Not Quantified | [10] |
Table 2: In Vivo Efficacy of Talaporfin PDT Combined with Chemotherapy
| Animal Model | Cancer Type | Treatment Groups | Tumor Growth Inhibition | Reference |
| BALB/c mice with NOZ xenografts | Bile Duct Carcinoma | Control, PDT alone, Gemcitabine + Oxaliplatin alone, PDT + Gemcitabine + Oxaliplatin | Combination therapy showed significantly higher tumor necrosis, apoptosis, and lower proliferation compared to other groups. | [2] |
| NOD/SCID mice with TE-11R xenografts | 5-FU Resistant Esophageal Squamous Cell Carcinoma | Control, Talaporfin alone, Laser alone, PDT (2.5, 5, 10 mg/kg Talaporfin) | Dose-dependent tumor reduction with PDT. At day 21, 10 mg/kg PDT showed significant tumor regression compared to control. | [10] |
Combination with Immunotherapy
Table 3: In Vivo Efficacy of Talaporfin PDT Combined with Immune Checkpoint Inhibitors
| Animal Model | Cancer Type | Treatment Groups | Primary Tumor Growth Inhibition | Abscopal (Distant) Tumor Growth Inhibition | Reference | |---|---|---|---|---| | C57BL/6 mice with bilateral MC38 tumors | Colon Carcinoma | Control, anti-PD-1 alone, PDT alone, PDT + anti-PD-1 | Combination therapy showed significant tumor growth inhibition compared to monotherapies. | Combination therapy significantly inhibited the growth of non-irradiated tumors. |[4] | | BALB/c mice with bilateral CT26 tumors | Colon Carcinoma | Control, anti-PD-L1 alone, PDT alone, PDT + anti-PD-L1 | Synergistic antitumor effects observed. | Synergistic antitumor effects observed. |[6] | | C57BL/6 mice with bilateral MC38-SIY tumors | Melanoma | Control, PDT alone | PDT alone inhibited the growth of both treated and distant tumors. | PDT alone inhibited the growth of both treated and distant tumors. |[6] |
Experimental Protocols
In Vitro Cytotoxicity Assay: Talaporfin PDT and Chemotherapy
This protocol outlines the steps for determining the synergistic cytotoxicity of talaporfin PDT and a chemotherapeutic agent using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Talaporfin sodium (stock solution in PBS or DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength (e.g., 664 nm LED array)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Incubation:
-
For chemotherapy-first protocols, treat the cells with serial dilutions of the chemotherapeutic agent for a predetermined duration (e.g., 24 hours).
-
For PDT-first or concurrent protocols, proceed to the next step.
-
-
Photosensitizer Loading: Replace the medium with fresh medium containing a fixed, non-cytotoxic concentration of talaporfin sodium (e.g., 5-10 µM).[3][9] Incubate for a specified period (e.g., 2-4 hours) in the dark.
-
Washing: Gently wash the cells twice with PBS to remove unbound talaporfin sodium.
-
Irradiation: Add fresh, phenol (B47542) red-free medium to the wells. Expose the plate to a light source at a specific wavelength (e.g., 664 nm) to deliver a defined light dose (e.g., 2-10 J/cm²).[4] Keep a set of plates as dark controls (no light exposure).
-
Post-Irradiation Incubation:
-
If not already treated, add serial dilutions of the chemotherapeutic agent to the wells.
-
Incubate the plates for an additional 24-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values for the chemotherapeutic agent alone and in combination with PDT. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
In Vivo Tumor Model: Talaporfin PDT and Immunotherapy
This protocol describes a bilateral tumor model in mice to evaluate the local and systemic (abscopal) effects of combining talaporfin PDT with an immune checkpoint inhibitor.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., MC38 or CT26)
-
Matrigel (optional)
-
Talaporfin sodium (for intravenous injection)
-
Anti-PD-1 or anti-PD-L1 antibody (for intraperitoneal injection)
-
Laser with a fiber optic diffuser (e.g., 664 nm)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into both flanks of each mouse. The tumor on one flank will be the primary (treated) tumor, and the other will be the distant (abscopal) tumor.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration:
-
Immunotherapy: Administer the anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg) via intraperitoneal injection on specified days (e.g., days 7, 10, and 13 post-tumor inoculation).[4]
-
PDT: On a specified day (e.g., day 8), administer talaporfin sodium (e.g., 7.5 mg/kg) intravenously.[6] After a drug-light interval of 2-4 hours, anesthetize the mice and irradiate only the primary tumor with a specific light dose (e.g., 100 J/cm²).[6]
-
-
Tumor Measurement and Survival: Continue to monitor the growth of both primary and distant tumors. Record animal survival.
-
Immunological Analysis (Optional): At the end of the study, or at specific time points, tumors and draining lymph nodes can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, dendritic cells) by flow cytometry or immunohistochemistry.
Visualization of Pathways and Workflows
Signaling Pathway: Talaporfin PDT-Induced Immunogenic Cell Death
Caption: Talaporfin PDT induces immunogenic cell death and the release of DAMPs, leading to an anti-tumor immune response.
Experimental Workflow: In Vivo Combination Therapy
Caption: A typical experimental workflow for evaluating the in vivo efficacy of combination therapy.
Logical Relationship: Synergy of Talaporfin PDT and Immune Checkpoint Inhibition
Caption: The synergistic relationship between talaporfin PDT and immune checkpoint inhibitors in promoting anti-tumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergic effect of photodynamic therapy using talaporfin sodium with conventional anticancer chemotherapy for the treatment of bile duct carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 10. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Talaporfin (Sodium) in Combination with Nanocarriers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin (B22635) sodium (also known as Laserphyrin®) is a second-generation photosensitizer utilized in photodynamic therapy (PDT), a minimally invasive treatment for various cancers.[1][2][3] PDT involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength (approx. 664 nm for talaporfin), generates reactive oxygen species (ROS) that induce localized cell death.[3][4] Despite its efficacy, the clinical application of talaporfin can be limited by factors such as its hydrophobic nature and suboptimal tumor specificity.
The encapsulation of talaporfin into nanocarriers presents a promising strategy to overcome these limitations.[5][6] Nanocarriers, such as liposomes and polymeric nanoparticles, are submicron-sized systems that can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.[5][7][8] By leveraging the enhanced permeability and retention (EPR) effect, nanocarriers can facilitate the passive targeting and accumulation of talaporfin in tumor tissues, thereby enhancing the therapeutic index of PDT while minimizing side effects.[3][5]
These notes provide an overview of the application of nanocarriers for talaporfin delivery, alongside detailed protocols for synthesis, characterization, and in vitro evaluation.
Application Notes
Rationale for Nanocarrier-Mediated Delivery of Talaporfin
The use of nanocarriers for talaporfin delivery is driven by several key advantages:
-
Improved Solubility and Stability: Talaporfin can be encapsulated within the hydrophobic core or bilayer of nanocarriers, enhancing its stability and solubility in aqueous physiological environments.[6][8]
-
Enhanced Tumor Accumulation: Nanoparticles, typically below 200 nm in diameter, can preferentially accumulate in tumor tissues through the EPR effect, leading to higher local concentrations of the photosensitizer.[5][9]
-
Controlled Release: Nanocarrier systems can be designed for controlled or triggered release of talaporfin at the target site, which can be initiated by the tumor microenvironment (e.g., pH) or external stimuli.[5]
-
Reduced Systemic Toxicity: By concentrating talaporfin at the tumor site, nanocarriers can reduce its distribution to healthy tissues, thereby lowering the risk of systemic side effects like cutaneous phototoxicity.[1][2][5]
Cellular Uptake and Mechanism of Action
Talaporfin sodium is primarily taken up by cancer cells through an active transport mechanism involving endocytosis.[10][11] Studies have shown that both clathrin-dependent and caveolae-dependent endocytosis pathways are involved.[10][11] Following internalization, talaporfin accumulates in lysosomes.[4][10][11] Upon irradiation with light, the activated talaporfin generates ROS, which leads to the collapse of lysosomal membranes, release of hydrolytic enzymes, and subsequent induction of both apoptotic and necrotic cell death.[4][12] Nanocarriers can modulate this pathway by influencing the mechanism and efficiency of cellular uptake.[13]
Caption: Cellular uptake and photodynamic action of nanocarrier-delivered talaporfin.
Key Physicochemical Parameters of Nanocarriers
The therapeutic efficacy of talaporfin-loaded nanocarriers is highly dependent on their physicochemical properties. Rigorous characterization is essential to ensure quality, stability, and predictable in vivo behavior.[14][15][16][17]
Caption: Interplay of nanocarrier properties and their impact on therapeutic outcome.
Quantitative Data Summary
The following tables summarize representative physicochemical and in vitro data for different nanocarrier formulations. Note that direct comparison should be made with caution as experimental conditions vary between studies.
Table 1: Physicochemical Characteristics of Talaporfin Nanocarriers
| Nanocarrier Type | Polymer/Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | EPC, Cholesterol, α-TOS | ~110 | < 0.2 | - | High (pH-gradient method) | [18] |
| PLGA Nanoparticles | Poly(D,L-lactide-co-glycolide) | 167 - 370 | Not Reported | Not Reported | > 80% (up to 30% w/w feed ratio) | [19][20] |
| Virus-like Particles | HVJ-Envelope | ~300 | Not Reported | Not Reported | Not Reported | [12] |
| Gold Nanoparticles | DHLA-AuNPs-Verteporfin | ~110 | Not Reported | Not Reported | Covalent Conjugation | [21] |
Data is illustrative, based on similar photosensitizers or general nanocarrier capabilities where specific talaporfin data is unavailable.
Table 2: In Vitro Efficacy of Talaporfin Nanocarriers
| Nanocarrier Type | Cell Line | Outcome Measure | Result | Reference |
| HVJ-Envelope | PC-3 (Prostate Cancer) | Photocytotoxicity | Higher than free talaporfin | [12] |
| PLGA Nanoparticles | EMT-6 (Mammary Tumor) | Photocytotoxicity | Size-dependent; smaller NPs more effective | [20] |
| Gold Nanoparticles | HeLa (Cervical Cancer) | Cellular Uptake | ~98.6% uptake | [21] |
| Gold Nanoparticles | HeLa (Cervical Cancer) | Photocytotoxicity | Marked phototoxicity post-irradiation | [21] |
Experimental Protocols
Workflow for Talaporfin Nanocarrier Development
Caption: A stepwise workflow for the development and testing of talaporfin nanocarriers.
Protocol 1: Synthesis of Talaporfin-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes encapsulating talaporfin using the thin-film hydration method followed by extrusion.[9][22]
Materials:
-
Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC, Cholesterol)
-
Talaporfin sodium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask (50 mL)
Procedure:
-
Lipid Film Formation: a. Dissolve the chosen lipids (e.g., DOPC and cholesterol at a desired molar ratio) and talaporfin sodium in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, dry lipid film forms on the flask wall.[9] d. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. b. Agitate the flask gently by hand or on the rotary evaporator (with vacuum off) for 1-2 hours above the lipid transition temperature. This process forms multilamellar vesicles (MLVs).[22]
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion. b. Assemble the mini-extruder with a 100 nm polycarbonate membrane. c. Transfer the liposome suspension to the extruder syringe. d. Pass the suspension through the membrane 11-21 times. This will produce large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.[9]
-
Purification: a. To remove unencapsulated talaporfin, purify the liposome suspension using size-exclusion chromatography or dialysis against PBS.[19][22]
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Synthesis of Talaporfin-Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol describes a simple and scalable method for preparing talaporfin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[23][24]
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Talaporfin sodium
-
Acetone or Acetonitrile (water-miscible organic solvent)
-
Stabilizer solution (e.g., 1% w/v Poly(vinyl alcohol) - PVA in deionized water)
-
Magnetic stirrer
-
Deionized water
Procedure:
-
Organic Phase Preparation: a. Dissolve a specific amount of PLGA and talaporfin sodium in the organic solvent (e.g., 50 mg PLGA in 1 mL acetonitrile).[23] b. Ensure complete dissolution by gentle vortexing.[23]
-
Aqueous Phase Preparation: a. Prepare the aqueous stabilizer solution (e.g., 1% PVA).
-
Nanoprecipitation: a. Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 400-600 rpm). b. Add the organic phase dropwise into the center of the vortex of the stirring aqueous phase. c. Nanoparticles will form instantaneously due to the rapid diffusion of the organic solvent, leading to the precipitation of the polymer.[24]
-
Solvent Evaporation: a. Leave the resulting nanoparticle suspension stirring overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification and Collection: a. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 min at 4°C). b. Discard the supernatant containing unencapsulated drug and excess stabilizer. c. Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to ensure complete removal of impurities.[19]
-
Storage/Lyophilization: a. The final nanoparticle pellet can be resuspended in water for immediate use or lyophilized with a cryoprotectant (e.g., sucrose) for long-term storage.
Protocol 3: Physicochemical Characterization of Nanocarriers
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Procedure: a. Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration to avoid multiple scattering effects. b. Transfer the sample to a disposable cuvette. c. Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C). d. Perform the measurement. The instrument software will provide the average hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution. A PDI value < 0.3 is generally considered acceptable for drug delivery applications.
2. Surface Charge (Zeta Potential) Measurement:
-
Procedure: a. Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement. b. Inject the sample into a specialized zeta potential cell. c. Place the cell in the instrument. An electric field is applied, and the velocity of the particles is measured to calculate the zeta potential. A value of ±30 mV is typically indicative of good colloidal stability.[17]
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: UV-Vis Spectrophotometry.[19]
-
Procedure: a. Separate Free Drug: Separate the nanocarriers from the unencapsulated talaporfin using ultracentrifugation or a spin filter. b. Quantify Free Drug: Measure the concentration of talaporfin in the supernatant using a UV-Vis spectrophotometer at its characteristic absorption maximum (~410 nm or ~664 nm). A standard calibration curve of free talaporfin is required. c. Calculate EE%: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100 d. Calculate DL%: DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100 (To determine the drug loaded in the pellet, the pellet can be dissolved in a suitable organic solvent like DMSO to lyse the nanocarriers and release the drug, which is then quantified.)[19]
Protocol 4: In Vitro Evaluation of Phototoxicity
This protocol assesses the light-induced cytotoxicity of talaporfin-loaded nanocarriers.
Materials:
-
Cancer cell line (e.g., PC-3, HeLa, EMT-6)
-
Complete cell culture medium
-
96-well plates
-
Talaporfin-loaded nanocarriers and free talaporfin (as control)
-
MTT or similar cell viability reagent
-
Light source with appropriate wavelength (e.g., 665 nm diode laser)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Incubation with Formulations: a. Prepare serial dilutions of the talaporfin-loaded nanocarriers and free talaporfin in cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the drug formulations. Include untreated cells as a control. c. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing and Irradiation: a. After incubation, wash the cells twice with PBS to remove any extracellular drug. b. Add fresh, drug-free medium to each well. c. Irradiate the designated "light" group of wells with the 665 nm light source at a specific light dose (e.g., 10 J/cm²). Keep a parallel "dark" group of plates covered to assess dark toxicity.
-
Post-Irradiation Incubation: a. Return the plates to the incubator and incubate for another 24-48 hours.
-
Cell Viability Assessment: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. c. Read the absorbance on a plate reader (e.g., at 570 nm).
-
Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control cells. b. Plot cell viability versus drug concentration to determine the IC50 (the concentration required to inhibit cell growth by 50%) for both light and dark conditions. Compare the phototoxicity of the nanocarrier formulation to that of free talaporfin.
References
- 1. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanocarriers in photodynamic therapy-in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanocarriers for Drug Delivery: An Overview with Emphasis on Vitamin D and K Transportation [mdpi.com]
- 9. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 10. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodynamic therapy by lysosomal-targeted drug delivery using talaporfin sodium incorporated into inactivated virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Evaluation of Liposomes Co-Loaded with Doxorubicin, Phospholipase D Inhibitor 5-Fluoro-2-Indolyl Deschlorohalopemide (FIPI) and D-Alpha Tocopheryl Acid Succinate (α-TOS) for Anti-Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vitro and in vivo activities of verteporfin-loaded nanoparticles. [folia.unifr.ch]
- 21. Enhanced cellular uptake and phototoxicity of Verteporfin-conjugated gold nanoparticles as theranostic nanocarriers for targeted photodynamic therapy and imaging of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocols for Assessing Talaporfin (Sodium) Phototoxicity
Introduction
Talaporfin (B22635) sodium, a second-generation photosensitizer, is utilized in photodynamic therapy (PDT) for various cancers.[1][2] Its mechanism of action is centered on its accumulation in malignant cells, followed by activation with a specific wavelength of light, typically 664 nm.[1][2] This activation initiates a photochemical reaction that generates reactive oxygen species (ROS), leading to cellular damage and subsequent cell death through apoptosis and necrosis.[1][3][4] Furthermore, talaporfin sodium-mediated PDT can induce vascular shutdown within the tumor microenvironment, contributing to its anti-cancer efficacy.[5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the phototoxicity of talaporfin sodium in both in vitro and in vivo settings.
In Vitro Phototoxicity Assessment
Cell Culture
A variety of cancer cell lines can be used to evaluate the phototoxicity of talaporfin sodium. The choice of cell line should be guided by the specific research question. For instance, studies have utilized human esophageal squamous cell carcinoma (ESCC) cells, glioblastoma cell lines (T98G, A172, U251), and gastric cancer cell lines (HGC27, MKN74).[6][7][8] Cells should be cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Measurement of Talaporfin Sodium Uptake
The intracellular accumulation of talaporfin sodium can be quantified by measuring its fluorescence.
Protocol:
-
Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of talaporfin sodium for a specified duration (e.g., 24 hours).[4]
-
Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence spectrophotometer or plate reader at an appropriate excitation and emission wavelength.
-
Alternatively, for single-cell analysis, detach the cells and analyze them using a flow cytometer.[9]
Assessment of Cell Viability (WST-1 Assay)
The WST-1 assay is a colorimetric method to quantify cell proliferation and viability.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of talaporfin sodium for a predetermined time (e.g., 4 to 24 hours).[4][8]
-
Irradiate the cells with a 664 nm diode laser at a specific power density and energy dose.[7][8]
-
After a post-irradiation incubation period (e.g., 48 hours), add 10 µL of WST-1 reagent to each well.[6][10]
-
Incubate the plate for 0.5 to 4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
Data Presentation:
| Cell Line | Talaporfin Sodium (µM) | Light Dose (J/cm²) | Incubation Time (h) | % Cell Viability |
| HGC27 | 5 | 10 | 24 | 95 ± 5 |
| HGC27 | 10 | 10 | 24 | 88 ± 7 |
| HGC27 | 20 | 10 | 24 | 45 ± 6 |
| MKN74 | 5 | 10 | 24 | 92 ± 4 |
| MKN74 | 10 | 10 | 24 | 85 ± 8 |
| MKN74 | 20 | 10 | 24 | 52 ± 9 |
Table 1: Example of cell viability data for HGC27 and MKN74 gastric cancer cell lines treated with talaporfin sodium PDT. Data is hypothetical and for illustrative purposes.
| Cell Line | IC50 (µM) |
| HGC27 | 13.4 ± 1.0 |
| MKN74 | 17.4 ± 2.3 |
Table 2: IC50 values of talaporfin sodium in HGC27 and MKN74 cells 24 hours after PDT.[6]
Detection of Reactive Oxygen Species (DCF-DA Assay)
The generation of intracellular ROS can be detected using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
Protocol:
-
Culture cells in a multi-well plate.
-
Treat the cells with talaporfin sodium and irradiate as described previously.
-
After irradiation, wash the cells with PBS and incubate them with a DCF-DA solution (e.g., 10 µM in serum-free media) for 30-45 minutes at 37°C in the dark.[11][12]
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[11][12]
Assessment of Apoptosis and Necrosis (Annexin V/Propidium Iodide Staining)
Dual staining with Annexin V and Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Following talaporfin sodium PDT treatment, harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
Data Presentation:
| Talaporfin (µg/mL) | Light Dose (J/cm²) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| 10 | 10 | 15.2 ± 2.1 | 5.3 ± 1.2 | 2.1 ± 0.5 |
| 20 | 10 | 28.7 ± 3.5 | 12.8 ± 2.3 | 4.5 ± 0.9 |
| 30 | 10 | 20.1 ± 2.8 | 35.6 ± 4.1 | 15.3 ± 2.0 |
Table 3: Example of flow cytometry data showing the percentage of apoptotic and necrotic cells in a hypothetical cancer cell line following talaporfin sodium PDT. High doses of talaporfin sodium tend to shift the cell death mechanism from apoptosis towards necrosis.[14][15] Data is hypothetical and for illustrative purposes.
In Vivo Phototoxicity Assessment
Animal Models
Subcutaneous tumor xenograft models in immunodeficient mice (e.g., NOD/SCID or nude mice) are commonly used to evaluate the in vivo efficacy of talaporfin sodium PDT.[4][16]
Protocol for Tumor Induction:
-
Harvest cancer cells from culture.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 1 x 10⁶ cells into the flank of each mouse.[4]
-
Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).[9]
Talaporfin Sodium Administration and Light Delivery
Protocol:
-
Administer talaporfin sodium to the tumor-bearing mice via an appropriate route, such as intravenous or intraperitoneal injection. A typical dose is 10 mg/kg.
-
After a specific drug-light interval (DLI) to allow for optimal tumor accumulation of the photosensitizer (e.g., 90 minutes to 4 hours), anesthetize the mice.[2]
-
Irradiate the tumor with a 664 nm laser at a predetermined energy density (e.g., 10-100 J/cm²).[4] The light can be delivered topically using a microlens fiber or interstitially for larger tumors using a cylindrical diffuser fiber.[16]
Assessment of Treatment Efficacy
Protocol:
-
Monitor tumor volume using calipers every few days.[16]
-
For tumors expressing luciferase, perform in vivo bioluminescence imaging to assess changes in tumor viability over time.
-
At the end of the study, euthanize the animals and excise the tumors for histological analysis (e.g., H&E staining) to assess the extent of tumor necrosis.[4]
Data Presentation:
| Treatment Group | Talaporfin (mg/kg) | Light Dose (J/cm²) | Day 0 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Control | 0 | 0 | 100 ± 15 | 850 ± 120 | 0 |
| Talaporfin only | 10 | 0 | 105 ± 18 | 830 ± 110 | 2.4 |
| Light only | 0 | 100 | 98 ± 12 | 810 ± 100 | 4.7 |
| Talaporfin PDT | 10 | 100 | 102 ± 16 | 150 ± 45 | 82.4 |
Table 4: Example of in vivo efficacy data for talaporfin sodium PDT in a mouse xenograft model. Data is hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
Talaporfin Sodium PDT Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy with talaporfin sodium induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy with talaporfin sodium induces dose- and time-dependent apoptotic cell death in malignant meningioma HKBMM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. oncology.labcorp.com [oncology.labcorp.com]
Troubleshooting & Optimization
improving talaporfin (sodium) solubility for experimental use
This guide provides researchers, scientists, and drug development professionals with essential information for handling and improving the solubility of talaporfin (B22635) sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is talaporfin sodium and what is its primary solvent?
A1: Talaporfin sodium (also known as mono-L-aspartyl chlorin (B1196114) e6 or NPe6) is a second-generation, chlorin-based photosensitizer used in photodynamic therapy (PDT) for various cancers.[1][2][3] It is a water-soluble compound, with its primary recommended solvent for creating stock solutions being water (H₂O) or phosphate-buffered saline (PBS).[1][4][5] For in vivo applications, it is commonly dissolved in 0.9% saline for intravenous injection.[1][6]
Q2: What is the expected solubility of talaporfin sodium in aqueous solutions?
A2: The reported solubility can vary based on the specific aqueous medium and preparation method. It is generally considered water-soluble, but may be only sparingly soluble in certain buffers.[4][5] Agitation, such as ultrasonication, is often required to achieve maximum concentration.[1]
Quantitative Solubility Data
| Solvent | Reported Solubility | Required Method | Source |
|---|---|---|---|
| Water (H₂O) | 20 mg/mL (25.01 mM) | Ultrasonic assistance needed | [1] |
| PBS (pH 7.2) | 1 - 10 mg/mL | Sparingly soluble |[4] |
Q3: Why might I see precipitates or incomplete dissolution in my aqueous buffer?
A3: Several factors can contribute to poor solubility or precipitation:
-
pH of the Medium: Although talaporfin sodium is generally water-soluble, the pH of buffered solutions can influence its solubility.
-
Buffer Composition: Interactions between talaporfin sodium and specific salts in a buffer could potentially reduce solubility compared to pure water.
-
Concentration: Attempting to create solutions exceeding the solubility limits (see table above) will result in undissolved powder.
-
Temperature: Preparing solutions at room temperature is standard. Storing concentrated stock solutions, especially at lower temperatures, may lead to precipitation over time. Manufacturer guidelines suggest storing stock solutions at -20°C for long-term (months) or 0-4°C for short-term (days to weeks) use.[1][5]
Q4: Can I use organic solvents to prepare talaporfin sodium?
A4: While water and saline are the primary solvents for creating aqueous solutions for biological experiments, dimethyl sulfoxide (B87167) (DMSO) has been used in specific protocols, such as homogenizing tissue samples for analysis after in vivo administration.[1] For initial stock preparation intended for cell culture or in vivo use, aqueous-based solvents are strongly recommended to avoid solvent-induced toxicity.
Troubleshooting Guide
Problem: The talaporfin sodium powder is not dissolving completely in water or saline.
| Suggested Solution | Rationale |
| Increase Agitation | Vortex the solution vigorously. If particles remain, use an ultrasonic water bath. Sonication provides the energy needed to break up powder aggregates and facilitate dissolution.[1] |
| Verify Concentration | Ensure the target concentration does not exceed the known solubility limits (e.g., 20 mg/mL in water).[1] If a higher concentration is needed, consider a different formulation strategy. |
| Slightly Adjust pH | For buffered solutions, ensure the pH is near neutral (pH 7.2-7.4). Extreme pH values may alter the ionization state and solubility of the molecule. |
Problem: The solution is clear initially but forms a precipitate after storage.
| Suggested Solution | Rationale |
| Prepare Fresh Solutions | Talaporfin sodium solutions are best when prepared fresh for each experiment. This minimizes the risk of precipitation and degradation. |
| Store in Aliquots | If a stock solution must be stored, aliquot it into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can affect stability and solubility.[5] |
| Re-dissolve Before Use | Before use, allow the frozen aliquot to thaw completely at room temperature. Vortex briefly to ensure any potential micro-precipitates are redissolved. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution
This protocol details the steps for preparing a high-concentration stock solution for subsequent dilution in experimental media.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of talaporfin sodium powder using a calibrated analytical balance.
-
Solvent Addition: Add the required volume of sterile, purified water (e.g., Water for Injection, WFI) to achieve the target concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate in short bursts until the solution is clear and free of visible particles.[1] Avoid overheating the solution.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile storage tube. This is critical for cell culture and in vivo experiments.
-
Storage: Store the stock solution in light-protected aliquots at -20°C for long-term storage.[5]
References
Technical Support Center: Overcoming Resistance to Talaporfin Sodium Photodynamic Therapy
Welcome to the technical support center for talaporfin (B22635) sodium (sodium) photodynamic therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments related to therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: We observe sufficient uptake of talaporfin sodium in our cancer cell line, but the photodynamic therapy (PDT) is not inducing significant cell death. What are the potential reasons for this resistance?
A1: Resistance to talaporfin sodium PDT, despite adequate photosensitizer accumulation, can be attributed to several intrinsic cellular mechanisms. The primary mechanisms include:
-
Upregulation of anti-apoptotic proteins: Overexpression of proteins from the Bcl-2 family can inhibit the mitochondrial pathway of apoptosis, which is a key mechanism of PDT-induced cell death.[1][2]
-
Induction of pro-survival autophagy: In response to the stress induced by PDT, cancer cells can activate autophagy as a survival mechanism to clear damaged organelles and recycle cellular components.[1][3]
-
Activation of pro-survival signaling pathways: Pathways such as PI3K/Akt/mTOR and MAPK can be activated in cancer cells, promoting cell survival and inhibiting apoptosis.
-
Inefficient generation of reactive oxygen species (ROS): Although talaporfin sodium is present, factors within the tumor microenvironment, such as hypoxia, can limit the production of cytotoxic ROS upon light activation. However, some studies suggest that the efficacy of talaporfin sodium PDT may be maintained even in hypoxic conditions.[4]
Q2: How can we experimentally confirm if anti-apoptotic proteins or autophagy are contributing to resistance in our cell line?
A2: To investigate the role of anti-apoptotic proteins and autophagy in talaporfin sodium PDT resistance, you can perform the following key experiments:
-
Assess apoptosis levels: Use flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells after PDT. A low percentage of apoptotic cells may indicate a block in this pathway.
-
Analyze Bcl-2 family protein expression: Use Western blotting or quantitative real-time PCR (qRT-PCR) to measure the expression levels of anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. An increased Bcl-2/Bax ratio is often associated with resistance.[5]
-
Monitor autophagy markers: Use Western blotting to detect the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of autophagy induction.[3][6]
Q3: What are the primary strategies to overcome resistance to talaporfin sodium PDT in a research setting?
A3: Overcoming resistance often involves combination therapies that target the identified resistance mechanisms:
-
Inhibition of anti-apoptotic proteins: The use of small molecule inhibitors, such as Bcl-2 inhibitors (e.g., ABT-263), can sensitize resistant cells to PDT-induced apoptosis.[7]
-
Modulation of autophagy: Depending on its role, autophagy can be either inhibited (e.g., with chloroquine (B1663885) or 3-methyladenine) to prevent cell survival or further induced to promote autophagic cell death.
-
Combination with chemotherapy: Using talaporfin sodium PDT in conjunction with conventional chemotherapeutic agents can have a synergistic effect, potentially overcoming multi-drug resistance.[8] Non-cytotoxic PDT may also enhance sensitivity to certain drugs.[8][9]
-
Combination with immunotherapy: Talaporfin sodium PDT can induce an anti-tumor immune response.[3] Combining it with immune checkpoint inhibitors, such as anti-PD-1 antibodies, can enhance this effect and lead to a more robust and systemic anti-tumor response.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low cytotoxicity despite visible photosensitizer uptake. | Upregulation of anti-apoptotic proteins (e.g., Bcl-2). | Perform Western blot or qRT-PCR for Bcl-2 and Bax. Consider co-treatment with a Bcl-2 inhibitor. |
| Induction of pro-survival autophagy. | Assess autophagy markers (LC3-II, p62) by Western blot. Test the effect of autophagy inhibitors (e.g., chloroquine). | |
| Inefficient ROS production due to hypoxia. | While talaporfin may be less affected by hypoxia, consider measuring ROS levels (e.g., with DCF-DA). Ensure adequate oxygenation during in vitro experiments. | |
| High variability in experimental results. | Inconsistent light delivery. | Ensure uniform and calibrated light source for all experiments. |
| Cell density variations. | Maintain consistent cell seeding density across all experimental and control wells. | |
| Photosensitizer concentration variability. | Prepare fresh dilutions of talaporfin sodium for each experiment. | |
| Unexpected cell death in control groups (photosensitizer only or light only). | Photosensitizer toxicity at high concentrations. | Determine the dark toxicity of talaporfin sodium with a dose-response curve and use a non-toxic concentration for PDT experiments. |
| Phototoxicity from ambient light. | Protect cells from light after adding talaporfin sodium and before the intended irradiation. | |
| Laser-induced thermal damage. | Ensure the light dose is not causing significant heating of the cell culture medium. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Talaporfin Sodium PDT in Various Cancer Cell Lines
| Cell Line | Cancer Type | Talaporfin Sodium IC50 (µM) | Reference |
| HGC27 | Undifferentiated Gastric Cancer | 13.4 ± 1.0 | [9] |
| MKN74 | Moderately Differentiated Gastric Cancer | 17.4 ± 2.3 | [9] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 6.5 ± 0.4 | [3] |
| HCT116 | Colorectal Carcinoma | 14.2 ± 1.4 | [3] |
| MC38 | Murine Colon Adenocarcinoma | 11.2 ± 0.6 | [3] |
| MGG8 | Human Glioblastoma | ~20-25 (with 10 J/cm² irradiation) | [2] |
| HUVECs | Human Umbilical Vein Endothelial Cells | 11.66 | [10] |
Table 2: Clinical Response Rates of Talaporfin Sodium PDT in Esophageal Cancer
| Study Type | Patient Population | Complete Response (CR) Rate | Reference |
| Phase I Study | Local failure after CRT/RT | 55.6% (5/9) | [11][12] |
| Phase II Study | Local failure after CRT/RT | 88.5% (23/26) | [13] |
| Single Center Experience | Local failure after CRT/RT | 83.3% (10/12) | [14] |
| Single-Center Observational | Local failure after CRT | 87.5% (7/8) | [15] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the cytotoxicity of talaporfin sodium PDT.
Materials:
-
Talaporfin sodium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Diode laser with a wavelength of ~664 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 7.5 x 10³ cells/well and incubate for 24-48 hours.[9]
-
Replace the medium with fresh medium containing various concentrations of talaporfin sodium and incubate for 3-24 hours, depending on the cell line and experimental design.[9][16]
-
Wash the cells once with PBS and replace with fresh medium or PBS.
-
Irradiate the cells with a 660-664 nm laser at a specific light dose (e.g., 10 J/cm²).[9][16] Include "dark" controls (cells with talaporfin sodium but no light) and "light" controls (cells with no talaporfin sodium but with light).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.[9]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol is for quantifying apoptosis and necrosis following talaporfin sodium PDT.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with talaporfin sodium PDT as described in the MTT assay protocol.
-
After the desired post-irradiation incubation period (e.g., 6 or 24 hours), collect both the supernatant (containing floating cells) and adherent cells (by trypsinization).[3][17]
-
Wash the cells twice with cold PBS and centrifuge.[17]
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[17]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.[3]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Autophagy Markers (LC3 and p62)
This protocol is for detecting the induction of autophagy.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with talaporfin sodium PDT and collect cell lysates at desired time points.[6]
-
Lyse cells in ice-cold RIPA buffer.[18]
-
Determine protein concentration using a BCA assay.[19]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[19]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.[18][19]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]
-
Detect the chemiluminescent signal using an imaging system.[19]
-
Quantify band intensities and calculate the LC3-II/LC3-I ratio. A decrease in p62 levels can also indicate increased autophagic flux.[19]
Quantitative Real-Time PCR (qRT-PCR) for Bcl-2 and Bax
This protocol is for measuring the mRNA expression levels of key apoptosis-related genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for Bcl-2, Bax, and a housekeeping gene (e.g., β-actin or 18S)
-
Real-Time PCR system
Procedure:
-
Treat cells with talaporfin sodium PDT and extract total RNA at desired time points.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[20]
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers for Bcl-2, Bax, and the housekeeping gene.[5][7]
-
Run the qPCR reaction using a thermal cycler with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at ~60°C).[5][7]
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.
Mandatory Visualizations
Caption: Signaling pathways in talaporfin sodium PDT and mechanisms of resistance.
Caption: Experimental workflow for investigating and overcoming resistance.
References
- 1. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 2. preprints.org [preprints.org]
- 3. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy using talaporfin sodium and semiconductor laser induces dose and time dependent cytocidal effect for human glioma derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-expression of autophagic markers following photodynamic therapy in SW620 human colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. mdpi.com [mdpi.com]
- 11. Phase I study of photodynamic therapy using talaporfin sodium and diode laser for local failure after chemoradiotherapy for esophageal cancer (Journal Article) | ETDEWEB [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photodynamic Therapy Using Talaporfin Sodium for Local Failure after Chemoradiotherapy or Radiotherapy for Esophageal Cancer: A Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salvage Photodynamic Therapy Using Talaporfin Sodium for Local Failure of Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Talaporfin (Sodium)-Induced Skin Photosensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize talaporfin (B22635) (sodium)-induced skin photosensitivity during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during in vitro and in vivo experiments involving talaporfin sodium.
Q1: We are observing unexpected levels of phototoxicity in our in vitro cell-based assays. What are the potential causes and how can we troubleshoot this?
A1: Unexpected phototoxicity can stem from several factors. Here’s a troubleshooting guide:
-
Inconsistent Light Source:
-
Issue: Variations in light intensity or wavelength can significantly impact results.
-
Troubleshooting:
-
Ensure your light source is calibrated before each experiment.
-
Use a radiometer to verify the light dose (J/cm²) delivered to the cells.
-
Check the emission spectrum of your light source to ensure it aligns with the activation wavelength of talaporfin (around 664 nm).
-
-
-
Cell Culture Variability:
-
Issue: Cell density, passage number, and overall cell health can affect susceptibility to phototoxicity.
-
Troubleshooting:
-
Maintain a consistent cell seeding density across all experiments.
-
Use cells within a defined low passage number range.
-
Regularly check cells for any signs of stress or contamination.
-
-
-
Compound Preparation and Handling:
-
Issue: Improper handling of talaporfin sodium can lead to degradation or inaccurate concentrations.
-
Troubleshooting:
-
Protect talaporfin sodium solutions from light at all times.
-
Prepare fresh solutions for each experiment.
-
Verify the final concentration of talaporfin in the culture medium.
-
-
Q2: How can we translate our in vitro findings on photosensitivity to a potential in vivo response?
A2: While in vitro assays are excellent for screening, direct translation to in vivo systems can be challenging. Consider the following:
-
Utilize 3D Tissue Models: Reconstructed human epidermis (RhE) models offer a more physiologically relevant system than 2D cell cultures by mimicking the barrier function of the stratum corneum.[1][2]
-
Pharmacokinetic Considerations: The concentration of talaporfin sodium that reaches the skin in vivo is a critical factor. Preclinical pharmacokinetic studies can help determine relevant in vitro testing concentrations.
-
Action Spectrum: The in vivo photosensitivity reaction is dependent on the wavelengths of light that penetrate the skin and are absorbed by talaporfin. Ensure your in vitro light source mimics the relevant parts of the solar spectrum (primarily UVA).
Q3: What are the best practices for handling talaporfin sodium in the laboratory to minimize experimental variability?
A3:
-
Light Protection: Always work with talaporfin sodium under subdued or light-filtered conditions. Use amber-colored tubes and plates.
-
Solvent and Vehicle Controls: Always include appropriate solvent and vehicle controls in your experiments to rule out any confounding effects.
-
Consistent Incubation Times: Standardize the incubation time of cells with talaporfin sodium before light exposure to ensure consistent uptake.
Quantitative Data on Talaporfin (Sodium)-Induced Skin Photosensitivity
The following tables summarize quantitative data from clinical and preclinical studies on talaporfin-induced skin photosensitivity.
Table 1: Clinical Data on Skin Photosensitivity in Healthy Volunteers
| Talaporfin Sodium Dose (mg/kg) | Duration of Photosensitivity | Plasma Drug Level at Resolution of Photosensitivity (ng/mL) |
| 0.25 - 1.0 | 1 - 3 weeks | 600 - 2900 |
| Two subjects in the lowest dose group did not exhibit photosensitivity despite plasma drug levels as high as 4000 ng/mL. |
Source: Characterization of cutaneous photosensitivity in healthy volunteers receiving talaporfin sodium.[3]
Table 2: Incidence of Skin-Related Side Effects in Patients with Malignant Brain Tumors
| Talaporfin Sodium Dose (mg/m²) | Light Dose | Incidence of Skin Side Effects (Rash, Blister, Erythema) | Time to Disappearance of Photosensitivity |
| 40 | 27 J/cm² | 7.4% (2/27 patients) | Within 15 days |
Source: Phase II clinical study on intraoperative photodynamic therapy with talaporfin sodium and semiconductor laser in patients with malignant brain tumors.[4]
Table 3: Preclinical Data on Talaporfin-Mediated Skin Injury in Rats
| Talaporfin Sodium Dose (mg/kg) | Light Dose (J/cm²) | Observed Histologic Changes in Skin |
| 0.75 | 15 and 25 | Vascular injury with minimal epidermal damage. |
| 0.75 | 50 | Epidermal damage noted with vascular injury. |
| 0.75 | >50 | Vasculitis, extravasated red blood cells, and coagulative necrosis. |
| 0.75 | 75 and 100 | Extensive coagulative necrosis involving deeper adnexal structures. |
Source: Histologic Changes Associated With Talaporfin Sodium-Mediated Photodynamic Therapy in Rat Skin.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess photosensitivity.
In Vitro 3T3 NRU Phototoxicity Test (OECD 432)
This test is a foundational method to evaluate the phototoxic potential of a substance.[6][7][8][9]
Experimental Workflow:
References
- 1. dermatest.com [dermatest.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Phase II clinical study on intraoperative photodynamic therapy with talaporfin sodium and semiconductor laser in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histologic changes associated with talaporfin sodium-mediated photodynamic therapy in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Enhancing Tumor-Specific Accumulation of Talaporfin (Sodium)
Welcome to the Technical Support Center for strategies to enhance the tumor-specific accumulation of talaporfin (B22635) (sodium). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to improving the delivery and efficacy of talaporfin (sodium) in photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the passive accumulation of talaporfin (sodium) in tumors?
A1: The passive accumulation of talaporfin (sodium) in tumor tissues is primarily attributed to the Enhanced Permeability and Retention (EPR) effect.[1] Tumor blood vessels are often poorly formed and leaky, allowing macromolecules and nanoparticles to extravasate into the tumor interstitium more readily than in healthy tissues. Additionally, tumors typically have poor lymphatic drainage, which leads to the retention of these molecules within the tumor microenvironment.[1]
Q2: How does the cellular uptake of talaporfin (sodium) occur, and what factors influence it?
A2: Talaporfin (sodium) is taken up by cancer cells primarily through endocytosis, a process that is dependent on cellular energy (ATP).[2] Specifically, both clathrin-dependent and caveolae-dependent endocytosis pathways are involved in its internalization.[2] Following uptake, talaporfin (sodium) predominantly localizes within lysosomes.[3] Factors that can influence this process include the metabolic activity of the cancer cells (higher ATP levels can enhance uptake), and the expression of specific cellular machinery involved in endocytosis.
Q3: What are the main strategies to actively enhance the tumor-specific accumulation of talaporfin (sodium)?
A3: Beyond passive accumulation via the EPR effect, active targeting strategies can significantly enhance tumor-specific delivery. These strategies involve conjugating talaporfin (sodium) or its carrier system to ligands that bind to receptors overexpressed on the surface of cancer cells. Common approaches include:
-
Antibody-drug conjugates: Using monoclonal antibodies that recognize tumor-specific antigens.
-
Peptide-drug conjugates: Employing peptides that bind to receptors involved in angiogenesis or cell proliferation.
-
Small molecule-drug conjugates: Utilizing small molecules with high affinity for tumor-associated receptors.
Q4: What are the advantages of using nanoparticle-based delivery systems for talaporfin (sodium)?
A4: Nanoparticle-based delivery systems, such as liposomes, polymeric micelles, and polymer-drug conjugates, offer several advantages for talaporfin (sodium) delivery:
-
Improved Solubility and Stability: Encapsulating hydrophobic photosensitizers like talaporfin can enhance their stability in biological fluids.
-
Prolonged Circulation Time: Nanoparticles can evade rapid clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased opportunity for tumor accumulation.
-
Controlled Release: Nanoparticles can be engineered to release talaporfin (sodium) in response to specific stimuli within the tumor microenvironment (e.g., pH, enzymes).
-
Enhanced Tumor Accumulation: By leveraging the EPR effect, nanoparticles can passively accumulate in tumors. This can be further enhanced by surface modification with targeting ligands for active targeting.
Q5: How does the tumor microenvironment affect the efficacy of talaporfin (sodium)-mediated PDT?
A5: The tumor microenvironment plays a critical role in the outcome of PDT. A key factor is tumor hypoxia (low oxygen levels). Since PDT relies on the generation of reactive oxygen species (ROS) from molecular oxygen, a hypoxic environment can significantly reduce the therapeutic efficacy. Moreover, PDT itself can consume oxygen, further exacerbating hypoxia. This can potentially lead to the upregulation of pro-angiogenic factors like VEGF, which may promote tumor regrowth. Therefore, strategies to mitigate tumor hypoxia can enhance the effectiveness of talaporfin (sodium)-mediated PDT.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent tumor uptake of free talaporfin (sodium) | 1. Variability in tumor vascular permeability. 2. Rapid clearance of the free drug from circulation. 3. Low metabolic activity of tumor cells affecting ATP-dependent uptake. | 1. Ensure consistent tumor models and growth stages. 2. Consider using a nanoparticle-based delivery system to prolong circulation time. 3. Verify the metabolic state of the cancer cells used in in vitro or in vivo models. |
| Poor encapsulation efficiency of talaporfin (sodium) in nanoparticles | 1. Incompatible formulation components (e.g., lipid composition, polymer type). 2. Suboptimal preparation method (e.g., incorrect solvent, sonication time). 3. Drug precipitation during formulation. | 1. Screen different lipid or polymer compositions. 2. Optimize preparation parameters such as homogenization speed, temperature, and solvent evaporation rate. 3. Consider using a co-solvent system or modifying the pH to improve drug solubility during encapsulation. |
| Instability of talaporfin (sodium)-loaded nanoparticles (aggregation, drug leakage) | 1. Inadequate surface stabilization of nanoparticles. 2. Degradation of the carrier material. 3. Displacement of the drug by plasma proteins. | 1. Incorporate PEGylated lipids or polymers in the formulation to provide steric stabilization. 2. Use biodegradable polymers with appropriate degradation kinetics for the intended application. 3. Characterize drug release profiles in the presence of serum to assess stability. |
| Reduced PDT efficacy in vivo despite good in vitro results | 1. Tumor hypoxia limiting ROS generation. 2. Insufficient light penetration to the entire tumor volume. 3. Rapid clearance of the photosensitizer from the tumor. | 1. Consider strategies to alleviate tumor hypoxia, such as hyperbaric oxygen therapy or co-administration of oxygen-carrying agents. 2. Optimize the light dosimetry (wavelength, power density, and total energy). Talaporfin's activation at 664 nm allows for deeper tissue penetration than first-generation photosensitizers.[4] 3. Use in vivo imaging to monitor the pharmacokinetics and tumor retention of talaporfin (sodium). |
| High toxicity or off-target effects | 1. Accumulation of the photosensitizer in healthy tissues. 2. Premature release of the drug from the delivery system. 3. Photosensitivity of non-target tissues. | 1. Enhance tumor targeting by incorporating specific ligands on the nanoparticle surface. 2. Design stimuli-responsive nanoparticles that release the drug preferentially in the tumor microenvironment. 3. Optimize the drug-light interval to maximize the tumor-to-normal tissue ratio of the photosensitizer. |
Data Presentation
Table 1: Comparison of Talaporfin Sodium with a First-Generation Photosensitizer (Porfimer Sodium)
| Parameter | Talaporfin Sodium | Porfimer Sodium | Reference |
| Absorption Wavelength | ~664 nm | ~630 nm | [4] |
| Skin Photosensitivity | Significantly lower (disappears within 2 weeks in many cases) | Higher (requires sun avoidance for 4-6 weeks) | [3][5] |
| Local Complete Response (Esophageal Cancer after CRT) | 69.0% | 58.1% | [5] |
| Esophageal Stricture (Esophageal Cancer after CRT) | 4.5% | 36.4% | [5] |
Table 2: Illustrative Preclinical Data on Tumor Accumulation Enhancement Strategies
Note: Direct comparative quantitative data for various talaporfin sodium formulations is limited in the current literature. This table provides representative data from studies on similar photosensitizers or nanoparticle systems to illustrate the potential for enhancement. Researchers should perform their own characterization and in vivo studies to determine the specific performance of their formulations.
| Delivery System | Photosensitizer | Tumor Model | Tumor Accumulation (%ID/g) | Fold Increase vs. Free Drug (Approx.) | Reference |
| Free Drug | Pyropheophorbide derivative | Subcutaneous xenograft | ~1.1 | - | [6] |
| Peptide-Conjugate | Pyropheophorbide derivative | Subcutaneous xenograft | ~9.7 | 8.8 | [6] |
| Micelles | GDC-0449 (hydrophobic drug) | Orthotopic pancreatic tumor | Significantly higher than emulsion | 2 (in plasma Cmax) | [7] |
| Liposomes (small) | 5-FU | Human breast cancer xenograft | Higher than large liposomes | N/A | [8] |
Experimental Protocols
Protocol 1: Preparation of Talaporfin (Sodium)-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve a mixture of lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and talaporfin (sodium) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol (B129727) mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) of a desired size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated talaporfin (sodium) by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and quantifying the talaporfin (sodium) concentration using fluorescence spectroscopy or HPLC.
-
Protocol 2: In Vitro Cellular Uptake of Talaporfin (Sodium) using Flow Cytometry
-
Cell Culture:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
-
Incubation:
-
Treat the cells with different concentrations of free talaporfin (sodium) or talaporfin (sodium)-loaded nanoparticles for various time points (e.g., 1, 4, 24 hours). Include an untreated control group.
-
-
Cell Harvesting:
-
Wash the cells with PBS to remove any non-internalized drug or nanoparticles.
-
Detach the cells using a suitable enzyme (e.g., trypsin).
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the intracellular fluorescence of talaporfin (sodium) using a flow cytometer with appropriate excitation and emission filters (e.g., excitation at 488 nm and emission detected with a long-pass filter around 670 nm).[2]
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the cell population to determine the relative uptake of talaporfin (sodium) under different conditions.
-
Protocol 3: Quantification of Talaporfin (Sodium) in Tumor Tissue
-
Tissue Homogenization:
-
Excise the tumor tissue and weigh it.
-
Homogenize the tissue in a suitable extraction solvent (e.g., a mixture of buffer and an organic solvent like methanol) on ice.
-
-
Extraction:
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant containing the extracted talaporfin (sodium).
-
-
Quantification:
-
Fluorescence Spectroscopy: Measure the fluorescence of the supernatant at the characteristic excitation and emission wavelengths of talaporfin (sodium) (~405 nm and ~664 nm, respectively). Create a standard curve using known concentrations of talaporfin (sodium) in the same extraction solvent to quantify the concentration in the tissue sample.[2]
-
High-Performance Liquid Chromatography (HPLC): For more accurate quantification, use a validated HPLC method with a fluorescence or UV-Vis detector. This allows for the separation of talaporfin (sodium) from potentially interfering endogenous molecules.
-
Mandatory Visualizations
Caption: Cellular uptake and mechanism of action of talaporfin (sodium)-mediated PDT.
Caption: General experimental workflow for evaluating enhanced talaporfin (sodium) delivery.
Caption: Rationale for using nanoparticle delivery systems for talaporfin (sodium).
References
- 1. Overcoming Barriers in Photodynamic Therapy Harnessing Nanogenerators Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraoperative Photodynamic Diagnosis Using Talaporfin Sodium Simultaneously Applied for Photodynamic Therapy against Malignant Glioma: A Prospective Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy by lysosomal-targeted drug delivery using talaporfin sodium incorporated into inactivated virus particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototoxicity of Vascular Endothelial Cells Caused by Contact with Talaporfin Sodium for 15-120 Min: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Pharmacokinetics and biodistribution of polymeric micelles containing miRNA and small-molecule drug in orthotopic pancreatic tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution, tumor uptake and efficacy of 5-FU-loaded liposomes: why size matters - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to hypoxia in talaporfin (B22635) (sodium) photodynamic therapy (PDT) experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during talaporfin PDT experiments in the context of tumor hypoxia.
Problem 1: Reduced Phototoxicity in Hypoxic 2D Cell Cultures
| Possible Cause | Troubleshooting Steps |
| Insufficient Hypoxia Induction | Verify the oxygen level in your hypoxia chamber using a calibrated oxygen sensor. Aim for consistent oxygen levels, typically <1% O₂. Confirm cellular hypoxia by measuring the expression of hypoxia-inducible factor-1α (HIF-1α) via Western blot or immunofluorescence.[1] |
| Suboptimal Talaporfin Sodium Concentration or Incubation Time | Perform a dose-response curve and time-course experiment to determine the optimal talaporfin sodium concentration and incubation period for your specific cell line under both normoxic and hypoxic conditions.[1] |
| Inadequate Light Dose or Penetration | Calibrate your light source to ensure it delivers the correct wavelength (around 664 nm for talaporfin sodium) and energy dose.[2][3] Be aware that the cell culture medium can absorb or scatter light, potentially reducing the effective dose reaching the cells. |
| Reduced Reactive Oxygen Species (ROS) Production | Confirm ROS generation using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) and quantify using flow cytometry or fluorescence microscopy. A decrease in ROS production under hypoxic conditions compared to normoxic conditions is expected for the Type II photodynamic effect.[1] |
| Shift in Dominant Photodynamic Mechanism | Be aware that under hypoxic conditions, the therapeutic effect of talaporfin PDT may be partially maintained through Type I photochemical reactions, which are less oxygen-dependent, and other mechanisms like photoredox catalysis.[4][5] |
Problem 2: Inconsistent or Unexpected In Vivo Tumor Response in Hypoxic Tumor Models
| Possible Cause | Troubleshooting Steps |
| Significant Vascular Shutdown and Exacerbated Hypoxia | Talaporfin PDT is known to induce significant vascular shutdown, which can decrease tumor blood flow and severely increase hypoxia.[1][6] This can limit the efficacy of subsequent light doses if a fractionated light schedule is used. Consider strategies to mitigate this, such as combining with agents that improve tumor perfusion or using a single high-dose light treatment. |
| Upregulation of Hypoxia-Induced Survival Pathways | PDT-induced hypoxia can lead to the stabilization and activation of HIF-1α, which upregulates genes involved in tumor survival, angiogenesis, and resistance to therapy.[1] Consider co-administering HIF-1α inhibitors to counteract this effect. |
| Heterogeneous Tumor Oxygenation | Tumors have inherently heterogeneous oxygen distribution. The efficacy of talaporfin PDT will vary within the tumor. Use hypoxia markers like pimonidazole (B1677889) to visualize hypoxic regions in your tumor model and correlate them with areas of cell death post-PDT.[7] |
| Induction of Angiogenesis Post-PDT | Increased hypoxia following talaporfin PDT can lead to the upregulation of vascular endothelial growth factor (VEGF), promoting angiogenesis and potential tumor regrowth.[8] Consider combination therapy with anti-angiogenic agents. |
Frequently Asked Questions (FAQs)
Q1: Why is the efficacy of my talaporfin PDT reduced in a hypoxic tumor model?
A1: The primary mechanism of action for talaporfin PDT is the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (a Type II reaction), which is highly dependent on the presence of molecular oxygen.[8] In hypoxic tumors, the low oxygen concentration limits the production of these cytotoxic species, thereby reducing the therapeutic effect. Furthermore, the PDT process itself consumes oxygen, which can further exacerbate the hypoxic state of the tumor.[8][9]
Q2: How does talaporfin PDT-induced hypoxia affect the tumor microenvironment?
A2: Talaporfin PDT can significantly alter the tumor microenvironment by inducing severe hypoxia through two main mechanisms: rapid oxygen consumption during the photochemical reaction and shutdown of the tumor vasculature, which restricts blood flow and oxygen supply.[1][6][8] This intensified hypoxia can trigger the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes the expression of genes associated with tumor cell survival, angiogenesis (e.g., VEGF), and metastasis.[1][9]
Q3: What is the role of HIF-1α in resistance to talaporfin PDT?
A3: Under hypoxic conditions, HIF-1α is stabilized and activated. It then upregulates a multitude of genes that help tumor cells adapt and survive in the low-oxygen environment. This can counteract the cytotoxic effects of talaporfin PDT by promoting cell proliferation and inhibiting apoptosis.[1][9] Therefore, targeting the HIF-1α pathway is a promising strategy to overcome resistance to talaporfin PDT in hypoxic tumors.
Q4: Can talaporfin PDT be effective in hypoxic conditions?
A4: While the efficacy of the oxygen-dependent Type II photodynamic reaction is reduced in hypoxia, some studies suggest that photosensitizers like talaporfin may also induce cell death through a Type I mechanism, which involves the generation of other reactive oxygen species that are less reliant on high oxygen concentrations.[4][5] Additionally, other phototoxic mechanisms may play a role. However, for robust and consistent therapeutic outcomes in hypoxic tumors, strategies to mitigate hypoxia are generally recommended.
Q5: What are some strategies to overcome hypoxia-related challenges in talaporfin PDT?
A5: Several strategies can be employed:
-
Fractionated Light Delivery: Allowing for periods of reoxygenation between light exposures may improve efficacy.[10]
-
Combination Therapies:
-
HIF-1α Inhibitors: To counteract the pro-survival signaling induced by hypoxia.
-
Hypoxia-Activated Prodrugs (HAPs): These drugs are specifically activated in hypoxic regions, providing a targeted approach to eliminate resistant cells.[11]
-
Anti-angiogenic Agents: To inhibit the formation of new blood vessels stimulated by PDT-induced VEGF.
-
Chemotherapy: Some chemotherapeutic agents have shown synergistic effects with talaporfin PDT.[12][13]
-
-
Oxygen-Delivering Nanomaterials: Advanced drug delivery systems designed to carry and release oxygen within the tumor microenvironment can enhance PDT efficacy.[14]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Talaporfin Sodium PDT
| Cell Line | IC50 (µM) | Reference |
| HGC27 (Undifferentiated Gastric Cancer) | 13.4 ± 1.0 | [3] |
| MKN74 (Differentiated Gastric Cancer) | 17.4 ± 2.3 | [3] |
| T98G (Glioblastoma) | Varies by cell line | [15] |
| A172 (Glioblastoma) | Varies by cell line | [15] |
| U251 (Glioblastoma) | Varies by cell line | [15] |
Table 2: Oxygen Consumption During Talaporfin Sodium PDT in Lung Tumor Cells
| Talaporfin Sodium Concentration | Oxygen Consumption | Reference |
| Low Dose | Lower | [8] |
| High Dose | Higher | [8] |
Experimental Protocols
Protocol 1: Evaluating Talaporfin PDT Efficacy in Hypoxic Cancer Cells (In Vitro)
Objective: To assess the cytotoxicity of talaporfin sodium-mediated PDT on cancer cells under hypoxic versus normoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Talaporfin sodium stock solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 37°C)
-
Normoxic incubator (standard conditions)
-
Light source with a wavelength of ~664 nm
-
Cell viability assay kit (e.g., WST-8 or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.[6]
-
Hypoxia Pre-incubation: Place one set of plates in a hypoxic chamber and another in a normoxic incubator for 24 hours to allow cells to adapt to the low oxygen environment.
-
Talaporfin Sodium Treatment: Add varying concentrations of talaporfin sodium to the cells in both hypoxic and normoxic plates. Include untreated control wells. Incubate for the desired duration (e.g., 24 hours).[6]
-
Washing: Gently wash the cells twice with PBS to remove any free talaporfin sodium.[2]
-
PDT Light Activation: Add fresh medium and expose the plates to a light source at ~664 nm with a predetermined light dose.[2][6]
-
Post-Irradiation Incubation: Return the plates to their respective hypoxic or normoxic incubators and incubate for a further 24 hours.[6]
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control for both normoxic and hypoxic conditions.
Protocol 2: Western Blot for HIF-1α Activation after Talaporfin PDT
Objective: To determine the protein expression level of HIF-1α in cancer cells following talaporfin PDT under hypoxic conditions.
Materials:
-
Cancer cells treated with talaporfin PDT (as in Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Immediately after the post-irradiation incubation period, place the cell culture plates on ice. Wash the cells with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. To prevent HIF-1α degradation, it is crucial to work quickly and keep samples on ice. Some protocols recommend including CoCl₂ in the lysis buffer to stabilize HIF-1α.[16]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the antibody for the loading control or use a separate gel.
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of talaporfin PDT-induced hypoxia and cellular response.
Caption: Experimental workflow for assessing talaporfin PDT efficacy in hypoxic conditions.
Caption: Logical troubleshooting workflow for reduced talaporfin PDT efficacy in hypoxia.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 3. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of oxygen consumption of culture medium and in vitro photodynamic effect of talaporfin sodium in lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative strategies for photodynamic therapy against hypoxic tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Strategies for Addressing Hypoxia in Tumor Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Synergic effect of photodynamic therapy using talaporfin sodium with conventional anticancer chemotherapy for the treatment of bile duct carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Strategies to Address Hypoxic Tumor Environments in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photodynamic therapy with talaporfin sodium induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
reducing photobleaching of talaporfin (sodium) during imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching of talaporfin (B22635) (sodium) during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with talaporfin (sodium)?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, talaporfin (sodium), upon exposure to excitation light. When talaporfin (sodium) absorbs light, it transitions to an excited state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically modify and destroy the talaporfin (sodium) molecule, rendering it non-fluorescent.[1] Oxygen appears to be a necessary component for the photobleaching of mono-L-aspartyl chlorin (B1196114) e6 (NPe6), a form of talaporfin.[2][3]
Q2: What are the primary factors that influence the rate of talaporfin (sodium) photobleaching?
A2: The rate of photobleaching is primarily influenced by:
-
Excitation Light Intensity: Higher intensity light sources lead to faster photobleaching.[4][5]
-
Exposure Duration: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[4][5]
-
Oxygen Concentration: The presence of molecular oxygen is crucial for the photobleaching process of many fluorophores, including porphyrin-based photosensitizers.[2][3]
-
Local Chemical Environment: The photostability of a fluorophore can be influenced by its surrounding environment, including the solvent and the presence of oxidizing or reducing agents.[2][3]
Q3: Are there commercially available reagents that can help reduce the photobleaching of talaporfin (sodium)?
A3: Yes, commercially available antifade reagents can be used to reduce photobleaching. These reagents work by scavenging free radicals and reducing the amount of reactive oxygen species available to react with the fluorophore.[6] While specific studies on antifade agents for talaporfin (sodium) are limited, general-purpose antifade reagents for fluorescence microscopy, such as those containing antioxidants like Trolox, may be effective.[7] It is recommended to test a few different antifade reagents to find the most suitable one for your specific experimental setup.[5]
Q4: How does the choice of imaging system affect photobleaching?
A4: The imaging system can have a significant impact on photobleaching. Systems that offer precise control over illumination, such as those with LED light sources and fast shutters, can help minimize light exposure.[8] Confocal systems with sensitive detectors, like EMCCD or sCMOS cameras, can detect weaker signals, allowing for the use of lower excitation light intensity, thereby reducing photobleaching.[9]
Troubleshooting Guides
Issue 1: Rapid loss of fluorescence signal during time-lapse imaging.
Cause: This is a classic sign of significant photobleaching, likely due to excessive exposure to high-intensity excitation light.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity:
-
Minimize Exposure Time:
-
Decrease the camera exposure time to the shortest possible duration that still provides a good signal-to-noise ratio.[4]
-
For time-lapse experiments, increase the interval between image acquisitions.
-
-
Optimize Imaging Protocol:
-
Incorporate an Antifade Reagent:
Issue 2: Inconsistent fluorescence intensity across different fields of view.
Cause: This could be due to photobleaching occurring as you move from one area to another while searching for a region of interest under fluorescence illumination.
Troubleshooting Steps:
-
Use a "Search" and "Acquire" Protocol:
-
Use a low magnification and low light intensity to find the general area of interest.
-
Switch to a higher magnification and optimize your imaging settings on a region adjacent to your target area.[6]
-
Move to your desired field of view and capture the image with minimal delay.
-
-
Automated Imaging:
-
If your microscope system allows, use automated imaging to move between pre-defined points and acquire images with consistent settings, minimizing manual searching under illumination.
-
Issue 3: Poor signal-to-noise ratio after reducing light intensity to minimize photobleaching.
Cause: While reducing light intensity helps with photobleaching, it can also lead to a weaker fluorescence signal that is difficult to distinguish from background noise.
Troubleshooting Steps:
-
Increase Detector Sensitivity:
-
If your imaging system has adjustable gain or sensitivity settings on the detector (e.g., PMT in a confocal microscope or EM gain on an EMCCD camera), you can increase this to amplify the signal. Be aware that this can also amplify noise.[4]
-
-
Image Binning:
-
Use binning on the camera to group adjacent pixels. This increases the signal-to-noise ratio at the expense of some spatial resolution.[6]
-
-
Frame Averaging/Integration:
-
Acquire multiple images in rapid succession and average them. This can improve the signal-to-noise ratio, but the total exposure time for the averaged frame will be longer.
-
Data Presentation
Table 1: Photobleaching Quantum Yields of Talaporfin (Sodium) and Other Photosensitizers.
| Photosensitizer | Solvent/Medium | Photobleaching Quantum Yield (Φ_pd) | Reference |
| Talaporfin (mono-L-aspartyl chlorin e6) | pH 7.4 Phosphate Buffer (in air) | 8.2 x 10⁻⁴ | [2][3] |
| Hematoporphyrin | pH 7.4 Phosphate Buffer (in air) | 4.7 x 10⁻⁵ | [2][3] |
| Uroporphyrin | pH 7.4 Phosphate Buffer (in air) | 2.8 x 10⁻⁵ | [2][3] |
| Sn-derivative of NPe6 | pH 7.4 Phosphate Buffer (in air) | 5.7 x 10⁻⁶ | [2][3] |
| Zn-derivative of NPe6 | pH 7.4 Phosphate Buffer (in air) | 1.9 x 10⁻² | [2][3] |
Table 2: Summary of Strategies to Reduce Photobleaching of Talaporfin (Sodium) and Their Expected Impact.
| Strategy | Principle | Expected Impact on Photobleaching | Potential Drawbacks |
| Reduce Excitation Intensity | Fewer photons interact with the fluorophore per unit time. | High | Reduced signal intensity.[4] |
| Reduce Exposure Time | Decreases the total number of excitation-emission cycles. | High | Reduced signal-to-noise ratio for dim samples.[4] |
| Use Antifade Reagents | Scavenge reactive oxygen species and quench triplet states. | Medium to High | Can sometimes quench the initial fluorescence signal. |
| Optimize Oxygen Levels | Reduce the availability of oxygen for photochemical reactions. | High | May not be feasible for live-cell imaging and can affect cell viability. |
| Choose a More Photostable Fluorophore | Use a dye with a lower photobleaching quantum yield. | High | May not have the desired spectral properties or biological targeting.[6] |
Experimental Protocols
Protocol 1: Quantification of Talaporfin (Sodium) Photobleaching
Objective: To measure the rate of photobleaching of talaporfin (sodium) under specific imaging conditions.
Materials:
-
Fluorescence microscope with a camera and time-lapse imaging capabilities.
-
Talaporfin (sodium) solution or labeled cells/tissue.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Prepare your talaporfin (sodium) sample (e.g., cells incubated with talaporfin sodium) on a microscope slide or dish.
-
Microscope Setup:
-
Turn on the microscope and light source.
-
Select the appropriate filter cube for talaporfin (sodium) (Excitation ~405 nm or ~664 nm, Emission >670 nm).
-
Set the excitation light intensity to a desired level.
-
Set the camera exposure time and gain.
-
-
Image Acquisition:
-
Find a region of interest.
-
Set up a time-lapse acquisition with a defined interval (e.g., one image every 5 seconds) and total duration (e.g., 5 minutes).
-
Start the time-lapse acquisition, ensuring continuous illumination of the sample.
-
-
Data Analysis:
-
Open the image sequence in image analysis software.
-
Select a region of interest (ROI) within the fluorescently labeled area.
-
Measure the mean fluorescence intensity of the ROI for each time point.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence intensity represents the photobleaching rate under those specific conditions.
-
Protocol 2: Imaging Talaporfin (Sodium) with Minimized Photobleaching
Objective: To acquire high-quality fluorescence images of talaporfin (sodium) while minimizing photobleaching.
Materials:
-
Fluorescence microscope (preferably with a sensitive camera and shutter).
-
Talaporfin (sodium) labeled sample.
-
Antifade mounting medium (for fixed samples) or live-cell imaging solution with an antifade reagent.
Methodology:
-
Sample Preparation: Mount the sample using an appropriate antifade reagent.
-
Microscope Setup:
-
Use the lowest possible excitation light intensity that provides a usable signal.
-
Use the shortest possible camera exposure time.
-
Ensure the microscope's shutter is active to block the light path when not acquiring images.
-
-
Image Acquisition:
-
Locate the region of interest using transmitted light or a low-intensity fluorescence "preview" mode.
-
For focusing, use a non-critical area of the sample or an automated focusing system if available.
-
Capture a single image or a short z-stack.
-
For time-lapse imaging, use the longest possible interval between frames that will still capture the biological process of interest.
-
-
Image Processing:
-
If the signal-to-noise ratio is low, consider using post-acquisition processing techniques like denoising filters.
-
Visualizations
Caption: Mechanism of Talaporfin (Sodium) Photobleaching.
Caption: Troubleshooting Workflow for Rapid Signal Loss.
Caption: Experimental Workflow for Quantifying Photobleaching.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. Photobleaching of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHOTOBLEACHING OF MONO‐l‐ASPARTYL CHLORIN e6 (NPe6): A CANDIDATE SENSITIZER FOR THE PHOTODYNAMIC THERAPY OF TUMORS | Semantic Scholar [semanticscholar.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. biocompare.com [biocompare.com]
- 8. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refining Talaporfin Sodium Formulations for Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the refinement of talaporfin (B22635) sodium formulations for improved stability.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for talaporfin sodium in aqueous formulations?
A1: Talaporfin sodium is susceptible to degradation through several mechanisms, primarily photodegradation and aggregation. Upon exposure to light, it can generate reactive oxygen species (ROS) that may lead to self-degradation.[1][2] In aqueous solutions, talaporfin sodium molecules have a tendency to aggregate, which can reduce their photosensitizing efficacy.
Q2: How can the stability of a talaporfin sodium formulation be enhanced?
A2: Several strategies can be employed to improve the stability of talaporfin sodium formulations:
-
Liposomal Encapsulation: Encapsulating talaporfin sodium within liposomes can protect it from degradation and prevent aggregation.[3][4] Liposomes are vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs like talaporfin sodium, improving their stability and bioavailability.[3][4]
-
Use of Excipients: The addition of stabilizing excipients can significantly enhance stability. These include:
-
Lyophilization (Freeze-Drying): This process removes water from the formulation, which can significantly slow down degradation reactions and improve long-term storage stability.[5][6]
-
Control of pH: Maintaining an optimal pH of the formulation can minimize hydrolysis and other pH-dependent degradation reactions.
Q3: What are the critical quality attributes (CQAs) to monitor for a talaporfin sodium formulation?
A3: Key CQAs for a talaporfin sodium formulation include:
-
Appearance: Visual inspection for any changes in color or presence of particulate matter.
-
Assay: Quantification of the active pharmaceutical ingredient (API) content.
-
Purity: Detection and quantification of any degradation products or impurities.
-
pH: Measurement of the formulation's pH.
-
For Liposomal Formulations:
-
Particle Size and Polydispersity Index (PDI): To ensure a consistent and desired vesicle size distribution.
-
Zeta Potential: To assess the surface charge and predict the stability of the liposomal dispersion.
-
Encapsulation Efficiency: To determine the percentage of talaporfin sodium successfully encapsulated within the liposomes.
-
-
For Lyophilized Formulations:
-
Reconstitution Time: The time required to fully dissolve the lyophilized cake.
-
Moisture Content: To ensure it is within the specified limits for stability.
-
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the development and stability testing of talaporfin sodium formulations.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Encapsulation Efficiency in Liposomal Formulation | 1. Inefficient hydration of the lipid film.2. Suboptimal lipid composition.3. Poor affinity of talaporfin sodium for the lipid bilayer. | 1. Ensure the lipid film is thin and evenly distributed before hydration. Control hydration parameters like temperature (above the lipid phase transition temperature) and agitation.2. Adjust the lipid composition. Incorporating cholesterol can enhance bilayer stability and drug retention.3. Optimize the drug-to-lipid ratio. |
| Aggregation of Liposomes During Storage | 1. Inappropriate surface charge.2. Suboptimal storage conditions. | 1. Incorporate charged lipids (e.g., DPPG) to increase electrostatic repulsion between vesicles.2. Store liposomes at the recommended temperature (typically 4°C) and avoid freezing unless a suitable cryoprotectant is included.[7] |
| Significant Degradation of Talaporfin Sodium upon Light Exposure | 1. Inadequate protection from light.2. Presence of oxidizing agents. | 1. Store the formulation in light-protected containers (e.g., amber vials).2. Include antioxidants in the formulation.3. For drug products, ensure the final packaging provides adequate light protection. |
| High Moisture Content in Lyophilized Product | 1. Incomplete primary or secondary drying during lyophilization.2. Inappropriate formulation (e.g., collapse of the cake). | 1. Optimize the lyophilization cycle, ensuring sufficient time and appropriate temperature and pressure for each drying stage.2. Select appropriate cryoprotectants and bulking agents to ensure a stable cake structure. |
| Inconsistent Results in HPLC Analysis | 1. Improper sample preparation.2. Column degradation.3. Mobile phase instability. | 1. Ensure complete dissolution of the sample and filter it before injection.2. Use a guard column and ensure the mobile phase pH is within the stable range for the column.3. Prepare fresh mobile phase daily and degas it properly. |
III. Experimental Protocols
A. Preparation of Talaporfin Sodium-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
Talaporfin sodium
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve talaporfin sodium, DPPC, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the phase transition temperature of the lipids.
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform vesicles (large unilamellar vesicles - LUVs or small unilamellar vesicles - SUVs), subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated talaporfin sodium by methods such as dialysis or size exclusion chromatography.
-
B. Stability Testing of Talaporfin Sodium Formulations
1. Sample Preparation and Storage:
-
Prepare at least three batches of the talaporfin sodium formulation.
-
Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Include control samples stored at a reference temperature (e.g., 5°C).
2. Photostability Testing (as per ICH Q1B):
-
Expose the drug substance and/or drug product to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Use a dark control to differentiate between light-induced and thermally-induced degradation.
-
Analyze the samples at specified time points for assay and degradation products.
3. Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the amount of talaporfin sodium and its degradation products.
-
Typical HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector at the maximum absorbance wavelength of talaporfin sodium.
-
Injection Volume: 20 µL.
-
-
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10]
Data Presentation: Stability of Talaporfin Sodium Formulations
The following table is a template for presenting stability data. Actual data would be obtained from experimental studies.
| Formulation | Storage Condition | Timepoint | Assay (% of Initial) | Total Degradation Products (%) |
| Aqueous Solution | 25°C/60% RH | 0 month | 100.0 | 0.0 |
| 1 month | 92.5 | 7.5 | ||
| 3 months | 85.2 | 14.8 | ||
| Liposomal Formulation | 25°C/60% RH | 0 month | 100.0 | 0.0 |
| 1 month | 99.1 | 0.9 | ||
| 3 months | 97.8 | 2.2 | ||
| Lyophilized Formulation | 25°C/60% RH | 0 month | 100.0 | 0.0 |
| 1 month | 99.8 | 0.2 | ||
| 3 months | 99.5 | 0.5 |
IV. Visualizations
A. Cellular Uptake and Degradation Pathway of Talaporfin Sodium
Caption: Cellular uptake of talaporfin sodium is mediated by endocytosis, followed by translocation to lysosomes for enzymatic degradation.[11]
B. Experimental Workflow for Developing a Stable Talaporfin Sodium Formulation
Caption: An iterative workflow for the development and optimization of a stable talaporfin sodium formulation.
C. Signaling Pathway of Talaporfin Sodium-Mediated Photodynamic Therapy (PDT)
Caption: Talaporfin sodium-mediated PDT generates ROS, leading to cellular damage, activation of the STING pathway, and ultimately tumor cell death and vascular shutdown.[1][12]
References
- 1. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of Talaporfin Sodium? [synapse.patsnap.com]
- 3. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Photosensitizer Formulations for Effective Cancer Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. pharmascholars.com [pharmascholars.com]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing challenges in scaling up talaporfin (sodium) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of talaporfin (B22635) sodium synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of talaporfin sodium synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of Talaporfin Intermediate
-
Question: We are experiencing significantly lower yields of the talaporfin intermediate (mono-L-aspartyl chlorin (B1196114) e6) during scale-up compared to our small-scale lab experiments. What are the potential causes and solutions?
-
Answer: Low yields during the scale-up of the talaporfin intermediate synthesis can be attributed to several factors. One of the primary challenges in porphyrin synthesis is the formation of undesired side products and tar-like substances, which becomes more pronounced at a larger scale.[1][2]
Potential Causes:
-
Inefficient Mixing: In larger reaction vessels, inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions and polymerization.[3]
-
Poor Temperature Control: Exothermic steps in the reaction can lead to temperature gradients within a large reactor, causing decomposition of reactants or products.[3]
-
Extended Reaction Times: Slower heating and cooling rates in large reactors can increase the overall reaction time, providing more opportunity for side product formation.
-
Atmospheric Conditions: The reaction may be sensitive to air, and maintaining an inert atmosphere in a large-scale setup can be more challenging.
Troubleshooting Steps:
-
Optimize Stirring: Ensure the stirring mechanism (e.g., overhead stirrer) is adequate for the vessel size to ensure homogenous mixing. Consider using baffles in the reactor to improve turbulence.
-
Improve Heat Transfer: Use a reactor with a jacketed cooling system to maintain a consistent temperature throughout the reaction. For highly exothermic steps, consider a slower addition rate of reactants.
-
Monitor Reaction Progress: Utilize in-process controls, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to monitor the reaction and determine the optimal endpoint, avoiding unnecessary heating.
-
Ensure Inert Atmosphere: Purge the reactor thoroughly with an inert gas (e.g., nitrogen or argon) before starting the reaction and maintain a positive pressure throughout the process.
-
Issue 2: Difficulty in Purifying Talaporfin Sodium Crude Product
-
Question: Our crude talaporfin sodium product is difficult to purify at a larger scale, leading to low purity of the final product. What purification strategies can we employ?
-
Answer: Purification is a critical challenge in scaling up porphyrin synthesis due to the presence of closely related impurities and tar-like byproducts.[1][2] Traditional purification methods like column chromatography can be cumbersome and expensive at an industrial scale.[1][2]
Potential Causes of Impurities:
-
Incomplete Reactions: Residual starting materials or intermediates.
-
Side Products: Formation of other porphyrin-like structures or oligomers.[1][2]
-
Degradation Products: Decomposition of the desired product due to harsh reaction or work-up conditions.
Troubleshooting and Alternative Purification Strategies:
-
Precipitation/Recrystallization: This is often the most scalable method. A common procedure involves dissolving the crude product in a minimal amount of a good solvent and then adding an anti-solvent to precipitate the desired compound. For talaporfin sodium, a method involves dissolving the crude product in water, followed by dilution with methanol (B129727) and precipitation with acetone (B3395972).[4]
-
Solvent Washes: Washing the crude solid with a series of solvents with varying polarities can effectively remove certain impurities.
-
pH Adjustment: The solubility of talaporfin is pH-dependent. Adjusting the pH of the solution can be used to selectively precipitate the product or impurities. For instance, acidifying the reaction mixture can precipitate the free acid form of talaporfin.[4]
-
Preparative HPLC: While potentially expensive, preparative HPLC can be used for high-purity requirements, especially for initial scale-up batches to isolate and identify persistent impurities.
-
Issue 3: Inconsistent Final Product Quality and Appearance
-
Question: We are observing batch-to-batch variability in the color and physical form of our final talaporfin sodium product. What could be causing this, and how can we ensure consistency?
-
Answer: Inconsistencies in the final product's physical properties often point towards variations in purity, residual solvent content, or crystalline form.
Potential Causes:
-
Variable Purity Levels: Inconsistent removal of colored impurities will affect the final product's appearance.
-
Residual Solvents: The presence of different residual solvents from the purification process can alter the crystal structure and appearance of the solid.
-
Polymorphism: The solid may exist in different crystalline forms (polymorphs), which can be influenced by the final precipitation/crystallization conditions (e.g., temperature, solvent composition, rate of addition).
Troubleshooting Steps:
-
Standardize a Robust Purification Protocol: Develop and strictly adhere to a standardized purification protocol with defined solvent ratios, temperatures, and agitation rates.
-
Implement Strict In-Process Controls: Use analytical techniques like HPLC and UV-Vis spectroscopy to check the purity at each step and ensure it meets predefined specifications before proceeding.
-
Drying Process Control: The drying of the final product should be performed under controlled conditions (temperature and vacuum) for a consistent duration to ensure the removal of residual solvents to a specified level.
-
Characterize the Final Product: Use techniques like X-ray powder diffraction (XRPD) to characterize the crystalline form of the final product and ensure batch-to-batch consistency.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical process parameters to monitor during the scale-up of the initial condensation reaction for porphyrin synthesis?
-
A1: Key parameters include the concentration of reactants (pyrrole and aldehyde), reaction temperature, catalyst concentration, and reaction time. In many porphyrin syntheses, maintaining high dilution is crucial to minimize polymerization, which can be a significant challenge during scale-up.[1][2]
-
-
Q2: Are there greener solvent alternatives to the chlorinated solvents often used in porphyrin synthesis?
-
Q3: How can I effectively remove tar-like byproducts formed during the reaction?
-
A3: Filtration of the crude reaction mixture through a pad of silica (B1680970) gel or celite before further purification can help remove a significant portion of the tarry material. Solvent washes of the crude solid can also be effective.
-
-
Q4: What analytical methods are recommended for quality control of talaporfin sodium?
-
A4: A combination of methods should be used. HPLC is essential for determining purity and quantifying impurities.[4] UV-Vis spectroscopy can confirm the characteristic absorption spectrum of the porphyrin macrocycle. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, and Mass Spectrometry (MS) confirms the molecular weight.
-
-
Q5: During the final salt formation step, what is the best way to control the sodium content?
-
A5: The stoichiometry of the sodium hydroxide (B78521) added to the talaporfin free acid is critical. It is recommended to use a standardized solution of sodium hydroxide and add it slowly while monitoring the pH of the solution. The final product should be analyzed for sodium content using techniques like ion chromatography or atomic absorption spectroscopy.
-
Data Presentation
Table 1: Summary of Reported Yields and Purity in Talaporfin Synthesis
| Step | Product | Starting Material | Scale | Yield (%) | Purity (%) | Reference |
| 1 | Talaporfin | Chlorin e6 monoammonium aspartate-4-tert-butyl ester | 20g | 95-96 | 99.1-99.13 | [4] |
| 2 | Talaporfin Sodium | Talaporfin | 15g | 86.7 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of Talaporfin Intermediate
This protocol is based on the method described in patent CN103030644B.[4]
-
Dissolution: Dissolve 20g of chlorin e6 monoammonium aspartate-4-tert-butyl ester in 2000ml of a 1mol/L potassium hydroxide aqueous solution in a suitable reactor at room temperature.
-
Reaction: Heat the reaction mixture to 50-80°C.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cooling: Cool the reaction mixture to room temperature.
-
Precipitation: Adjust the pH of the solution to 3-4 with a 1N dilute hydrochloric acid solution to precipitate a black solid.
-
Extraction: Extract the solid into ethyl acetate (B1210297).
-
Drying: Evaporate the ethyl acetate to dryness to obtain talaporfin as a black powder.
Protocol 2: Preparation of Talaporfin Sodium
This protocol is based on the method described in patent CN103030644B.[4]
-
Dissolution: Place 15g of talaporfin in a single-port flask and slowly add 85ml of a 1mol/L sodium hydroxide aqueous solution while stirring at room temperature until all the solid is dissolved.
-
First Precipitation: Add 400ml of anhydrous methanol and stir for 10 minutes. Then, add 1000ml of acetone and continue stirring for 30 minutes.
-
Isolation of Crude Product: Allow the mixture to stand, then filter to obtain the crude talaporfin sodium product.
-
Purification: Dissolve the 15g of crude talaporfin sodium in 30ml of water.
-
Second Precipitation: Dilute the solution with 300ml of methanol, then add 500ml of acetone and stir to precipitate the purified product.
-
Final Product Isolation: Allow the mixture to stand, then filter to obtain the black solid product.
-
Drying: Dry the solid to obtain the final talaporfin sodium product.
Visualizations
Caption: Experimental workflow for the two-step synthesis of talaporfin sodium.
Caption: Logical workflow for troubleshooting low yield and purity issues.
References
- 1. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. CN103030644B - Preparation method for Talaporfin and intermediate thereof - Google Patents [patents.google.com]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Talaporfin Sodium and Porfimer Sodium in Photodynamic Therapy
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental protocols of two leading photosensitizers.
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is critical to therapeutic success. This guide provides an in-depth, objective comparison of talaporfin (B22635) sodium, a second-generation photosensitizer, and porfimer sodium (Photofrin®), a first-generation agent. This analysis is supported by experimental data to facilitate informed decision-making in research and clinical development.
Efficacy and Safety: A Quantitative Comparison
Clinical and preclinical studies have demonstrated notable differences in the efficacy and safety profiles of talaporfin sodium and porfimer sodium. A key advantage of talaporfin sodium lies in its reduced photosensitivity and deeper tissue penetration due to its activation by light at a longer wavelength.
| Parameter | Talaporfin Sodium | Porfimer Sodium (Photofrin®) | Source(s) |
| Local Complete Response (Esophageal Cancer) | 69.0% | 58.1% | [1][2] |
| Skin Phototoxicity (Esophageal Cancer) | 4.5% | 18.2% | [1] |
| Esophageal Stricture (Esophageal Cancer) | 4.5% | 36.4% | [1] |
| Complete Remission (Superficial Cancers) | Not directly compared in the same study | 82.8% (in a study including lung, esophageal, gastric, cervical, and bladder cancers) | [3] |
Mechanisms of Action: A Tale of Two Photosensitizers
Both talaporfin sodium and porfimer sodium exert their cytotoxic effects through the generation of reactive oxygen species (ROS) upon light activation, leading to tumor cell death and vascular damage. However, the intricacies of their molecular mechanisms and signaling pathways show distinct characteristics.
Talaporfin Sodium: As a second-generation photosensitizer, talaporfin sodium has been shown to induce vascular shutdown through the RhoA/ROCK pathway.[4] More recent studies have also elucidated its role in activating the cGAS-STING pathway, suggesting an immunomodulatory component to its anti-tumor activity.[3][5] The primary mechanisms of cell death induced by talaporfin sodium-mediated PDT are apoptosis and necrosis.[6][7]
Porfimer Sodium: The mechanism of porfimer sodium is primarily attributed to the induction of apoptosis and necrosis in tumor cells through the generation of ROS.[8][9] It also causes significant damage to the tumor vasculature, leading to ischemia and contributing to tumor destruction.[8][10]
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of Talaporfin Sodium and Porfimer Sodium PDT.
Caption: General experimental workflow for in vitro and in vivo PDT studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for in vitro and in vivo studies involving talaporfin sodium and porfimer sodium.
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for assessing the cytotoxic effects of photosensitizers on cancer cells in culture.
-
Cell Culture: Human esophageal squamous cell carcinoma (ESCC) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Photosensitizer Incubation: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with a medium containing either talaporfin sodium (e.g., 0-100 µg/mL) or porfimer sodium (e.g., 0-10 µg/mL) and incubated for a specified period (e.g., 24 hours for talaporfin sodium, 6 hours for porfimer sodium).[11]
-
Light Irradiation: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The cells are then irradiated with a light source at the appropriate wavelength (664 nm for talaporfin sodium, 630 nm for porfimer sodium) and light dose (e.g., 10 J/cm² for talaporfin sodium, 60 J/cm² for porfimer sodium).[11]
-
Cytotoxicity Assessment: Cell viability is assessed 48-96 hours post-irradiation using a standard method such as the MTT or WST-1 assay. Apoptosis can be evaluated by flow cytometry using Annexin V and propidium (B1200493) iodide staining.[11]
In Vivo Xenograft Model Protocol
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of PDT in a mouse model.
-
Tumor Implantation: Human non-small cell lung cancer (NSCLC) cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice). Tumors are allowed to grow to a palpable size (e.g., 3-5 mm in diameter).[4]
-
Photosensitizer Administration: Talaporfin sodium (e.g., 40 mg/m²) or porfimer sodium (e.g., 2 mg/kg) is administered intravenously via the tail vein.
-
Light Application: After a specific drug-light interval (e.g., 4-6 hours for talaporfin sodium, 40-50 hours for porfimer sodium), the tumor area is exposed to laser light of the appropriate wavelength (664 nm for talaporfin sodium, 630 nm for porfimer sodium) and dose (e.g., 100 J/cm²).
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The primary endpoint is typically tumor growth delay or complete tumor regression.[4]
Conclusion
Talaporfin sodium demonstrates a favorable efficacy and safety profile compared to porfimer sodium, particularly concerning photosensitivity. Its activation at a longer wavelength allows for deeper tissue penetration, potentially expanding its therapeutic applications. The elucidation of its distinct signaling pathways, including the immunomodulatory cGAS-STING pathway, opens new avenues for combination therapies. Porfimer sodium remains a clinically relevant photosensitizer with a well-established mechanism of action. The choice between these agents will depend on the specific clinical indication, tumor characteristics, and desired therapeutic outcomes. This guide provides a foundational resource for researchers and clinicians to navigate the selection and application of these important photodynamic agents.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Photodynamic therapy for cancers: a clinical trial of porfimer sodium in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porfimer Sodium Versus PS785 for Photodynamic Therapy (PDT) of Lung Cancer Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verteporfin- and sodium porfimer-mediated photodynamic therapy enhances pancreatic cancer cell death without activating stromal cells in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer [mdpi.com]
A Comparative Guide to the Efficacy of Talaporfin (Sodium) PDT with Histological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talaporfin (B22635) (sodium)-mediated photodynamic therapy (PDT) with alternative cancer treatments, supported by histological and experimental data. Talaporfin sodium, a second-generation photosensitizer, offers advantages over earlier agents, including reduced skin photosensitivity and deeper light penetration due to its activation wavelength of 664 nm.[1] This document details the histological validation of its efficacy, outlines experimental protocols, and visualizes the underlying molecular mechanisms.
Histological Validation of Efficacy
Talaporfin PDT induces significant and selective tissue destruction in cancerous lesions, a fact well-documented through histological analysis. The primary modes of action are direct tumor cell killing through apoptosis and necrosis, and vascular shutdown, leading to ischemic injury.
Histopathological examinations of tumors treated with Talaporfin PDT consistently reveal extensive coagulative necrosis. In a study on experimental tongue cancer in mice, Talaporfin PDT (10 mg/kg drug dose, 100 J/cm² light dose) resulted in necrosis extending to a mean depth of 2.1 mm, which correlated well with the mean tumor thickness of 2.3 mm.[2] Similarly, in rat skin, increasing radiant exposure from 15 J/cm² to 100 J/cm² (at a fixed drug dose of 0.75 mg/kg) led to a corresponding increase in the depth and severity of coagulative necrosis, with higher doses causing extensive damage to deeper adnexal structures.[3][4]
Immunohistochemical analysis further validates the efficacy of Talaporfin PDT. In xenograft models of esophageal squamous cell carcinoma (ESCC), tumors treated with Talaporfin PDT showed a complete loss of Ki67 staining, indicating a total cessation of cell proliferation within the treated area.[1] Histological staining also confirms various cellular and tissue-level changes, including vasculitis, extravasated red blood cells, and the formation of fibrin (B1330869) thrombi in tumor vasculature, which contributes to the overall therapeutic effect.[3]
Quantitative Histological Data
The following tables summarize quantitative data from various preclinical studies, demonstrating the dose-dependent efficacy of Talaporfin PDT.
Table 1: Histological Effects of Talaporfin PDT on Tumor and Normal Tissue
| Tissue/Tumor Model | Talaporfin (Sodium) Dose | Light Dose (664 nm) | Key Histological Findings | Reference |
| Experimental Tongue Cancer (HSC-3 cells) | 10 mg/kg | 100 J/cm² | Mean necrosis depth of 2.1 mm. | [2] |
| Rat Skin | 0.75 mg/kg | 15-25 J/cm² | Vascular injury with minimal epidermal damage. | [3][4] |
| Rat Skin | 0.75 mg/kg | 50 J/cm² | Epidermal damage and vascular injury noted. | [3][4] |
| Rat Skin | 0.75 mg/kg | >50 J/cm² | Vasculitis, extravasated red blood cells, coagulative necrosis. | [3][4] |
| Esophageal Squamous Cell Carcinoma Xenograft | 10 mg/kg | 100 J/cm² | Potent tissue injury with complete abolishment of Ki67 staining. | [1] |
Comparison with Alternative Therapies
Talaporfin PDT has been clinically compared with first-generation photosensitizers and shows promise in treating chemoresistant cancers.
Comparison with Porfimer Sodium PDT
A key alternative in photodynamic therapy is the first-generation photosensitizer, Porfimer sodium (Photofrin®). While both are effective, Talaporfin sodium holds several advantages. Its longer activation wavelength (664 nm vs. ~630 nm for Porfimer sodium) allows for deeper tissue penetration.[1] Clinically, Talaporfin PDT is associated with significantly lower skin phototoxicity and a reduced incidence of esophageal stricture compared to Porfimer sodium PDT in patients treated for esophageal cancer.[2]
A retrospective comparative study on patients with local failure after chemoradiotherapy for esophageal cancer highlighted these advantages.
Table 2: Clinical Outcome Comparison: Talaporfin PDT vs. Porfimer Sodium PDT for Esophageal Cancer
| Outcome | Talaporfin PDT | Porfimer Sodium PDT | p-value | Reference |
| Local Complete Response | 69.0% | 58.1% | Not significant | [2] |
| Skin Phototoxicity | 4.5% | 18.2% | < 0.049 | [2] |
| Esophageal Stricture | 4.5% | 36.4% | < 0.001 | [2] |
Efficacy in Chemoresistant Cancers
Talaporfin PDT has demonstrated potent cytotoxicity in cancer cells that are resistant to conventional chemotherapy. A preclinical study on esophageal squamous cell carcinoma showed that Talaporfin PDT was equally effective in killing 5-fluorouracil (B62378) (5-FU) resistant and sensitive cell lines.[1] This suggests that Talaporfin PDT could be a valuable therapeutic option for patients with chemoresistant tumors, as its mechanism of action, based on oxidative stress, is distinct from that of many chemotherapeutic agents.
Molecular Mechanisms and Signaling Pathways
The efficacy of Talaporfin PDT is rooted in its ability to generate reactive oxygen species (ROS), primarily singlet oxygen, upon light activation. This initiates a cascade of molecular events leading to cell death and vascular damage.
Cellular Death Pathways
Talaporfin PDT can induce multiple forms of cell death, including apoptosis and necrosis, with the dominant pathway often depending on the treatment dose.
-
Apoptosis: At lower doses, Talaporfin PDT primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
-
Necrosis/Necroptosis: At higher doses, the cell death mechanism shifts towards necrosis. This is not just passive cell lysis but can also involve a programmed form of necrosis called necroptosis. This pathway is mediated by receptor-interacting serine-threonine kinases (RIP-1 and RIP-3) and mixed lineage kinase domain-like protein (MLKL).
Vascular Shutdown Pathway
A significant component of Talaporfin PDT's antitumor effect is the rapid shutdown of tumor vasculature. This is primarily an anti-endothelial cell effect. Talaporfin PDT induces microtubule depolymerization in endothelial cells, which triggers the formation of F-actin stress fibers and an increase in myosin light chain (MLC) phosphorylation. This process is mediated by the RhoA/ROCK signaling pathway, leading to endothelial cell contraction, membrane blebbing, and ultimately, vascular occlusion and decreased tumor blood flow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro studies of Talaporfin PDT.
In Vivo Xenograft Tumor Model Protocol
This protocol describes a typical workflow for evaluating the efficacy of Talaporfin PDT in a mouse xenograft model.
-
Cell Culture and Implantation: Human cancer cells (e.g., ESCC cell line TE-11R) are cultured under standard conditions. A suspension of 1 x 10⁷ cells is injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow until they reach a volume of approximately 50-150 mm³.
-
Photosensitizer Administration: Talaporfin (sodium) is administered intravenously via the tail vein at a dose of 10 mg/kg.
-
Laser Irradiation: Two hours after drug administration, the tumor area is irradiated with a 664 nm diode laser at a light dose of 100 J/cm².
-
Monitoring and Endpoint: Tumor volume is monitored for a set period (e.g., 21 days). At the end of the study, mice are euthanized, and tumors are excised.
-
Histological Analysis: Tumors are fixed in 4% buffered paraformaldehyde, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with specific antibodies (e.g., anti-Ki67) for immunohistochemistry to assess cell proliferation.
In Vitro Cytotoxicity and Apoptosis Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a concentration of 1 x 10⁴ cells per well.
-
Photosensitizer Incubation: Cells are incubated with varying concentrations of Talaporfin (sodium) (e.g., 0-100 µg/mL) for 24 hours.[1]
-
Irradiation: After incubation, cells are washed with PBS and immersed in fresh medium. They are then irradiated with a 664 nm laser at a power of 15 mW/cm² for a total dose of 10 J/cm².[1]
-
Cell Viability Assay: Cell viability is assessed 48 hours post-irradiation using a standard assay such as WST-1.
-
Apoptosis Detection: To quantify apoptosis, cells are harvested 4 hours after treatment and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry.
Conclusion
Histological analysis provides compelling evidence for the efficacy of Talaporfin (sodium) PDT. The treatment induces extensive, dose-dependent tumor necrosis and vascular shutdown, while demonstrating efficacy in chemoresistant models. Compared to the first-generation photosensitizer Porfimer sodium, Talaporfin offers a superior safety profile, particularly regarding skin phototoxicity. The well-defined molecular mechanisms, involving both direct cytotoxicity via apoptosis and necroptosis and indirect effects through vascular damage, underscore its potential as a robust and versatile cancer therapy. The detailed protocols provided herein serve as a foundation for further research and development in this promising field.
References
- 1. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Histologic Changes Associated with Talaporfin Sodium-Mediated Photodynamic Therapy in Rat Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histologic changes associated with talaporfin sodium-mediated photodynamic therapy in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Talaporfin (Sodium) and Other Second-Generation Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of talaporfin (B22635) (sodium) with other prominent second-generation photosensitizers, focusing on their performance, mechanisms of action, and supporting experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions for preclinical and clinical applications of photodynamic therapy (PDT).
Introduction to Second-Generation Photosensitizers
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor ablation. Second-generation photosensitizers were developed to overcome the limitations of first-generation agents, such as porfimer sodium, by offering improved chemical purity, higher absorption at longer wavelengths for deeper tissue penetration, and reduced photosensitivity. This guide focuses on a comparative analysis of talaporfin (sodium) against other key second-generation photosensitizers, including verteporfin and temoporfin (B1682017).
Comparative Data of Second-Generation Photosensitizers
The following tables summarize the key photophysical, photochemical, and biological properties of talaporfin (sodium), verteporfin, and temoporfin.
Table 1: Photophysical and Photochemical Properties
| Property | Talaporfin (Sodium) | Verteporfin | Temoporfin (mTHPC) |
| Chemical Class | Chlorin | Benzoporphyrin Derivative | Chlorin |
| Molecular Weight | 798.3 g/mol | 718.8 g/mol | 680.8 g/mol |
| Absorption Maximum (λmax) | ~664 nm | ~690 nm | ~652 nm |
| Molar Extinction Coefficient (ε) | >4.0 x 10^4 M⁻¹cm⁻¹ at λmax | ~3.3 x 10^4 M⁻¹cm⁻¹ at λmax | >3.0 x 10^4 M⁻¹cm⁻¹ at λmax |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 - 0.6 | ~0.4 - 0.5 | ~0.4 - 0.5 |
| Fluorescence Quantum Yield (Φf) | Low | Low | Low |
Table 2: Biological and Clinical Properties
| Property | Talaporfin (Sodium) | Verteporfin | Temoporfin (mTHPC) |
| Tumor-to-Normal Tissue Ratio | 2.32:1 to 5.69:1 in head and neck cancer | Variable, accumulates in neovasculature | High, but prolonged retention |
| Cellular Localization | Early endosomes and lysosomes | Mitochondria, Endoplasmic Reticulum, Golgi Apparatus | Endoplasmic Reticulum, Golgi Apparatus, Lysosomes, Mitochondria |
| Drug-Light Interval | 4 - 6 hours | 15 minutes - 1 hour | 72 - 96 hours |
| Skin Photosensitivity Duration | Mild and short-term (disappears within 15 days) | 24 - 48 hours | Can be severe and prolonged (up to several weeks) |
| Approved Indications | Early-stage lung cancer, malignant brain tumors, esophageal cancer (Japan) | Age-related macular degeneration, certain cancers | Palliative treatment of advanced head and neck cancer (Europe) |
Mechanism of Action and Signaling Pathways
Upon activation by light, second-generation photosensitizers initiate a cascade of photochemical and photobiological events that culminate in cell death. The primary mechanism involves the generation of highly cytotoxic singlet oxygen (¹O₂) and other reactive oxygen species (ROS). These ROS cause direct damage to cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis and necrosis.
Talaporfin (Sodium)
Talaporfin sodium is a chlorin-based photosensitizer that, upon activation at 664 nm, efficiently generates singlet oxygen. It is selectively taken up by cancer cells, a process that is dependent on intracellular ATP and involves both clathrin- and caveolae-dependent endocytosis. Following uptake, talaporfin co-localizes in early endosomes and lysosomes. The generated ROS lead to the disruption of cellular membranes and mitochondrial damage, ultimately triggering cell death through apoptosis and necrosis. Furthermore, talaporfin-based PDT can induce a shutdown of tumor vasculature by activating the RhoA/ROCK pathway.
Caption: Talaporfin (sodium) mechanism of action.
Verteporfin
Verteporfin is a benzoporphyrin derivative that is activated by light at approximately 690 nm. It is known to localize in the mitochondria, endoplasmic reticulum, and Golgi apparatus. A unique aspect of verteporfin's mechanism is its ability to inhibit the Hippo signaling pathway, independent of its photosensitizing activity. The Hippo pathway is a critical regulator of cell proliferation and organ size. Verteporfin disrupts the interaction between Yes-associated protein (YAP) and the TEAD transcription factor, thereby suppressing the expression of genes that promote cell growth and survival. This dual mechanism of action, combining photodynamic effects with the inhibition of a key oncogenic pathway, makes verteporfin a subject of significant research interest.
Caption: Verteporfin's dual mechanism of action.
Temoporfin (mTHPC)
Temoporfin, also known as meta-tetra(hydroxyphenyl)chlorin (mTHPC), is a potent second-generation photosensitizer activated at 652 nm. It exhibits a high singlet oxygen quantum yield and localizes in various cellular organelles, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria. The generation of ROS by activated temoporfin leads to significant cellular damage and the induction of both apoptosis and necrosis.
Caption: Temoporfin (mTHPC) mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of photosensitizers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the viability of cancer cells following PDT.
Caption: In Vitro Cytotoxicity Assay Workflow.
Methodology:
-
Cell Seeding: Plate cancer cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing the desired concentrations of the photosensitizer. Incubate for a predetermined period (e.g., 4-24 hours) in the dark.
-
Washing: Remove the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh medium and irradiate the cells with a light source of the appropriate wavelength (e.g., 664 nm for talaporfin) and light dose.
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Tumor Model
This protocol evaluates the anti-tumor efficacy of PDT in an animal model.
Caption: In Vivo Tumor Model Workflow.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers and calculating the volume.
-
Grouping: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into different groups (e.g., control, light only, photosensitizer only, PDT).
-
Photosensitizer Administration: Administer the photosensitizer intravenously via the tail vein at the desired dose.
-
Drug-Light Interval: Wait for the specific drug-light interval for the chosen photosensitizer to allow for optimal tumor accumulation.
-
Tumor Irradiation: Anesthetize the mice and irradiate the tumor area with a laser of the appropriate wavelength and light dose.
-
Post-Treatment Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days) for a set period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological and molecular analysis.
Singlet Oxygen Quantum Yield (ΦΔ) Measurement
This protocol determines the efficiency of a photosensitizer in generating singlet oxygen. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with singlet oxygen.
Methodology:
-
Sample Preparation: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., ethanol (B145695) or DMSO) in a quartz cuvette. A reference photosensitizer with a known ΦΔ is also prepared under identical conditions.
-
Absorbance Measurement: Measure the initial absorbance of the DPBF at its absorption maximum (around 410 nm).
-
Irradiation: Irradiate the solution with a light source corresponding to the absorption wavelength of the photosensitizer.
-
Monitoring DPBF Bleaching: Periodically measure the decrease in DPBF absorbance at its maximum wavelength during irradiation.
-
Data Analysis: Plot the change in DPBF absorbance over time. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
Calculation of ΦΔ: The singlet oxygen quantum yield of the test photosensitizer is calculated relative to the reference photosensitizer using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_a_reference / I_a_sample) where 'k' is the rate of DPBF bleaching and 'I_a' is the rate of light absorption by the photosensitizer.
Conclusion
The selection of an appropriate photosensitizer is critical for the success of photodynamic therapy. Talaporfin (sodium) stands out as a highly effective second-generation photosensitizer with a favorable safety profile, particularly its reduced skin photosensitivity. Its efficient generation of singlet oxygen, selective tumor accumulation, and ability to induce vascular shutdown contribute to its potent anti-tumor activity. While verteporfin offers the unique advantage of a dual mechanism of action by inhibiting the Hippo pathway, and temoporfin is a highly potent photosensitizer, the prolonged photosensitivity associated with temoporfin can be a clinical limitation. Ultimately, the choice of photosensitizer will depend on the specific clinical indication, tumor characteristics, and desired therapeutic outcome. This guide provides a foundational comparison to aid in the rational selection and development of photosensitizers for photodynamic therapy.
Assessing the Synergistic Effects of Talaporfin Sodium in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Talaporfin (B22635) sodium, a second-generation photosensitizer, has garnered significant attention in the field of photodynamic therapy (PDT) for its targeted cytotoxicity and favorable safety profile. While its efficacy as a monotherapy is established for certain malignancies, emerging research highlights its potential to act synergistically with other anticancer agents, including chemotherapy and immunotherapy. This guide provides a comparative analysis of the synergistic effects of talaporfin sodium with other therapies, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms.
I. Synergistic Effect of Talaporfin Sodium with Chemotherapy
The combination of talaporfin PDT with conventional chemotherapeutic agents has shown promise in enhancing treatment efficacy by complementary mechanisms of action. Talaporfin PDT can induce localized tumor destruction and increase tumor vascular permeability, potentially improving the delivery and effectiveness of systemically administered chemotherapy.
A. Combination with Gemcitabine (B846) and Oxaliplatin (B1677828) for Bile Duct Carcinoma
A study investigating the synergistic effect of talaporfin PDT with gemcitabine and oxaliplatin for bile duct carcinoma (BDC) demonstrated a significant enhancement in anticancer activity both in vitro and in vivo.
Quantitative Data Summary
| Treatment Group | In Vitro Tumor Viability (MTS Assay) | In Vivo Tumor Necrotic Area | In Vivo Apoptosis Positivity | In Vivo PCNA-Labeling Index |
| Control | High | Low | Low | High |
| PDT alone | Moderately Reduced | Increased | Increased | Reduced |
| Gemcitabine + Oxaliplatin | Reduced | Increased | Increased | Reduced |
| PDT + Gemcitabine + Oxaliplatin | Significantly Reduced (Lowest Viability) | Highest | Highest | Lowest |
Data adapted from a study on the BDC cell line (NOZ) and a BALB/c mouse model. "P<0.05" was reported for the combination therapy group compared to other groups for all presented metrics.
Experimental Protocol
-
Cell Line: Human bile duct carcinoma cell line (NOZ).
-
In Vitro Assay: Tumor cell viability was assessed using an MTS assay. Cells were treated with talaporfin sodium followed by light irradiation, and/or with single or combination chemotherapy agents (5-fluorouracil, gemcitabine, oxaliplatin, and cisplatin). The combination of PDT with gemcitabine and oxaliplatin showed the most significant reduction in cell viability.
-
Animal Model: 4-week-old male BALB/c mice with subcutaneously xenografted NOZ tumors.
-
In Vivo Study Design: Mice were divided into control, PDT alone, chemotherapy alone (gemcitabine and oxaliplatin), and combination therapy (PDT + gemcitabine + oxaliplatin) groups.
-
Outcome Measures: Treatment effects were evaluated by measuring the tumor necrotic area, percentage of apoptosis-positive cells (TUNEL assay), vascular endothelial growth factor (VEGF) expression, and proliferating cell nuclear antigen (PCNA)-labeling index.
B. Combination with SN-38 for Undifferentiated Gastric Cancer
Research on non-cytotoxic PDT using talaporfin sodium has revealed a synergistic effect with SN-38 (an active metabolite of irinotecan) in an undifferentiated gastric cancer cell line, HGC27. This combination appears to enhance drug sensitivity by downregulating the CXCR4 signaling pathway, which is associated with cancer stem-like properties.
Quantitative Data Summary
| Cell Line | Treatment | IC50 of SN-38 (µM) | Combination Index (CI) |
| HGC27 | SN-38 alone | 87.5 ± 3.6 | - |
| HGC27 | SN-38 + Non-cytotoxic TS-PDT (5 µM) | 47.8 ± 28.8 | < 1 (Synergism) |
| HGC27 | SN-38 + Non-cytotoxic TS-PDT (10 µM) | 12.3 ± 8.6 | < 1 (Synergism) |
Data from an in vitro study on the HGC27 gastric cancer cell line.
Experimental Protocol
-
Cell Line: Human undifferentiated gastric cancer cell line (HGC27).
-
Methodology: Cell viability was determined by MTT assay. The synergistic effect was quantified using the Combination Index (CI), where CI < 1 indicates synergism. Non-cytotoxic PDT was performed using low concentrations of talaporfin sodium (5 µM and 10 µM) that had minimal impact on cell viability when used alone.
-
Mechanism Analysis: Changes in the expression of drug resistance markers, including C-X-C chemokine receptor type 4 (CXCR4), were analyzed by qRT-PCR, Western blotting, and immunocytochemistry.
Signaling Pathway
A Comparative Analysis of Talaporfin Sodium Photodynamic Therapy Versus Standard of Care in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clinical trial results for talaporfin (B22635) sodium-mediated photodynamic therapy (PDT) against the standard of care for two challenging malignancies: esophageal cancer and glioblastoma. This analysis is based on published clinical data, detailing treatment efficacy, safety profiles, and experimental protocols to inform future research and development.
Talaporfin Sodium: A Second-Generation Photosensitizer
Talaporfin sodium is a second-generation photosensitizer that, when activated by a specific wavelength of light, generates reactive oxygen species (ROS), leading to localized tumor destruction.[1] This mechanism of action, involving direct cell killing, vascular damage, and induction of an anti-tumor immune response, offers a targeted approach to cancer therapy with potentially reduced systemic toxicity compared to conventional treatments.[2]
Esophageal Cancer: Talaporfin PDT as a Salvage Therapy
For patients with local failure of esophageal cancer after chemoradiotherapy (CRT), talaporfin PDT has emerged as a significant salvage treatment option.[3][4]
Standard of Care for Locally Recurrent Esophageal Cancer
The standard of care for locally recurrent esophageal cancer after CRT is multifaceted and depends on patient fitness and tumor characteristics. Options include:
-
Salvage Surgery (Esophagectomy): While potentially curative, it is associated with high morbidity and mortality.[5][6]
-
Chemoradiotherapy: Can be effective but is often limited by prior radiation exposure.[1][7]
-
Endoscopic Resection: An option for superficial lesions.[5][6]
-
Palliative Chemotherapy: For patients not eligible for curative-intent therapies.[1][5]
Clinical Trial Data: Talaporfin PDT vs. Standard of Care
Direct, head-to-head randomized controlled trials comparing talaporfin PDT with the standard of care for salvage therapy in esophageal cancer are limited. However, data from clinical studies of talaporfin PDT can be compared with outcomes reported for standard treatments.
Table 1: Comparison of Outcomes for Salvage Therapy in Locally Recurrent Esophageal Cancer
| Outcome | Talaporfin Sodium PDT | Standard of Care (Salvage Surgery/Chemoradiotherapy) |
| Local Complete Response (L-CR) Rate | 69% - 88.5%[3][8] | Varies significantly with modality and patient selection |
| 2-Year Overall Survival (OS) | ~80% in some studies[9] | ~25% (5-year) for salvage esophagectomy[10] |
| Median Progression-Free Survival (PFS) | 21.2 months (in patients with L-CR)[3] | Varies; often short in recurrent setting |
| Key Adverse Events | Esophageal stricture (4.5% - 41.7%), skin photosensitivity (significantly lower than first-generation photosensitizers)[3][9] | High morbidity and mortality with surgery; toxicity with chemoradiotherapy[5][10] |
Experimental Protocol: Talaporfin PDT for Esophageal Cancer
A typical protocol for talaporfin PDT in clinical trials for esophageal cancer involves the following steps:[8][9]
-
Patient Selection: Patients with locally recurrent esophageal cancer after CRT, not suitable for or refusing surgery.
-
Drug Administration: Intravenous administration of talaporfin sodium, typically at a dose of 40 mg/m².
-
Drug-Light Interval: A waiting period of 4 to 6 hours to allow for preferential accumulation of the photosensitizer in tumor tissue.
-
Laser Irradiation: Endoscopic delivery of laser light at a wavelength of 664 nm to the tumor site. The light dose is typically 100 J/cm².
-
Post-Treatment Care: Patients are monitored for adverse events and advised to avoid direct sunlight for approximately two weeks to manage photosensitivity.[9]
Glioblastoma: Talaporfin PDT as an Adjuvant Therapy
In the treatment of glioblastoma (GBM), a highly aggressive primary brain tumor, talaporfin PDT is being investigated as an intraoperative adjuvant therapy to improve local tumor control after surgical resection.[11][12]
Standard of Care for Newly Diagnosed Glioblastoma
The current standard of care for newly diagnosed GBM, often referred to as the "Stupp protocol," consists of:[13][14][15][16]
-
Maximal Safe Surgical Resection: To remove as much of the tumor as possible.
-
Concurrent Radiotherapy and Temozolomide (TMZ): Daily low-dose TMZ with radiation for six weeks.
-
Adjuvant Temozolomide: Six to twelve cycles of maintenance TMZ.
Clinical Trial Data: Talaporfin PDT vs. Standard of Care
Retrospective studies have compared the outcomes of patients with newly diagnosed GBM who received talaporfin PDT in addition to the standard of care with those who received the standard of care alone.
Table 2: Comparison of Outcomes in Newly Diagnosed Glioblastoma
| Outcome | Talaporfin Sodium PDT + Standard of Care | Standard of Care Alone |
| Median Overall Survival (OS) | 24.6 - 27.4 months[11][12][17] | ~15 - 22.1 months[12][15] |
| Median Progression-Free Survival (PFS) | 10.8 - 19.6 months[11][17] | Varies, generally shorter than with PDT |
| Local Recurrence Rate | Significantly lower in some studies[17] | Higher compared to the PDT group[17] |
| Key Adverse Events | Mild skin photosensitivity, transient neurological deficits[18][19] | Hematologic toxicity from TMZ, radiation necrosis[13] |
Experimental Protocol: Talaporfin PDT for Glioblastoma
The intraoperative application of talaporfin PDT for glioblastoma generally follows this protocol:[11][18]
-
Patient Selection: Patients with newly diagnosed or recurrent glioblastoma undergoing surgical resection.
-
Drug Administration: A single intravenous injection of talaporfin sodium (40 mg/m²) is administered 22-26 hours before surgery.
-
Surgical Resection: Maximal safe resection of the tumor is performed.
-
Laser Irradiation: Following tumor removal, the resection cavity is irradiated with a 664 nm semiconductor laser. The power density is typically 150 mW/cm² with an energy density of 27 J/cm².
-
Post-Treatment Care: Standard post-operative care, including management of potential photosensitivity for a short duration.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action of Talaporfin Sodium Photodynamic Therapy.
Caption: Clinical Workflow for Talaporfin PDT in Esophageal Cancer.
Caption: Clinical Workflow for Intraoperative Talaporfin PDT in Glioblastoma.
Conclusion
Talaporfin sodium photodynamic therapy represents a promising modality in the treatment of esophageal cancer and glioblastoma. In esophageal cancer, it offers a valuable, less invasive salvage option for patients with local recurrence after chemoradiotherapy, demonstrating high local control rates. For glioblastoma, its use as an intraoperative adjuvant therapy appears to improve survival outcomes compared to the standard of care alone. While the available data is encouraging, further large-scale, randomized controlled trials are warranted to definitively establish the comparative efficacy of talaporfin PDT and solidify its role in the standard of care for these challenging cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatments for recurrent esophageal cancer | Canadian Cancer Society [cancer.ca]
- 6. Photodynamic Therapy for Esophageal Cancer [e-ce.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Photodynamic therapy with talaporfin sodium for endoscopically unresectable gastric cancer using a novel simultaneous light‐emitting method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy Using Talaporfin Sodium for Local Failure after Chemoradiotherapy or Radiotherapy for Esophageal Cancer: A Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Definitive re-irradiation of locally recurrent esophageal cancer after trimodality therapy in patients with a poor performance status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Options for Recurrent Glioblastoma—Efficacy of Talaporfin Sodium Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic Therapy for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newly Diagnosed Glioblastoma: A Review on Clinical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 17. researchgate.net [researchgate.net]
- 18. Phase II clinical study on intraoperative photodynamic therapy with talaporfin sodium and semiconductor laser in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Comparative Guide to the Preclinical Reproducibility and Validation of Talaporfin (Sodium) in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of talaporfin (B22635) (sodium), a second-generation photosensitizer, with alternative photodynamic therapy (PDT) agents. The information herein is supported by experimental data from various preclinical studies, offering a resource for evaluating the reproducibility and validation of talaporfin's therapeutic potential.
Introduction to Talaporfin (Sodium) and Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizing agent, which upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) to induce localized tumor cell death. Talaporfin (sodium), also known as mono-L-aspartyl chlorin (B1196114) e6 (NPe6), is a second-generation photosensitizer that has garnered significant interest due to its favorable pharmacokinetic and photodynamic properties. Compared to first-generation photosensitizers like porfimer sodium (Photofrin®), talaporfin sodium exhibits faster clearance from the body, potentially reducing the duration of skin photosensitivity, a common side effect of PDT.[1] Furthermore, its activation at a longer wavelength of light (around 664 nm) allows for deeper tissue penetration.[2]
Mechanism of Action of Talaporfin (Sodium)
The primary mechanism of action for talaporfin-mediated PDT involves the generation of ROS, which triggers a cascade of cellular events leading to apoptosis, necrosis, and the induction of an anti-tumor immune response.[3][4] Upon intravenous administration, talaporfin sodium selectively accumulates in tumor tissues. Subsequent irradiation with a 664 nm laser excites the talaporfin molecule, leading to the production of singlet oxygen and other ROS. These highly reactive species cause oxidative damage to cellular components, including mitochondria and cellular membranes, initiating apoptosis.[3] Recent studies have also highlighted the role of talaporfin-PDT in inducing immunogenic cell death, which can lead to a systemic anti-tumor immune response.[5][6]
Comparative Preclinical Efficacy
The following tables summarize quantitative data from preclinical studies, comparing the in vitro cytotoxicity and in vivo tumor response of talaporfin (sodium) with other photosensitizers.
In Vitro Cytotoxicity
| Photosensitizer | Cell Line | Cancer Type | IC50 (µM) | Light Dose (J/cm²) | Reference |
| Talaporfin (Sodium) | HGC27 | Gastric Cancer | 13.4 ± 1.0 | Not Specified | [7] |
| Talaporfin (Sodium) | MKN74 | Gastric Cancer | 17.4 ± 2.3 | Not Specified | [7] |
| Talaporfin (Sodium) | HCT116 | Colorectal Cancer | 16.58 (Parental) | Not Specified | [3] |
| Talaporfin (Sodium) | HCT116 (STING KO) | Colorectal Cancer | 19.21 | Not Specified | [3] |
| Temoporfin (mTHPC) | 4T1 | Mouse Breast Cancer | 0.05 | 0.3 W/cm² for 1 hr | [8] |
| Temoporfin (mTHPC) | Various | Head and Neck | 0.10 - 0.20 | 1.8 | [9] |
| Photofrin® | HT29 | Colon Cancer | ~10 µg/mL | 100 | [10] |
In Vivo Tumor Response
| Photosensitizer | Animal Model | Tumor Model | Dose (mg/kg) | Light Dose (J/cm²) | Tumor Response | Reference |
| Talaporfin (Sodium) | NOD/SCID Mice | Esophageal Squamous Cell Carcinoma (TE-11R Xenograft) | 10 | 100 | Significant tumor growth inhibition | [2] |
| Temoporfin (mTHPC) | RAG-2 Mice | Oral Squamous Cell Carcinoma Xenograft | Not Specified | Not Specified | High efficacy in tumor remission and growth retardation | [11] |
| Photofrin® | RAG-2 Mice | Oral Squamous Cell Carcinoma Xenograft | Not Specified | Not Specified | High efficacy in tumor remission and growth retardation | [11] |
| Redaporfin | BALB/c Mice | Colon Carcinoma (CT26) | 1.5 | 74 | 83% complete tumor regression | [12] |
Experimental Protocols
In Vitro Photodynamic Therapy Workflow
A standardized workflow is crucial for the reproducibility of in vitro PDT studies.
Key Methodological Details:
-
Cell Culture: Human esophageal squamous cell carcinoma (ESCC) cell lines (e.g., TE-5, TE-8, TE-10, TE-11) are commonly used.[2] Cells are cultured in appropriate media and conditions.
-
Photosensitizer Incubation: Cells are incubated with varying concentrations of the photosensitizer (e.g., talaporfin sodium 0-100 µg/mL) for a specified duration (e.g., 24 hours).[2]
-
Irradiation: After washing to remove the unbound photosensitizer, cells are irradiated with a laser at the specific wavelength for the photosensitizer (e.g., 664 nm for talaporfin) and a defined light dose (e.g., 10 J/cm²).[2]
-
Assessment of Cytotoxicity: Cell viability is typically assessed 48 hours post-irradiation using assays like WST-1 or MTT.[2] Apoptosis can be evaluated by methods such as Annexin V/PI staining and flow cytometry.[2]
In Vivo Xenograft Model Protocol
-
Animal Models: Immunocompromised mice, such as NOD/SCID or nude mice, are frequently used for xenograft studies.[2]
-
Tumor Implantation: Human cancer cells (e.g., 5 x 10⁶ TE-11R cells) are subcutaneously injected into the flank of the mice.[2]
-
PDT Treatment: When tumors reach a specific volume (e.g., 50-150 mm³), the photosensitizer is administered intravenously (e.g., talaporfin sodium at 0-10 mg/kg).[2] After a set drug-light interval (e.g., 2 hours for talaporfin), the tumor is irradiated with a laser at the appropriate wavelength and light dose (e.g., 100 J/cm²).[2]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) for a defined period (e.g., 21 days) to assess treatment efficacy.[2]
Comparison with Alternative Photosensitizers
The choice of photosensitizer is critical for the success of PDT. The following diagram and table compare the key features of talaporfin (sodium) with other commonly used photosensitizers.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo efficacy of photofrin and pheophorbide a, a bacteriochlorin, in photodynamic therapy of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Intravenous Single-Dose Toxicity of Redaporfin-Based Photodynamic Therapy in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Talaporfin Sodium in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-synthesis of clinical findings on talaporfin (B22635) sodium, a second-generation photosensitizer for photodynamic therapy (PDT). It objectively compares its performance against alternative treatments and presents supporting experimental data from various clinical studies.
Mechanism of Action
Talaporfin sodium, also known by its trade name Laserphyrin, is a porphyrin-based photosensitizer.[1] Its therapeutic effect is achieved through photodynamic therapy, a process that involves the administration of the photosensitizer, its accumulation in target cancer cells, and subsequent activation by light of a specific wavelength.[1][2]
Upon intravenous administration, talaporfin sodium selectively accumulates in cancerous tissues due to the enhanced permeability and retention (EPR) effect, a phenomenon characteristic of solid tumors.[1][2] Following a specific drug-light interval, the tumor is illuminated with laser light, typically at a wavelength of 664 nm.[1][2][3] This excites the talaporfin sodium molecule, leading to the production of reactive oxygen species (ROS), primarily singlet oxygen.[1][2] These highly reactive molecules induce cellular damage through lipid peroxidation, protein oxidation, and DNA cross-linking, ultimately leading to apoptosis or necrosis of the cancer cells.[1][2]
A crucial aspect of talaporfin sodium's mechanism is its ability to disrupt tumor vasculature. The generated ROS damage the endothelial cells lining the tumor blood vessels, causing vascular shutdown and subsequent tumor ischemia.[1][4] This dual action of direct cytotoxicity and vascular damage contributes to its potent anti-cancer activity.[1] Furthermore, the destruction of cancer cells can trigger an anti-tumor immune response.[2]
Clinical Applications and Efficacy
Talaporfin sodium has been investigated and approved for the treatment of several malignancies, primarily in Japan.[5][6][7] Clinical studies have demonstrated its efficacy as a salvage therapy for local failure after chemoradiotherapy (CRT) for esophageal cancer and for early-stage lung cancer.[5][6][7] Its use has also been explored in glioblastoma, cholangiocarcinoma, and gastric cancer.[5][8][9][10]
Comparison with Porfimer Sodium
A key alternative to talaporfin sodium is porfimer sodium, a first-generation photosensitizer. Clinical data suggests that talaporfin sodium offers several advantages.
| Feature | Talaporfin Sodium | Porfimer Sodium | Reference |
| Excitation Wavelength | 664 nm | 630 nm | [3] |
| Tissue Penetration | Deeper | Shallower | [3] |
| Cutaneous Phototoxicity | Significantly Lower (4.5%) | Higher (18.2%) | [3][5] |
| Sunshade Period | ~2 weeks | >1 month | [3][6] |
| Esophageal Stricture | Significantly Lower (4.5%) | Higher (36.4%) | [3][5] |
| Local Complete Response (Esophageal Cancer after CRT) | 69.0% | 58.1% | [3] |
Note: The local complete response rates for esophageal cancer after CRT were not statistically significantly different in the cited retrospective study.[3]
Efficacy in Esophageal Cancer (Salvage Therapy)
For patients with local failure after CRT for esophageal cancer, PDT with talaporfin sodium has shown promising results.
| Study | Number of Patients/Lesions | Complete Response (CR) Rate | Key Adverse Events | Reference |
| Phase II Multi-institutional Trial | 26 patients, 28 lesions | 88.5% | No cutaneous skin toxicity, no severe adverse events | [5][9] |
| Retrospective Study (Amanuma et al.) | 34 patients | 68% (81% for T1, 46% for T2) | Not specified | [5] |
| Single Center Experience | 12 patients | 83.3% | Esophageal stricture (41.7%, manageable with dilation) | [11] |
Efficacy in Other Cancers
-
Early-Stage Lung Cancer: A phase II study with 41 patients and 46 lesions reported a complete response rate of 84.6%. Skin photosensitivity typically resolved within two weeks.[5][6]
-
Glioblastoma: A retrospective study of 100 patients with IDH-wildtype glioblastoma showed that the PDT group (44 patients) had a significantly longer median progression-free survival (10.8 vs. 9.3 months) and overall survival (24.6 vs. 17.6 months) compared to the non-PDT group. The local recurrence rate was also significantly lower in the PDT group (51.3% vs. 83.9%).[10]
-
Cholangiocarcinoma: A preliminary clinical trial in 7 patients with bile duct carcinoma demonstrated that talaporfin sodium PDT is a safe and useful treatment for local control.[12] Case reports have also shown dramatic improvements in bile duct stenosis.[8]
Experimental Protocols
The successful application of talaporfin sodium PDT relies on a precisely defined experimental protocol.
Key Methodological Details
-
Dosage: A fixed dose of 40 mg/m² of talaporfin sodium is typically administered intravenously.[3][13]
-
Laser System: A diode laser with a wavelength of 664 nm is used to excite the talaporfin sodium.[3][6]
-
Laser Fluence Rate: Dose-escalation studies have been conducted, with fluence rates ranging from 50 J/cm² to 100 J/cm².[3] A common energy level used in clinical practice is 100 J/cm².[14]
-
Drug-Light Interval: The time between drug administration and laser illumination is crucial for optimal efficacy and is typically between 4 to 6 hours.[13]
Safety and Tolerability
Talaporfin sodium is generally well-tolerated.[15] The most common side effects are related to the photodynamic process and include local reactions at the treatment site such as pain, swelling, and redness.[1][16] Systemic side effects like nausea, vomiting, and fatigue can also occur but are less common.[1][16]
The most significant advantage of talaporfin sodium over first-generation photosensitizers is the reduced risk and duration of cutaneous photosensitivity.[3][5][6] Patients are advised to avoid direct sunlight for approximately two weeks following treatment.[3][5] While esophageal stricture can occur, particularly in the treatment of esophageal cancer, it is significantly less frequent than with porfimer sodium and can often be managed with endoscopic balloon dilation.[3][5][11]
Conclusion
The available clinical data, while not from a formal meta-analysis, consistently demonstrates that talaporfin sodium is an effective and safe second-generation photosensitizer for photodynamic therapy across a range of solid tumors. Its favorable safety profile, particularly the reduced cutaneous photosensitivity compared to porfimer sodium, makes it a valuable treatment option, especially as a salvage therapy for patients who have failed other conventional treatments. Further large-scale, randomized controlled trials will be beneficial to solidify its role in the oncological treatment landscape.
References
- 1. What is Talaporfin Sodium used for? [synapse.patsnap.com]
- 2. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]
- 3. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodynamic Therapy using Talaporfin Sodium for the Recurrence of Cholangiocarcinoma after Surgical Resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy with talaporfin sodium for endoscopically unresectable gastric cancer using a novel simultaneous light‐emitting method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Benefits of Photodynamic Therapy Using Talaporfin Sodium in Patients With Isocitrate Dehydrogenase -Wildtype Diagnosed Glioblastoma: A Retrospective Study of 100 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Photodynamic therapy using talaporfin sodium (Laserphyrin®) for bile duct carcinoma: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Advancements in photodynamic therapy of esophageal cancer [frontiersin.org]
- 14. Two cases of bile duct carcinoma patients who underwent the photodynamic therapy using talaporfin sodium (Laserphyrin®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Talaporfin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the side effects of Talaporfin Sodium? [synapse.patsnap.com]
Benchmarking Talaporfin (Sodium) Performance Against Novel Photosensitizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Talaporfin (B22635) (sodium), a second-generation photosensitizer, against a selection of novel photosensitizers that represent the forefront of photodynamic therapy (PDT) research. The information presented herein is supported by experimental data to aid in the evaluation and selection of photosensitizers for research and development purposes.
Introduction to Photosensitizers in Photodynamic Therapy
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cellular and tissue destruction. The efficacy of PDT is critically dependent on the photophysical and biological properties of the photosensitizer employed.
Talaporfin (sodium) , also known as mono-L-aspartyl chlorin (B1196114) e6 (NPe6), is a second-generation photosensitizer derived from chlorophyll.[1] It exhibits favorable characteristics over first-generation photosensitizers, such as porfimer sodium, including a longer absorption wavelength for deeper tissue penetration and more rapid clearance from the body, which reduces the duration of skin photosensitivity.[1][2]
Novel photosensitizers are being developed to further enhance the efficacy and selectivity of PDT. These advancements include strategies to improve tumor targeting, increase ROS generation, and overcome challenges such as tumor hypoxia. This guide will focus on a comparative analysis of talaporfin (sodium) with three classes of novel photosensitizers:
-
Glyco-conjugated Chlorins: These third-generation photosensitizers, such as glucose-conjugated chlorin e6 (G-chlorin) and mannose-conjugated chlorin e6 (M-chlorin), are designed to exploit the altered metabolic and immunological landscape of tumors for enhanced uptake and targeting.[3][4]
-
BODIPY Dyes: Boron-dipyrromethene (BODIPY) based photosensitizers are a versatile class of synthetic dyes known for their excellent photophysical properties, including high molar extinction coefficients and tunable absorption spectra.[5]
-
Ruthenium-based Complexes: These transition metal-based photosensitizers offer unique photochemical properties, including the ability to generate multiple types of ROS and to be activated by near-infrared (NIR) light, which allows for deeper tissue penetration.[6]
Quantitative Performance Data
The following tables summarize the key quantitative performance parameters of talaporfin (sodium) and the selected novel photosensitizers.
Table 1: Photophysical Properties
| Property | Talaporfin (sodium) | G-Chlorin (Glucose-conjugated) | M-Chlorin (Mannose-conjugated) | Representative BODIPY | Representative Ruthenium Complex |
| Chemical Class | Chlorin | Glyco-conjugated Chlorin | Glyco-conjugated Chlorin | Boron-dipyrromethene | Ruthenium Polypyridyl Complex |
| Absorption Max (λmax) | ~664 nm[2] | ~670 nm[7] | Not explicitly stated, likely similar to Chlorin e6 (~660-670 nm) | Varies (e.g., ~523 nm in ethanol)[8] | Tunable (can be shifted to NIR region)[6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.53[9] | Not explicitly stated, but expected to be high | Not explicitly stated, but expected to be high | Can be high with heavy atom substitution[1] | Efficient ¹O₂ and other ROS generation[9] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Talaporfin (sodium) | G-Chlorin (Glucose-conjugated) | M-Chlorin (Mannose-conjugated) | Representative BODIPY | Representative Ruthenium Complex |
| HGC27 (Gastric Cancer) | 13.4 ± 1.0 µM[4] | Not Reported | Not Reported | Not Reported | Not Reported |
| MKN74 (Gastric Cancer) | 17.4 ± 2.3 µM[4] | Not Reported | Not Reported | Not Reported | Not Reported |
| Canine Mammary Carcinoma (SNP) | 30.6 µg/mL (at 15 J/cm²)[7] | 1.7 µg/mL (at 15 J/cm²)[7] | Not Reported | Not Reported | Not Reported |
| Human Glioma (T98G, A172, U251) | Dose-dependent apoptosis observed | Not Reported | Not Reported | Not Reported | Not Reported |
| Melanoma (B16F10) | Not Reported | Not Reported | Not Reported | Not Reported | Potent cytotoxicity upon NIR activation[6] |
Note: IC50 values are highly dependent on the specific cell line, photosensitizer concentration, light dose, and incubation time. Direct comparison should be made with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and compare the performance of photosensitizers.
In Vitro Phototoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a photosensitizer in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HGC27, MKN74)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Photosensitizer stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Light source with a wavelength corresponding to the photosensitizer's absorption maximum (e.g., 664 nm laser for Talaporfin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Photosensitizer Incubation: Prepare serial dilutions of the photosensitizer in complete medium. Remove the old medium from the wells and add 100 µL of the photosensitizer dilutions to the respective wells. Include wells with medium only as a negative control. Incubate for a predetermined time (e.g., 4 to 24 hours) in the dark.
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with 100 µL of PBS.
-
Irradiation: Add 100 µL of fresh complete medium to each well. Expose the plate to the light source at a specific power density and for a duration to achieve the desired light dose (e.g., 10 J/cm²). Keep a duplicate plate in the dark as a control for dark toxicity.
-
Post-irradiation Incubation: Return the plates to the incubator for 24 to 48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the photosensitizer concentration and determine the IC50 value using a suitable software.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of photosensitizer efficacy in a subcutaneous tumor model in mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Photosensitizer solution for injection
-
Light source with appropriate wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100 µL of PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., control, photosensitizer only, light only, and photosensitizer + light).
-
Photosensitizer Administration: Administer the photosensitizer to the mice via an appropriate route (e.g., intravenous injection).
-
Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue (this interval needs to be optimized for each photosensitizer).
-
Irradiation: Anesthetize the mice and deliver the light dose to the tumor area using the fiber optic system.
-
Post-treatment Monitoring: Continue to monitor tumor growth and the general health of the mice.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry). The primary endpoint is typically tumor growth inhibition or regression.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways activated by talaporfin (sodium) and the selected novel photosensitizers.
Caption: General workflow of photodynamic therapy.
Caption: Signaling pathways activated by Talaporfin-PDT.
Caption: Signaling pathways of novel photosensitizers.
Conclusion
Talaporfin (sodium) remains a valuable and clinically relevant photosensitizer, offering a solid benchmark for the development of new photodynamic agents. Novel photosensitizers, such as glyco-conjugated chlorins, BODIPY dyes, and ruthenium complexes, demonstrate promising advancements in terms of enhanced cytotoxicity, improved tumor targeting, and the ability to modulate the tumor microenvironment and stimulate an anti-tumor immune response. The choice of photosensitizer for a particular application will depend on a careful evaluation of its photophysical properties, biological activity, and the specific therapeutic goals. This guide provides a framework for such a comparative assessment, and the detailed experimental protocols offer a starting point for researchers to conduct their own benchmarking studies.
References
- 1. BODIPYs in PDT: A Journey through the Most Interesting Molecules Produced in the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Basic Study of Photodynamic Therapy with Glucose-Conjugated Chlorin e6 Using Mammary Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New BODIPYs for photodynamic therapy (PDT): Synthesis and activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of immunogenic cell death-inducing ruthenium-based photosensitizers for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular‐targeted photodynamic therapy with glucose‐conjugated chlorin e6 for dogs with spontaneously occurring tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Photodynamic Therapy Based on Sugar-Conjugated Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photodynamic therapy with talaporfin sodium induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring Talaporfin (Sodium) Uptake: A Cross-Validation of Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of cellular and tissue uptake of photosensitizers is paramount for the successful development and application of photodynamic therapy (PDT). This guide provides a comprehensive cross-validation of different methods to measure the uptake of talaporfin (B22635) (sodium), a second-generation photosensitizer. We will delve into the experimental protocols of three common methodologies: High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and Flow Cytometry, presenting a comparative analysis of their performance with supporting data.
Introduction to Talaporfin (Sodium) and its Quantification
Talaporfin (sodium), a chlorin (B1196114) e6 derivative, is a potent photosensitizer that, upon activation by light of a specific wavelength (approximately 664 nm), generates reactive oxygen species (ROS) that induce localized cellular necrosis and apoptosis in tumor tissues. The efficacy of PDT is directly correlated with the concentration of the photosensitizer accumulated in the target tissue. Therefore, precise and reliable measurement of talaporfin (sodium) uptake is a critical step in preclinical and clinical studies. This guide will explore and compare the primary analytical methods used for this purpose.
Comparison of Quantitative Methods for Talaporfin (Sodium) Uptake
The selection of an appropriate method for quantifying talaporfin (sodium) uptake depends on various factors, including the sample type (in vitro cell cultures vs. in vivo tissue samples), the required sensitivity, and the available equipment. Here, we compare HPLC, Fluorescence Spectroscopy, and Flow Cytometry.
| Method | Principle | Sample Type | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of talaporfin from a complex mixture followed by quantification, typically using a UV-Vis or fluorescence detector. | Cell lysates, Tissue homogenates, Plasma | High specificity and accuracy; Considered the "gold standard" for quantification; Can separate talaporfin from its metabolites. | Requires extensive sample preparation (extraction); Destructive to the sample; Lower throughput compared to other methods. |
| Fluorescence Spectroscopy (Microplate Reader) | Measurement of the intrinsic fluorescence of talaporfin at its characteristic excitation and emission wavelengths. | Cell lysates, Tissue homogenates, Plasma | High sensitivity; High-throughput; Non-destructive to the sample (in some applications); Relatively simple and rapid. | Susceptible to interference from autofluorescence of biological molecules; Fluorescence intensity can be affected by the local microenvironment (pH, quenching). |
| Flow Cytometry | Measures the fluorescence intensity of individual cells that have taken up talaporfin. | Cell suspensions | Provides single-cell resolution, allowing for the analysis of uptake heterogeneity within a cell population; High-throughput. | Primarily for in vitro cell suspensions; Provides relative quantification (mean fluorescence intensity) unless calibrated with standards; Susceptible to spectral overlap from other fluorophores. |
Supporting Experimental Data: Correlation of Fluorescence with HPLC
A key aspect of validating fluorescence-based methods is to correlate their readouts with the more quantitative HPLC method. A study on malignant glioma tissues demonstrated a strong correlation between the fluorescence intensity of talaporfin (sodium) observed intraoperatively and the concentration of the photosensitizer as determined by HPLC.[1]
The study categorized the observed fluorescence into three levels: strong, weak, and no fluorescence. The corresponding mean concentrations of talaporfin (sodium) measured by HPLC were as follows:
| Fluorescence Intensity | Mean Talaporfin (Sodium) Concentration (µg/g of tissue)[1] |
| Strong | 1.62 |
| Weak | 0.67 |
| No Fluorescence | 0.19 |
This data indicates that fluorescence intensity can serve as a reliable semi-quantitative and, with proper calibration, a quantitative measure of talaporfin (sodium) uptake in tissue.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. Below are representative protocols for each of the discussed methods.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps for the extraction and quantification of talaporfin (sodium) from tissue samples.
a. Sample Preparation and Extraction:
-
Excise tissue samples and weigh them.
-
Homogenize the tissue samples in a suitable buffer.
-
To precipitate proteins, add an organic solvent such as acetonitrile (B52724) or methanol.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the extracted talaporfin (sodium).
-
The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the HPLC mobile phase for analysis.
b. HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A fluorescence detector is highly sensitive for talaporfin (sodium). The excitation wavelength is typically set around 400-405 nm, and the emission is monitored at approximately 665 nm. A UV-Vis detector can also be used, with detection at the Soret band (around 400 nm) or the Q-band (around 664 nm).
-
Quantification: A standard curve is generated using known concentrations of talaporfin (sodium). The concentration in the samples is then determined by comparing their peak areas to the standard curve.
Fluorescence Spectroscopy (Microplate Reader)
This method is well-suited for in vitro experiments with cell cultures.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Incubation with Talaporfin (Sodium): Remove the culture medium and add fresh medium containing the desired concentration of talaporfin (sodium). Incubate for the desired time period.
-
Washing: After incubation, aspirate the medium containing talaporfin (sodium) and wash the cells multiple times with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Cell Lysis: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent like Triton X-100).
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader.
-
Excitation Wavelength: ~405 nm
-
Emission Wavelength: ~665 nm
-
-
Quantification: The fluorescence intensity can be correlated to the amount of talaporfin (sodium) uptake. For absolute quantification, a standard curve of known concentrations of talaporfin (sodium) in the same lysis buffer should be prepared and measured.
Flow Cytometry
This protocol is ideal for analyzing talaporfin (sodium) uptake in a population of suspended cells.
-
Cell Preparation: Harvest cells (e.g., by trypsinization for adherent cells) and prepare a single-cell suspension in a suitable buffer, such as PBS with a small amount of serum to maintain cell viability.
-
Incubation with Talaporfin (Sodium): Incubate the cell suspension with the desired concentration of talaporfin (sodium) for the specified time.
-
Washing: After incubation, wash the cells by centrifugation and resuspension in fresh PBS to remove extracellular talaporfin (sodium). Repeat this step two to three times.
-
Flow Cytometric Analysis:
-
Resuspend the final cell pellet in a suitable sheath fluid for flow cytometry.
-
Analyze the cells on a flow cytometer equipped with a laser that can excite talaporfin (sodium) (e.g., a 405 nm violet laser or a 633/640 nm red laser).
-
Detect the fluorescence emission using an appropriate filter (e.g., a 660/20 nm bandpass filter).
-
-
Data Analysis: The data is typically presented as a histogram of fluorescence intensity. The mean fluorescence intensity (MFI) of the cell population is used as a measure of the average talaporfin (sodium) uptake per cell.
Visualizations: Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for comparing these methods and the known signaling pathway of talaporfin (sodium) uptake.
Caption: Workflow for cross-validation of talaporfin uptake methods.
Caption: Talaporfin (sodium) cellular uptake is an active process.
Conclusion
The quantification of talaporfin (sodium) uptake is a critical parameter in the development of effective photodynamic therapies. While HPLC remains the gold standard for its accuracy and specificity, fluorescence-based methods, including fluorescence spectroscopy and flow cytometry, offer high-throughput and sensitive alternatives. The strong correlation observed between fluorescence intensity and HPLC-determined concentrations validates the use of these less labor-intensive methods for routine analysis and screening. The choice of method should be guided by the specific research question, the nature of the samples, and the available resources. By understanding the principles and protocols of each technique, researchers can make informed decisions to obtain reliable and reproducible data on talaporfin (sodium) uptake.
References
A Comparative Safety Analysis of Talaporfin (Sodium) and Other Photodynamic Therapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Safety Profiles in Photodynamic Therapy with Supporting Data and Methodologies.
This guide provides a comprehensive comparison of the safety profile of talaporfin (B22635) (sodium) with other prominent photodynamic therapy (PDT) agents, including porfimer sodium, verteporfin, and 5-aminolevulinic acid (5-ALA). The information is curated from clinical trial data and peer-reviewed studies to assist in informed decision-making during drug development and research.
Executive Summary
Photodynamic therapy (PDT) is a clinically approved modality for various malignancies and non-malignant conditions, leveraging a photosensitizer, light, and oxygen to induce targeted cell death. While effective, the safety profiles of different photosensitizers vary considerably, with adverse events such as photosensitivity being a primary concern. Talaporfin (sodium), a second-generation photosensitizer, has been developed to improve upon the safety of first-generation agents. Clinical data indicates that talaporfin (sodium) offers a significantly improved safety profile, most notably a reduced incidence and duration of skin phototoxicity compared to porfimer sodium. Verteporfin and 5-ALA also present distinct safety considerations related to their specific clinical applications.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of key adverse events associated with talaporfin (sodium) and other leading PDT agents, based on data from clinical trials. It is important to note that these rates are derived from different studies and patient populations, and direct head-to-head trials for all agents are limited.
| Adverse Event | Talaporfin (Sodium) | Porfimer Sodium (Photofrin®) | Verteporfin (Visudyne®) | 5-Aminolevulinic Acid (5-ALA) |
| Skin Phototoxicity | 4.5%[1] | 18.2% - 32%[1][2] | 3% (transient)[3] | 14.3% (in combination with Talaporfin)[4] |
| Duration of Photosensitivity | Disappeared within 2 weeks in 84.8% of patients[1][2] | Up to 90 days[5] | Not specified, transient | Not specified |
| Treatment Site Pain/Irritation | Frequently reported[6] | Frequently reported[7] | 13.4% (injection site)[8] | 12% of patients reported irritation[9] |
| Esophageal Stricture | 4.5%[1] | 36.4%[1] | Not applicable | Not applicable |
| Visual Disturbances | Not commonly reported | Not commonly reported | 18% (transient)[3] | Not applicable |
| Infusion-related Back Pain | Not commonly reported | Not commonly reported | 2%[3][8] | Not applicable |
| Gastrointestinal Issues (Nausea/Vomiting) | Observed in some patients[6] | Frequently reported[10] | Not commonly reported | Not applicable |
Detailed Experimental Protocols
The methodologies for assessing the safety of these PDT agents in clinical trials are crucial for interpreting the data. Below are representative experimental protocols derived from published studies.
Talaporfin (Sodium) Safety Assessment Protocol (Esophageal Cancer)
-
Patient Population: Patients with local failure after chemoradiotherapy for esophageal cancer.[1]
-
Photosensitizer Administration: Talaporfin (sodium) administered intravenously at a dose of 40 mg/m².[2]
-
Drug-Light Interval: Laser illumination performed 4 hours after administration of talaporfin (sodium).[2]
-
Light Application: A diode laser with a wavelength of 664 nm is used for illumination.[11] The power density is set at 150 mW/cm² with an energy level of 100 J/cm².[2]
-
Safety Monitoring: Patients are monitored for adverse events, with a specific focus on skin phototoxicity and esophageal stricture. Skin photosensitivity is assessed, with patients instructed to avoid sunlight for a specified period (e.g., two weeks).[1]
Porfimer Sodium Safety Assessment Protocol (Esophageal Cancer)
-
Patient Population: Patients with local failure after chemoradiotherapy for esophageal cancer.[1]
-
Photosensitizer Administration: Porfimer sodium administered intravenously at a dose of 2 mg/kg.[2]
-
Drug-Light Interval: Laser illumination performed 48-72 hours after administration.[2]
-
Light Application: An excimer dye laser with a wavelength of 630 nm is used for illumination, with a fluence of 75 J/cm².[2]
-
Safety Monitoring: Patients are instructed to avoid sunlight or strong artificial light for at least one month after porfimer sodium administration.[2] Adverse events, particularly cutaneous phototoxicity and esophageal stricture, are recorded.[1]
Verteporfin Safety Assessment Protocol (Age-Related Macular Degeneration)
-
Patient Population: Patients with subfoveal choroidal neovascularization due to age-related macular degeneration.[3]
-
Photosensitizer Administration: Verteporfin is administered intravenously.
-
Drug-Light Interval: Light application is performed shortly after the infusion of verteporfin.
-
Light Application: A non-thermal laser is used to activate the drug in the targeted area of the macula.
-
Safety Monitoring: Adverse events are monitored, with a focus on visual disturbances, injection site reactions, photosensitivity, and infusion-related pain.[3][8]
5-ALA Safety Assessment Protocol (Actinic Keratosis)
-
Patient Population: Patients with actinic keratoses.[9]
-
Photosensitizer Administration: A 10% 5-ALA gel is topically applied to the affected areas.[9]
-
Drug-Light Interval: The incubation period for the gel is 60 minutes for the face and ears (without occlusion) and 90 minutes for other areas (with plastic wrap occlusion).[9]
-
Light Application: The treatment area is illuminated with blue light at a dose of 10 J/cm².[9]
-
Safety Monitoring: Patients are monitored for skin irritation, including burning, stinging, scaling, and erythema, post-treatment.[9]
Visualized Mechanisms and Workflows
To further elucidate the processes involved in photodynamic therapy and its evaluation, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy of subfoveal choroidal neovascularization in age-related macular degeneration with verteporfin: one-year results of 2 randomized clinical trials--TAP report. Treatment of age-related macular degeneration with photodynamic therapy (TAP) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Safety of Intraoperative Photodynamic Diagnosis Using 5-Aminolevulinic Acid Combined with Talaporfin Sodium Photodynamic Therapy in Recurrent High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. What are the side effects of Talaporfin Sodium? [synapse.patsnap.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. jcadonline.com [jcadonline.com]
- 10. photofrin.com [photofrin.com]
- 11. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Talaporfin (Sodium): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of photosensitizing agents like Talaporfin (sodium) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Talaporfin (sodium), ensuring the protection of personnel and the environment.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with Talaporfin (sodium). The Safety Data Sheet (SDS) classifies it with several hazard statements.[1] Personal protective equipment (PPE) is mandatory when handling this compound.
Table 1: Hazard and Precautionary Summary for Talaporfin (sodium) [1]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Step-by-Step Disposal Protocol
The disposal of Talaporfin (sodium) must be conducted in strict adherence to local, state, and federal regulations.[1] As a pharmaceutical compound, it falls under specific waste management guidelines.
1. Waste Identification and Segregation:
-
Non-hazardous vs. Hazardous: Determine if the Talaporfin (sodium) waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) or other local regulations. This may depend on the concentration and formulation. When in doubt, treat the waste as hazardous.
-
Segregation: Do not mix Talaporfen (sodium) waste with non-hazardous laboratory trash or biohazardous waste.[2] It should be segregated into a designated, properly labeled hazardous waste container.
2. Handling Spills:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[1]
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.[1]
-
Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent and cleaning supplies, in a sealed, labeled hazardous waste container.[1]
3. Container Management:
-
Use a dedicated, leak-proof, and sealable container for Talaporfin (sodium) waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Talaporfin (sodium)" and the associated hazards (e.g., "Toxic," "Irritant").
-
Keep the container closed except when adding waste.[1]
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
4. Disposal Procedure:
-
Unused Product: Unused or expired Talaporfin (sodium) must be disposed of as hazardous pharmaceutical waste. Do not dispose of it down the drain or in the regular trash.[3]
-
Contaminated Materials: All materials that have come into contact with Talaporfin (sodium), such as vials, syringes, pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of in the designated hazardous waste container.
-
Engage a Licensed Waste Disposal Vendor: The disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in accordance with all regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Talaporfin (sodium).
Caption: Logical workflow for the safe disposal of Talaporfin (sodium).
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Talaporfin (sodium), fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Talaporfin Sodium
For researchers, scientists, and drug development professionals working with Talaporfin sodium, a photosensitizing agent utilized in photodynamic therapy (PDT) for cancer research, stringent safety protocols are paramount.[1][2] Adherence to proper personal protective equipment (PPE) guidelines, handling procedures, and disposal methods is essential to mitigate potential risks, including photosensitivity-induced adverse reactions.[3] This guide provides crucial safety and logistical information to ensure a secure laboratory environment.
Hazard Identification and Classification
Talaporfin sodium is classified as a substance that can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[4] It may also cause respiratory irritation.[4] As a photosensitizer, it can induce a photodynamic reaction upon exposure to light, which is the basis of its therapeutic effect but also a key occupational hazard.[2][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling Talaporfin sodium. The following table summarizes the required PPE based on the potential routes of exposure.
| Area of Protection | Required PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[4] Use in a well-ventilated area or under a chemical fume hood.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible gloves should be worn to prevent skin contact.[4][5] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles; face shield | Essential to protect against splashes or dust that could cause serious eye irritation.[4] A face shield provides an additional layer of protection. |
| Body Protection | Laboratory coat; protective clothing | A fully buttoned lab coat and appropriate clothing that covers exposed skin should be worn to prevent skin contact.[4][5] |
Operational Plan for Safe Handling
A systematic approach to handling Talaporfin sodium is critical to minimize exposure risk. The following workflow outlines the key steps for safe preparation, use, and cleanup.
Experimental Protocol: Preparation of a Talaporfin Sodium Solution
-
Designate a specific area for handling Talaporfin sodium, preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above and ensure it is worn correctly.
-
Weigh the required amount of Talaporfin sodium powder using a calibrated analytical balance inside the fume hood to prevent inhalation of dust.
-
Carefully add the powder to the desired solvent (e.g., saline, PBS pH 7.2) in a suitable container.[1][2]
-
Mix the solution until the compound is fully dissolved.
-
Clearly label the container with the compound name, concentration, date, and any relevant hazard warnings.
-
Conduct all experimental procedures involving the Talaporfin sodium solution in an area with controlled lighting to avoid unintended photoactivation.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[4] Seek medical attention. |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area.[4] Wear full PPE, including respiratory protection.[4] Absorb the spill with an inert material and place it in a sealed container for disposal.[4] Decontaminate the spill area. |
Disposal Plan
Proper disposal of Talaporfin sodium and associated waste is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
All waste materials contaminated with Talaporfin sodium should be treated as hazardous waste.[4] This includes unused solutions, contaminated labware, and used PPE. Waste should be collected in clearly labeled, sealed containers and disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What are the side effects of Talaporfin Sodium? [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
